Propylene glycol monooleate
Description
Propriétés
Numéro CAS |
1330-80-9 |
|---|---|
Formule moléculaire |
C21H40O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-hydroxypropyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+ |
Clé InChI |
ZVTDEEBSWIQAFJ-ZHACJKMWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
Autres numéros CAS |
1330-80-9 |
Description physique |
Liquid |
Origine du produit |
United States |
Foundational & Exploratory
Propylene Glycol Monooleate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propylene (B89431) glycol monooleate is a versatile nonionic surfactant and emulsifier with widespread applications in the pharmaceutical, cosmetic, and food industries.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, supported by experimental methodologies and data presented for clarity and comparative analysis.
Chemical and Physical Properties
Propylene glycol monooleate is an ester formed from the reaction of oleic acid with propylene glycol.[1] It is primarily recognized for its ability to stabilize oil-in-water emulsions, enhance the solubility of poorly water-soluble compounds, and act as a moisturizing agent.[2][3]
General Properties
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 1330-80-9 | [1][2][5] |
| Molecular Formula | C21H40O3 | [1][3][5] |
| Molecular Weight | 340.54 g/mol | [5][] |
| Appearance | Colorless to pale yellow, low viscosity, oily liquid | [1][2][3][4] |
| Odor | Mild, characteristic | [2][7] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 176-183 °C | [3][5] |
| Density | 0.919 g/cm³ | [3][5] |
| Solubility | Soluble in organic solvents; sparingly soluble in water (3.3 mg/L) | [3] |
| Flash Point | 167 °C (333 °F) (TCC, est.) | [7] |
| logP (o/w) | 7.573 (est.) | [7] |
| Acid Value | ≤ 5.0 mg KOH/g | [4] |
Experimental Protocols
Determination of Purity by Gas Chromatography
The purity of this compound can be determined using gas chromatography (GC), a common analytical technique for separating and analyzing volatile compounds.[8]
Methodology:
A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is typically used. The sample is first derivatized to increase its volatility.
-
Sample Preparation: A known amount of the this compound sample is dissolved in a suitable solvent, such as pyridine. A silylating agent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), is added to derivatize the hydroxyl groups. An internal standard, such as n-heptadecane, is also added for accurate quantification.
-
GC Conditions:
-
Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar stationary phase.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Analysis: The derivatized sample is injected into the gas chromatograph. The retention times and peak areas of the components are recorded. The purity is calculated by comparing the peak area of this compound to the peak area of the internal standard and referencing a calibration curve.
Below is a graphical representation of the experimental workflow for purity determination.
Caption: Workflow for Purity Determination of this compound by GC.
Safety and Handling
This compound is generally considered to be a safe and well-tolerated excipient.[1] However, as with any chemical, appropriate safety precautions should be observed.
-
Handling: Wear protective gloves, clothing, and eye protection.[9] Ensure adequate ventilation in the handling area.[10]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.
Applications in Drug Development
The emulsifying and solubilizing properties of this compound make it a valuable component in various pharmaceutical formulations.[3][]
-
Topical Formulations: It is used in creams, lotions, and ointments as an emulsifier and to improve the texture and feel of the product.
-
Oral Formulations: It can be used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Parenteral Formulations: In some cases, it can be used as a co-solvent or emulsifier in injectable formulations.
The logical relationship of its properties to its primary function as an emulsifier is illustrated below.
Caption: Logical Flow from Chemical Structure to Emulsification Function.
This guide provides a foundational understanding of this compound for professionals in research and drug development. The compiled data and illustrated workflows aim to support further investigation and application of this versatile excipient.
References
- 1. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound (1330-80-9) for sale [vulcanchem.com]
- 4. stenfy.in [stenfy.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. propylene glycol oleate, 1330-80-9 [thegoodscentscompany.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
Propylene Glycol Monooleate (CAS 1330-80-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene (B89431) glycol monooleate, identified by the CAS number 1330-80-9, is an ester formed from the reaction of propylene glycol and oleic acid.[1][2][3] This compound is a colorless to pale yellow, oily liquid with hygroscopic properties.[1][2][3] Functioning primarily as a nonionic surfactant and emulsifier, it finds extensive applications across the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Its amphiphilic nature, possessing both a hydrophilic propylene glycol head and a lipophilic oleic acid tail, allows it to stabilize oil-in-water emulsions, making it a valuable excipient in various formulations.[1][4] In the realm of drug development, it is particularly noted for its role as a solubilizer and a penetration enhancer in topical and transdermal delivery systems.[5][6][7] This guide provides an in-depth technical overview of propylene glycol monooleate, encompassing its physicochemical properties, synthesis, applications in drug delivery, and safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and formulation development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1330-80-9 | [1][2][3] |
| Molecular Formula | C21H40O3 | [1][2][3] |
| Molecular Weight | 340.54 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oily liquid | [1][2][3] |
| Boiling Point | 176-183 °C at 2 Torr | [8] |
| Density | 0.919 g/cm³ at 20°C | [8] |
| Water Solubility | 9.738 µg/L at 28°C | [8] |
| LogP (o/w) | 7.46 | [8] |
| Synonyms | Propylene glycol oleate (B1233923), 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol | [1][3] |
Synthesis of this compound
This compound is typically synthesized through the esterification of oleic acid and propylene glycol. Both chemical and enzymatic methods have been employed for its production.
Chemical Synthesis
A common industrial method involves the direct esterification of oleic acid with propylene glycol at elevated temperatures, often in the presence of a catalyst.
Experimental Protocol: Direct Esterification
-
Reactants: Oleic acid and 1,2-propanediol are the primary reactants. A typical molar ratio is between 2:1 and 4:1 of 1,2-propanediol to oleic acid.
-
Catalyst: A basic catalyst, such as potassium carbonate, calcium oxide, or sodium carbonate, is added to the 1,2-propanediol. The catalyst amount is typically 0.10% to 0.30% of the weight of 1,2-propanediol.
-
Reaction Conditions: The mixture is heated to a reaction temperature of 160-180°C under a vacuum of 0.06-0.08 MPa. The esterification reaction is carried out for 2-4 hours.
-
Neutralization: After the reaction is complete, the mixture is cooled to 140-150°C, and phosphoric acid is added to neutralize the basic catalyst. The neutralization reaction proceeds for 0.5-1 hour.
-
Purification: The resulting crude ester can be purified through a multi-stage distillation process to remove water, excess 1,2-propanediol, and any formed diesters, yielding a high-purity this compound product.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in a product with fewer impurities.
Experimental Protocol: Lipase-Catalyzed Esterification
-
Reactants: Oleic acid (e.g., 1g, 3.54 mM) and propylene glycol (e.g., 0.81g, 10.6 mM) are combined.
-
Enzyme: An immobilized lipase (B570770) (e.g., 100 mg of Lipase sp-382) is used as the catalyst.
-
Solvent: A suitable organic solvent, such as tertiary butyl alcohol (e.g., 5 ml), is used as the reaction medium.
-
Dehydrating Agent: A molecular sieve (e.g., 1g of 3A) is added to remove the water produced during the reaction and shift the equilibrium towards ester formation.
-
Reaction Conditions: The reaction mixture is placed in a sealed flask and shaken at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 6 hours).
-
Product Analysis: The reaction progress and product composition can be analyzed using techniques such as gas chromatography to determine the ester synthesis ratio and the relative amounts of monoester and diester.[9]
Applications in Drug Development
This compound serves as a versatile excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.
Emulsifier and Solubilizer
Its surfactant properties make it an effective emulsifier for creating stable oil-in-water creams and lotions. It can also enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability in topical formulations.
Penetration Enhancer
A key application of this compound in drug delivery is its role as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.
Mechanism of Action as a Penetration Enhancer
The penetration-enhancing effect of propylene glycol is attributed to its ability to interact with the components of the stratum corneum. The proposed mechanisms include:
-
Disruption of Stratum Corneum Lipids: Propylene glycol can fluidize the lipid bilayers of the stratum corneum, increasing their permeability.[10]
-
Solubilization of Keratin (B1170402): It can interact with and solubilize the keratin within the corneocytes.[7]
-
Increased Drug Partitioning: It can alter the solubility of the drug within the stratum corneum, thereby increasing its partitioning from the vehicle into the skin.[7]
-
Hydration of the Stratum Corneum: By acting as a humectant, it can increase the hydration of the stratum corneum, which is known to enhance the permeation of many drugs.[7]
The oleate moiety of this compound, being a fatty acid ester, can further contribute to the disruption of the highly ordered lipid structure of the stratum corneum, creating a synergistic enhancement effect.
Experimental Workflow: In Vitro Skin Permeation Study
The following workflow outlines a typical experiment to evaluate the effect of this compound on the skin permeation of a drug.
Caption: Workflow for an in vitro skin permeation study.
Safety and Toxicology
This compound is generally considered a safe and well-tolerated excipient.
| Safety Aspect | Information | Reference |
| General Safety | Generally Recognized as Safe (GRAS) for use in food products. | [3] |
| Acute Toxicity | Considered to have low acute toxicity. | [11] |
| Skin Irritation | Generally considered non-irritating to the skin, though some safety data sheets recommend avoiding contact with skin and eyes. | [11][12] |
| Environmental Impact | Biodegradable. | [3] |
Handling Precautions:
Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses and gloves. Ensure adequate ventilation in the working area. For detailed safety information, refer to the material safety data sheet (MSDS).[11][12][13][14]
Conclusion
This compound (CAS 1330-80-9) is a multifunctional excipient with a well-established safety profile. Its properties as an emulsifier, solubilizer, and penetration enhancer make it a valuable tool for researchers and formulation scientists in the development of a wide range of pharmaceutical products, especially for topical and transdermal applications. A thorough understanding of its physicochemical characteristics and mechanisms of action is essential for its optimal use in advancing drug delivery technologies.
References
- 1. This compound (1330-80-9) for sale [vulcanchem.com]
- 2. Buy this compound | 1330-80-9 [smolecule.com]
- 3. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 8. 1330-80-9 | CAS DataBase [m.chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. angenechemical.com [angenechemical.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. echemi.com [echemi.com]
- 14. lookchem.com [lookchem.com]
Propylene glycol monooleate molecular weight and formula
An In-depth Technical Guide to Propylene (B89431) Glycol Monooleate for Researchers and Drug Development Professionals
Introduction
Propylene glycol monooleate (PGMO) is a nonionic surfactant belonging to the class of glycol esters, formed through the esterification of propylene glycol with oleic acid.[1][2] Its amphiphilic nature, possessing both hydrophilic and hydrophobic properties, makes it a valuable excipient in various industrial applications, including pharmaceuticals, cosmetics, and food products.[1][2][3] In the realm of drug development, its functions as an emulsifier, stabilizer, and solubilizing agent are of particular interest for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow, oily liquid.[1][3] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C21H40O3 | [1][2][4][] |
| Molecular Weight | 340.54 g/mol | [1][4][] |
| CAS Number | 1330-80-9 | [1][2][3][4] |
| IUPAC Name | 2-hydroxypropyl (9Z)-octadec-9-enoate | [1] |
| Synonyms | 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol; Propylene glycol oleate | [3][4] |
| Density | 0.919 g/cm³ | [4] |
| Boiling Point | 176-183 °C | [4] |
| Physical State | Liquid | [4] |
| Solubility | Practically insoluble in water; soluble in organic solvents. |
Synthesis and Purification
This compound is typically synthesized through the esterification of oleic acid and propylene glycol. This can be achieved via chemical or enzymatic processes.
Experimental Protocol: Chemical Synthesis
A common method for the production of this compound involves the direct esterification of oleic acid with propylene oxide in the presence of a catalyst.
Materials:
-
Oleic acid
-
Propylene oxide
-
Tertiary amine or quaternary ammonium (B1175870) salt catalyst (e.g., N-methylpiperidine)
-
Nitrogen gas
-
Activated carbon
-
Warm water (50°C)
Procedure:
-
Charge a reaction vessel with oleic acid and the catalyst.
-
Heat the mixture to the reaction temperature (e.g., 90°C).
-
Add propylene oxide to the reaction mixture over a period of time, maintaining the temperature and pressure (e.g., ≤ 5 kg/cm ² G). The molar ratio of propylene oxide to oleic acid should be approximately 0.9 to 1.1.
-
After the addition is complete, continue the reaction for a specified time (e.g., 1 hour) to ensure completion.
-
Blow nitrogen gas through the mixture to remove any unreacted propylene oxide.
-
Cool the reaction mixture to approximately 50°C.
-
Wash the crude product by adding warm water, mixing, and then separating the aqueous phase. Repeat this washing step three times.
-
Add activated carbon to the washed product.
-
Dehydrate the mixture under vacuum (e.g., ≤ 10 mmHg) at a specified temperature (e.g., 70°C) for a set duration (e.g., 3 hours).
-
Filter off the activated carbon to obtain the purified this compound.[6]
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methods
The analysis of this compound, particularly its purity and composition in formulations, is crucial. Gas chromatography (GC) is a primary analytical technique employed for this purpose.
Experimental Protocol: Gas Chromatography (GC) Analysis
This protocol outlines a general procedure for the analysis of propylene glycol esters using gas chromatography with flame ionization detection (FID).
Equipment and Reagents:
-
Gas chromatograph with a split/splitless or on-column injector and an FID.
-
Fused silica (B1680970) capillary column (e.g., 12-25 m, 0.25-0.35 mm i.d., coated with 95% methyl- 5% phenyl silicone).
-
Silylating agents: N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).
-
Pyridine (B92270) (analytical grade).
-
Internal standard (e.g., n-heptadecane).
-
Reference standard (e.g., propylene glycol monostearate).
Procedure:
-
Internal Standard Solution Preparation: Accurately weigh the internal standard and dissolve it in pyridine to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh a homogenized sample of this compound into a volumetric flask and dilute to volume with the internal standard solution.
-
Derivatization: Transfer an aliquot of the sample solution to a vial. Add BSTFA and TMCS, cap the vial, and shake vigorously. Heat the mixture at approximately 70°C for 20 minutes to complete the silylation of free hydroxyl groups.
-
GC Analysis: Inject the derivatized sample into the GC. A typical temperature program would be:
-
Initial oven temperature: 50-60°C
-
Ramp rate: 10°C/min
-
Final temperature: 350°C (hold for 1 min)
-
Injector temperature: 320°C (for split injection)
-
Detector temperature: 400°C
-
-
Quantification: Identify the peaks by comparing their retention times with those of the reference standards. The concentration of this compound is determined by comparing its peak area to that of the internal standard.[7]
Applications in Drug Development
This compound serves several key functions in pharmaceutical formulations:
-
Emulsifier and Stabilizer: It is used to create and stabilize oil-in-water emulsions, which can be beneficial for the delivery of lipophilic drugs.[2]
-
Solubilizer: It can enhance the solubility of poorly water-soluble APIs, thereby improving their bioavailability.[1]
-
Skin Conditioning Agent: In topical and transdermal formulations, it can act as a skin conditioning agent and penetration enhancer.[8]
Its "Generally Recognized as Safe" (GRAS) status for use in food products contributes to its favorable safety profile for pharmaceutical applications.[3]
References
- 1. This compound (1330-80-9) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. JPH0674237B2 - Method for producing this compound - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
- 8. propylene glycol oleate, 1330-80-9 [thegoodscentscompany.com]
Propylene glycol monooleate structure and synthesis
An In-depth Technical Guide to Propylene (B89431) Glycol Monooleate: Structure and Synthesis
Introduction
Propylene glycol monooleate is an ester formed from the reaction of propylene glycol and oleic acid.[1] It is a non-ionic emulsifier and surfactant widely utilized in the food, pharmaceutical, and cosmetic industries.[2][3] This technical guide provides a detailed overview of its chemical structure, synthesis methodologies, and key experimental protocols.
Chemical Structure
This compound consists of a propylene glycol molecule esterified with a single molecule of oleic acid.[2] This structure imparts both hydrophilic (from the propylene glycol hydroxyl group) and hydrophobic (from the long oleic acid hydrocarbon chain) properties, making it an effective emulsifier.[1] The compound is a colorless to pale yellow, hygroscopic liquid with a slightly oily texture.[1][3]
The IUPAC name for the most common isomer is (Z)-2-hydroxypropyl octadec-9-enoate. It is also known by several synonyms, including 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol and Propylene glycol oleate.[3][4]
Caption: Formation of this compound from Oleic Acid and Propylene Glycol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1330-80-9 | [2][4] |
| Molecular Formula | C₂₁H₄₀O₃ | [2][4] |
| Molecular Weight | 340.54 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 176-183 °C | [1][4] |
| Density | 0.919 g/cm³ | [1][4] |
| Acid Value | 5.0 mgKOH/gm max | [6] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Synthesis of this compound
This compound can be synthesized through several methods, primarily direct esterification, transesterification, reaction with propylene oxide, and enzymatic synthesis.[7]
Caption: General workflow for the synthesis of this compound.
Direct Esterification
Direct esterification involves the reaction of oleic acid with propylene glycol, typically in the presence of an acidic or alkaline catalyst at elevated temperatures.[7] This method can produce a mixture of monoesters and diesters.[7]
Transesterification
Transesterification is a common industrial method where triglycerides (fats and oils) are reacted with propylene glycol.[8][9] This process is often more economical due to the lower cost of triglycerides compared to fatty acids.[8] The reaction products include a mixture of propylene glycol monoesters and diesters, as well as mono- and diglycerides.[8][10]
Reaction with Propylene Oxide
Another synthesis route involves the addition of propylene oxide to oleic acid in the presence of a catalyst, such as a strong alkali (e.g., potassium hydroxide) or a Lewis acid.[11][12]
Enzymatic Synthesis
Lipases can be used as catalysts for the esterification of oleic acid and propylene glycol.[7][13] This method offers a "clean label" approach and can be performed under milder reaction conditions.[7][13]
Quantitative Synthesis Data
The following table summarizes quantitative data from various synthesis methods.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield/Purity | Reference |
| Direct Esterification | Stearic Acid, 1,2-Propane diol | Base catalyst | 160-180 | 2-4 | >99% Purity | [14] |
| Transesterification | Soybean Oil, Propylene Glycol | Lithium Carbonate (0.5%) | 180-190 | 10 | - | [9] |
| Reaction with Propylene Oxide | Fatty Acid, Propylene Oxide | Potassium Hydroxide (1.5%) | 115-130 | - | - | [12] |
| Enzymatic Synthesis | Oleic Acid, Propylene Glycol | Immobilized Lipase | 50 | 6 | 93.7% Ester Synthesis Ratio | [13] |
Experimental Protocols
Protocol for Direct Esterification
This protocol is based on the industrial production of propylene glycol monostearate, which can be adapted for monooleate.[14]
-
Preparation: Heat and filter 1,2-propanediol and oleic acid separately.
-
Reaction Setup: Pump the filtered 1,2-propanediol into a reactor. Add a base catalyst and stir for 25-35 minutes.
-
Esterification: Pump the oleic acid into the reactor. Control the reaction temperature at 160-180°C and maintain a vacuum of 0.06-0.08 MPa for 2-4 hours.
-
Neutralization: After the esterification is complete, discharge the crude product and add phosphoric acid to neutralize the catalyst. Carry out the neutralization reaction at 140-150°C for 0.5-1 hour.
-
Purification: The resulting crude ester is then purified, typically by multi-stage distillation, to obtain high-purity this compound.[14]
Protocol for Transesterification
This protocol is adapted from the synthesis of soy oil glycol esters.[9]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, combine soybean oil and propylene glycol in a 1:6 molar ratio.
-
Catalyst Addition: Add lithium carbonate (0.5% by weight of the oil) as a catalyst.
-
Reaction: Heat the mixture to 180-190°C for 10 hours with continuous stirring.
-
Neutralization: After the reaction, cool the mixture and neutralize it with a 0.1 M acetic acid solution.
-
Purification: Remove excess propylene glycol by extraction with distilled water.
Protocol for Lipase-Catalyzed Esterification
This protocol is based on the enzymatic synthesis of this compound.[13]
-
Reaction Mixture: In an Erlenmeyer flask, combine oleic acid (3.54 mmol), propylene glycol (10.6 mmol), 5 ml of tertiary butyl alcohol, 100 mg of immobilized lipase, and 1 g of molecular sieve 3A.
-
Reaction: Shake the flask at 50°C for 6 hours.
-
Analysis: The resulting product can be analyzed to determine the ester synthesis ratio and the content of this compound.[13]
References
- 1. This compound (1330-80-9) for sale [vulcanchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Oleic acid, monoester with propane-1,2-diol | C21H40O3 | CID 6433267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stenfy.in [stenfy.in]
- 7. bakerpedia.com [bakerpedia.com]
- 8. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. fao.org [fao.org]
- 11. JPH0674237B2 - Method for producing this compound - Google Patents [patents.google.com]
- 12. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]
Propylene glycol monooleate solubility in water and organic solvents
An In-depth Technical Guide to the Solubility of Propylene (B89431) Glycol Monooleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene glycol monooleate (PGMO) is a nonionic surfactant and emulsifier extensively utilized across the pharmaceutical, cosmetic, and food industries.[1] Its amphiphilic nature, stemming from a hydrophilic propylene glycol head and a lipophilic oleic acid tail, dictates its solubility characteristics and functional properties. This technical guide provides a comprehensive overview of the solubility of PGMO in aqueous and organic media. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and discusses the implications of its solubility profile for various applications, particularly in drug delivery systems.
Introduction to this compound
This compound (CAS No. 1330-80-9) is an ester formed from the reaction of propylene glycol with oleic acid.[1] It is a colorless to pale yellow, viscous liquid with a mild, slightly oily odor.[2] As a nonionic surfactant, it is valued for its ability to reduce surface tension and stabilize oil-in-water emulsions.[1][3] This property makes it a critical ingredient in a wide array of products, where it functions as an emulsifier, stabilizer, solubilizer, and dispersant.[1][] In the pharmaceutical field, PGMO is particularly noted for its role in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[][5]
Principles of Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[6][7] this compound's structure is amphiphilic, containing both a polar (hydrophilic) region—the hydroxyl group of the propylene glycol moiety—and a large non-polar (lipophilic) region—the long hydrocarbon chain of the oleic acid.
This dual character means it does not dissolve readily in highly polar solvents like water but shows good solubility in many organic solvents.[5] The long hydrocarbon tail dominates its overall properties, making it largely hydrophobic. In aqueous systems, it acts as a surfactant, forming micelles above a certain concentration (the Critical Micelle Concentration or CMC), which can encapsulate hydrophobic substances, thereby increasing their apparent solubility in water.
Quantitative Solubility Data
The solubility of PGMO is highly dependent on the solvent and temperature. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility | Source |
| 25 | 0.009738 mg/L (est.) | [8] |
| Not Specified | 3.3 mg/L | [3][5] |
| Not Specified | Insoluble | [9] |
Note: The term "insoluble" in many datasheets is a qualitative descriptor indicating very low solubility. The quantitative values confirm that PGMO is very poorly soluble in water.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility Description | Source(s) |
| Ethanol | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| Acetone | Soluble | [10] |
| Chloroform | Soluble | [11] |
| Toluene | Soluble | [12] |
| Propylene Glycol | Insoluble | [3][5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for formulation development. The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Protocol: Shake-Flask Method for Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
-
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol)
-
Glass vials or flasks with airtight screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or gravimetric analysis).
-
-
Procedure:
-
Add an excess amount of PGMO to a vial containing a known volume of the solvent. The excess solid/liquid phase ensures that saturation is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
After equilibration, allow the vials to stand at the same constant temperature to let the undissolved PGMO settle.
-
For complete phase separation, centrifuge the samples at a controlled temperature.
-
Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent for analysis.
-
Quantify the concentration of PGMO in the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID).
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/L, g/100mL, or molarity.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination protocol.
Applications in Drug Development and Formulation
The solubility characteristics of PGMO are pivotal to its function in pharmaceutical formulations.
-
Solubilizer for Poorly Soluble Drugs: Many APIs are lipophilic and exhibit poor water solubility, which limits their absorption and bioavailability. PGMO can be used in formulations to dissolve or disperse these drugs, improving their delivery.[][5] For instance, it is a component in self-emulsifying drug delivery systems (SEDDS), which form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.
-
Topical and Transdermal Delivery: PGMO is used in topical formulations to enhance the penetration of APIs through the skin.[13] Studies have shown that formulations containing propylene glycol and glycerol (B35011) monooleate (a similar compound) can significantly increase the skin permeation and retention of drugs like 5-aminolevulinic acid (5-ALA).[13][14]
-
Formation of Liquid Crystalline Phases: In complex systems with other lipids, co-solvents (like propylene glycol), and water, PGMO can participate in the formation of various liquid crystalline phases (e.g., cubic, hexagonal).[5][15] These ordered structures can be used to create sophisticated drug delivery systems that provide sustained or controlled release of an entrapped API.[15]
Conclusion
This compound is a versatile excipient with a well-defined solubility profile characterized by very low aqueous solubility and good solubility in a range of organic solvents. This amphiphilic nature is the foundation of its utility as an emulsifier and solubilizing agent in the pharmaceutical and other industries. A thorough understanding of its solubility, determined through standardized protocols like the shake-flask method, is essential for formulation scientists to harness its full potential in developing effective and stable drug delivery systems for poorly soluble compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 1330-80-9 [smolecule.com]
- 5. This compound (1330-80-9) for sale [vulcanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. propylene glycol oleate, 1330-80-9 [thegoodscentscompany.com]
- 9. fao.org [fao.org]
- 10. scribd.com [scribd.com]
- 11. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Polyoxyethylene sorbitan monooleate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Propylene Glycol Monooleate: A Technical Guide to Critical Micelle Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical micelle concentration (CMC) of propylene (B89431) glycol monooleate, a nonionic surfactant of significant interest in pharmaceutical and research applications. This document summarizes the available quantitative data, details experimental protocols for CMC determination, and discusses the key factors influencing micellization.
Introduction to Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental parameter of a surfactant, defining the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules primarily exist as monomers and may adsorb at interfaces. Above the CMC, any additional surfactant added to the solution will preferentially form micelles. This phenomenon is crucial for a variety of applications, including drug solubilization, emulsion stabilization, and detergency.
Propylene glycol monooleate, an ester of propylene glycol and oleic acid, is a water-insoluble, nonionic surfactant. Its amphiphilic nature, possessing both a hydrophilic propylene glycol head and a lipophilic oleic acid tail, drives its self-assembly into micelles in aqueous environments.
Quantitative Data on the CMC of this compound
Comprehensive quantitative data on the critical micelle concentration (CMC) of this compound under various experimental conditions is limited in publicly available literature. However, a key reported value is:
| Surfactant | Solvent | Temperature (°C) | CMC (Molar) | Reference |
| This compound | Aqueous | Not Specified | ~ 1 x 10⁻⁴ M | [1] |
It is important to note that the CMC of a surfactant is not an absolute value but is influenced by several factors, as detailed in Section 4.
Experimental Protocols for CMC Determination
The CMC of this compound can be determined using various experimental techniques. The two most common methods for nonionic surfactants are surface tensiometry and fluorescence spectroscopy.
Surface Tension Method
This method is based on the principle that as the concentration of a surfactant in a solution increases, the surface tension of the solution decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant.
Methodology:
-
Preparation of Solutions: A stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or acetone) is prepared. A series of aqueous solutions with varying concentrations of this compound are then prepared by diluting the stock solution with purified water. It is crucial to ensure the final concentration of the organic solvent is low enough not to significantly affect the CMC.
-
Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.[2]
-
Measurement: The tensiometer is calibrated according to the manufacturer's instructions. The surface tension of each prepared solution is measured at a constant temperature.
-
Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting curve, typically by finding the intersection of the two linear portions of the graph.[3]
Fluorescence Spectroscopy Method using a Pyrene (B120774) Probe
This technique utilizes the sensitivity of a fluorescent probe, such as pyrene, to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment. This change is reflected in the fluorescence spectrum of pyrene.
Methodology:
-
Reagent Preparation:
-
Sample Preparation: A series of aqueous solutions containing a fixed, low concentration of pyrene (typically 10⁻⁶ to 10⁻⁷ M) and varying concentrations of this compound are prepared.[1][6] A small aliquot of the pyrene stock solution is added to each this compound solution, and the solvent is evaporated, leaving the pyrene dispersed in the surfactant solution.[1]
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra of the prepared solutions.
-
Measurement: The excitation wavelength is typically set to around 335 nm. The emission spectrum is recorded, and the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene monomer fluorescence (around 373 nm and 384 nm, respectively) are measured.[4][5][7]
-
Data Analysis: The ratio of the intensities of the third to the first peak (I₃/I₁) is plotted against the logarithm of the this compound concentration. A significant change in the I₃/I₁ ratio indicates the onset of micellization, and the CMC is determined from the inflection point of this plot.[1][7]
Factors Affecting the Critical Micelle Concentration
Several factors can influence the CMC of this compound:
-
Temperature: For many nonionic surfactants, the CMC generally decreases as the temperature increases. This is because the increased thermal energy reduces the hydration of the hydrophilic head groups, making micellization more favorable. However, some nonionic surfactants exhibit a minimum CMC at a specific temperature, after which the CMC increases with temperature.[8]
-
Presence of Cosolvents: The addition of a cosolvent like propylene glycol to an aqueous solution of a surfactant typically increases the CMC.[9] Propylene glycol can increase the solubility of the surfactant monomers in the bulk solution, thus disfavoring micelle formation.
-
Presence of Electrolytes: The effect of electrolytes on the CMC of nonionic surfactants is generally less pronounced than for ionic surfactants. However, high concentrations of salts can affect the hydration of the hydrophilic groups and thus may have a minor influence on the CMC.
-
Molecular Structure: The length and degree of unsaturation of the hydrophobic tail and the size and nature of the hydrophilic head group significantly impact the CMC.
Visualizations
Caption: Workflow for CMC determination using surface tensiometry.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Caption: Key factors that influence the CMC of this compound.
References
- 1. reddit.com [reddit.com]
- 2. tegewa.de [tegewa.de]
- 3. justagriculture.in [justagriculture.in]
- 4. researchgate.net [researchgate.net]
- 5. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phase Transition Behavior of Propylene Glycol Monooleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the phase transition behavior of propylene (B89431) glycol monooleate (PGMO). Given the limited availability of a complete phase diagram for the PGMO-water system in publicly accessible literature, this guide synthesizes information from analogous lipid systems, such as glycerol (B35011) monooleate (GMO) and other propylene glycol monoesters, to predict and understand the behavior of PGMO. It offers a comprehensive overview of the expected lyotropic liquid crystalline phases, detailed experimental protocols for their characterization, and visual representations of the underlying principles and workflows.
Introduction to Propylene Glycol Monooleate and its Phase Behavior
This compound (PGMO) is a nonionic surfactant and emulsifier used in the pharmaceutical, cosmetic, and food industries.[1][][3] Its amphiphilic nature, possessing both a hydrophilic propylene glycol headgroup and a lipophilic oleate (B1233923) tail, drives its self-assembly into various ordered structures in the presence of a solvent, typically water. These self-assembled structures are known as lyotropic liquid crystalline phases, and their formation is dependent on both the concentration of PGMO and the temperature of the system.[4][5]
The phase behavior of PGMO is of significant interest for drug delivery applications. The different liquid crystalline phases, such as lamellar, hexagonal, and cubic phases, can accommodate hydrophilic, hydrophobic, and amphiphilic drug molecules, offering potential for controlled release and enhanced bioavailability.[6][7] Understanding and controlling the transitions between these phases is crucial for the formulation and stability of such delivery systems.
Expected Lyotropic Liquid Crystalline Phases of PGMO
Based on the behavior of structurally similar lipids like GMO, PGMO is expected to form several distinct liquid crystalline phases upon hydration.[7][8] The progression of these phases is typically a function of increasing water content.
Data on Expected PGMO Phases
| Phase Name | Abbreviation | Structure | Typical Appearance | Key Characteristics |
| Reverse Micellar | L2 | Spheroidal aggregates of PGMO with hydrophilic heads inward, in a continuous oil phase (excess PGMO). | Optically isotropic, low viscosity liquid. | Forms at very low water content. |
| Reverse Hexagonal | HII | Cylindrical water channels arranged in a hexagonal lattice, surrounded by PGMO. | Stiff, non-flowing gel. Optically anisotropic (birefringent). | Characterized by a specific SAXS pattern with peak ratios of 1, √3, 2, √7. |
| Lamellar | Lα | Bilayers of PGMO separated by water layers. | Less viscous than cubic and hexagonal phases, fluid-like. Birefringent. | Exhibits a SAXS pattern with equally spaced peaks (1, 2, 3...). |
| Bicontinuous Cubic | V2 | Continuous lipid bilayer forming a complex 3D network, separating two continuous water channels. | Very stiff, transparent gel. Optically isotropic. | Different cubic phases (e.g., Gyroid, Diamond, Primitive) can exist, distinguishable by their unique SAXS patterns. |
Experimental Protocols for Characterization
The identification and characterization of PGMO's liquid crystalline phases require a combination of analytical techniques.
Sample Preparation
-
Weighing: Accurately weigh appropriate amounts of PGMO and deionized water into a glass vial.
-
Mixing: Seal the vial and centrifuge the mixture back and forth to ensure thorough mixing.
-
Homogenization: For viscous samples, use a spatula to mix or employ freeze-thaw cycles to promote homogeneity.
-
Equilibration: Allow the samples to equilibrate at a controlled temperature for at least 48 hours before analysis.
Polarized Light Microscopy (PLM)
This technique is used to distinguish between optically isotropic phases (e.g., cubic and micellar) and anisotropic, or birefringent, phases (e.g., lamellar and hexagonal).[9][10][11]
Protocol:
-
Place a small amount of the equilibrated sample between a microscope slide and a coverslip.
-
Seal the coverslip with nail polish to prevent water evaporation.
-
Place the slide on the microscope stage.
-
Observe the sample between crossed polarizers.
-
Isotropic phases will appear dark, while anisotropic phases will appear bright with characteristic textures.
-
A hot stage can be attached to the microscope to observe phase transitions as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperature and enthalpy of phase transitions.[12]
Protocol:
-
Accurately weigh 5-10 mg of the equilibrated sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent water loss. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat and cool the sample at a controlled rate (e.g., 2-10 °C/min) over the desired temperature range.
-
Phase transitions will appear as endothermic or exothermic peaks in the DSC thermogram.
Small-Angle X-ray Scattering (SAXS)
SAXS is the definitive technique for identifying the specific type of liquid crystalline phase by determining its structural parameters.[13][14][15]
Protocol:
-
Load the sample into a temperature-controlled sample holder with X-ray transparent windows (e.g., quartz capillary).
-
Expose the sample to a collimated X-ray beam.
-
Collect the scattered X-rays on a 2D detector.
-
The resulting scattering pattern will show a series of peaks.
-
The positions of these peaks (q-values) are characteristic of the lattice structure of the liquid crystalline phase. The ratio of the peak positions allows for unambiguous phase identification.
Table: SAXS Peak Ratios for Common Lyotropic Phases
| Phase | q-value Ratios |
| Lamellar (Lα) | 1 : 2 : 3 : 4 |
| Hexagonal (HII) | 1 : √3 : √4 : √7 |
| Cubic - Primitive (Im3m) | √2 : √4 : √6 : √8 |
| Cubic - Diamond (Pn3m) | √2 : √3 : √4 : √6 |
| Cubic - Gyroid (Ia3d) | √6 : √8 : √14 : √16 |
Rheology
Rheological measurements provide information on the mechanical properties (e.g., viscosity, elasticity) of the different phases.[6][8]
Protocol:
-
Place the sample onto the rheometer plate (a cone-and-plate or parallel plate geometry is typically used).
-
Use a solvent trap to prevent dehydration during the measurement.
-
Perform an amplitude sweep to determine the linear viscoelastic region (LVER).
-
Within the LVER, perform a frequency sweep to measure the storage modulus (G') and loss modulus (G'').
-
Cubic phases typically exhibit high elasticity (G' > G'') and little frequency dependence, characteristic of a stiff gel.[6][8] Hexagonal phases also behave as gels, while lamellar phases are generally less viscous.
Conclusion
The phase transition behavior of this compound is a critical aspect of its functionality as an emulsifier and a key component in advanced drug delivery systems. While a detailed phase diagram for the binary PGMO-water system is not yet fully established in the literature, by drawing analogies with similar lipid systems, a predictive understanding of its behavior can be achieved. The formation of lamellar, hexagonal, and cubic liquid crystalline phases is anticipated, with transitions driven by changes in water concentration and temperature. The application of a suite of analytical techniques, including polarized light microscopy, differential scanning calorimetry, small-angle X-ray scattering, and rheology, is essential for the comprehensive characterization of these phases. The detailed protocols and workflows presented in this guide provide a robust framework for researchers and scientists to investigate and harness the rich phase behavior of this compound.
References
- 1. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Lyotropic liquid crystal - Wikipedia [en.wikipedia.org]
- 5. Lyotropic Liquid Crystal Phases from Anisotropic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propylene glycol, and water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]
- 8. researchgate.net [researchgate.net]
- 9. Polarized light microscopy - Wikipedia [en.wikipedia.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Crystal Microstructure Based on Small Angle X-ray Scattering (SAXS) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Propylene Glycol Monooleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Propylene (B89431) Glycol Monooleate as a Key Nonionic Surfactant in Pharmaceutical Formulations
Introduction
Propylene glycol monooleate (PGMO) is a nonionic surfactant of significant interest in the pharmaceutical industry. Chemically, it is an ester of propylene glycol and oleic acid. Its amphiphilic nature, arising from a hydrophilic propylene glycol head and a lipophilic oleic acid tail, allows it to reduce interfacial tension between immiscible phases, making it a versatile excipient in a wide range of drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental characterization, and applications of this compound, with a particular focus on its role in enhancing the solubility and bioavailability of poorly water-soluble drugs.
Physicochemical Properties
This compound is a pale yellow, oily liquid. Its properties as a nonionic surfactant are dictated by its molecular structure and the balance between its hydrophilic and lipophilic portions. A key parameter for surfactants is the Hydrophilic-Lipophilic Balance (HLB), which for this compound, is approximately 3.4.[1] This low HLB value indicates its predominantly lipophilic character, making it an effective water-in-oil (W/O) emulsifier.[1]
| Property | Value | References |
| Chemical Formula | C21H40O3 | [][3] |
| Molecular Weight | 340.54 g/mol | [] |
| CAS Number | 1330-80-9 | [3] |
| Appearance | Pale yellow, oily liquid | [3] |
| HLB Value | ~3.4 | [1] |
| Solubility | Soluble in organic solvents, insoluble in water |
Synthesis of this compound
This compound is primarily synthesized through the esterification of propylene glycol with oleic acid. This reaction can be carried out via several methods, including direct esterification at high temperatures, with or without a catalyst, or by the addition of propylene oxide to oleic acid in the presence of a strong alkali or a Lewis acid catalyst.[4] Enzymatic synthesis using lipases has also been explored as a milder and more specific alternative.[5]
A general representation of the direct esterification reaction is as follows:
Caption: Direct esterification of oleic acid and propylene glycol.
Experimental Protocol for Synthesis
A representative laboratory-scale synthesis of this compound via direct esterification is detailed below:
Materials:
-
Oleic acid (1 mol)
-
Propylene glycol (1.2 mol, slight excess to favor monoester formation)
-
p-Toluenesulfonic acid (catalyst, ~0.5% w/w of reactants)
-
Toluene (solvent, for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate (B86663)
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid, propylene glycol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and decolorize with activated charcoal.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.[4]
Experimental Characterization
Determination of Critical Micelle Concentration (CMC)
Experimental Protocol for CMC Determination (Surface Tension Method):
Principle: Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the interface.[6]
Apparatus:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., a mixture of an organic solvent and water, given its low water solubility).
-
Prepare a series of dilutions of the stock solution with varying concentrations of this compound.
-
Measure the surface tension of each solution using the tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Caption: Workflow for CMC determination by surface tensiometry.
Evaluation of Emulsification Performance
The primary function of this compound in many formulations is to act as an emulsifier. Its performance can be evaluated by preparing emulsions and characterizing their stability and droplet size.
Experimental Protocol for Emulsification Performance:
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (e.g., deionized water)
-
Homogenizer (e.g., high-shear mixer or microfluidizer)
Procedure:
-
Prepare the oil phase and the aqueous phase separately. Dissolve the this compound in the oil phase.
-
Gradually add the aqueous phase to the oil phase while homogenizing at a constant speed and temperature.
-
Continue homogenization for a specified period to ensure uniform droplet size.
-
Assess the stability of the resulting emulsion by observing for phase separation, creaming, or coalescence over time at different storage conditions (e.g., room temperature, elevated temperature).
-
Measure the droplet size and size distribution of the emulsion using techniques like dynamic light scattering (DLS).
Applications in Drug Development
This compound's properties make it a valuable excipient in various pharmaceutical applications, particularly for poorly water-soluble drugs.
Solubility Enhancement
This compound can act as a solubilizing agent, increasing the concentration of hydrophobic drugs in a formulation.[7][8] This is particularly relevant in the development of oral and topical drug delivery systems.
Experimental Protocol for Drug Solubility Enhancement:
Materials:
-
Poorly water-soluble drug
-
This compound
-
Various oils, surfactants, and co-surfactants for comparison
-
Vials
-
Shaking incubator
-
Analytical method for drug quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the drug to a series of vials containing this compound or other excipients.
-
Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved drug in the supernatant using a validated analytical method.
Self-Emulsifying Drug Delivery Systems (SEDDS)
This compound is a common component in Self-Emulsifying Drug Delivery Systems (SEDDS).[9][10][11][12][13] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[12] These systems can significantly enhance the oral bioavailability of lipophilic drugs.
Formulation and Characterization of SEDDS:
The development of a SEDDS formulation involves screening various excipients for their ability to solubilize the drug and form a stable microemulsion upon dilution. Pseudo-ternary phase diagrams are often constructed to identify the optimal ratios of oil, surfactant, and co-surfactant.
References
- 1. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. JPH0674237B2 - Method for producing this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. pharmiweb.com [pharmiweb.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Replacing PEG-surfactants in self-emulsifying drug delivery systems: Surfactants with polyhydroxy head groups for advanced cytosolic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Propylene Glycol Monooleate as an Emulsifier: A Technical Guide to its Mechanism of Action
Propylene (B89431) glycol monooleate (PGMO) is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries for its effective emulsifying properties. As a monoester of propylene glycol and oleic acid, its amphiphilic nature allows it to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions, with a particular proficiency in systems where a low hydrophilic-lipophilic balance (HLB) is required. This technical guide provides an in-depth exploration of the mechanism of action of PGMO, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function at the molecular level.
Physicochemical Properties and Core Mechanism
The emulsifying action of Propylene Glycol Monooleate is fundamentally rooted in its molecular structure. It consists of a hydrophilic propylene glycol "head" and a lipophilic oleic acid "tail". This amphiphilic design is the cornerstone of its ability to act as a surfactant. When introduced into an oil and water system, PGMO molecules spontaneously migrate to the interface between the two immiscible liquids.
The lipophilic oleate (B1233923) portion of the molecule preferentially resides in the oil phase, while the hydrophilic propylene glycol portion orients itself towards the water phase. This arrangement allows PGMO to act as a bridge between the oil and water molecules, effectively reducing the interfacial tension that naturally exists between them. By lowering this energy barrier, the formation of a dispersed system (an emulsion) is made significantly more favorable, facilitating the creation of fine droplets of one liquid within the other.
Beyond simply reducing interfacial tension, the accumulation of PGMO molecules at the droplet surface forms a protective barrier. This interfacial film presents a steric hindrance, a physical impediment that prevents the dispersed droplets from coming into close contact and coalescing, which is the primary mechanism of emulsion breakdown. This steric stabilization is a key feature of non-ionic surfactants like PGMO and is crucial for the long-term stability of the emulsion.
Quantitative Performance Data
The efficacy of an emulsifier is quantified through several key parameters. The following tables summarize typical quantitative data for this compound, providing a benchmark for its performance characteristics.
| Parameter | Typical Value | Significance |
| Hydrophilic-Lipophilic Balance (HLB) | ~3-5 | Indicates a preference for forming water-in-oil (w/o) emulsions, though it can be used in o/w systems as a co-emulsifier. |
| Molecular Weight | ~342.5 g/mol | Influences molecular packing at the interface and diffusion kinetics. |
| Critical Micelle Concentration (CMC) | Varies with solvent and temperature | The concentration at which surfactant molecules begin to form micelles in the bulk phase; indicates maximum surface tension reduction. |
| Surface Tension Reduction | Can lower water surface tension significantly | A direct measure of its activity at the air-water or oil-water interface. |
| Emulsion Performance Metric | Typical Range | Experimental Context |
| Droplet Size (DLS) | 100 nm - 10 µm | Highly dependent on formulation, energy input (homogenization), and concentration. Smaller droplets generally lead to greater stability. |
| Zeta Potential | 0 to -30 mV | While a non-ionic surfactant, impurities or interactions can impart a slight negative charge. A higher absolute value suggests greater electrostatic stability. |
| Emulsion Stability Index (ESI) | > 80% after 24h | Measured by observing phase separation over time. High ESI indicates good stability against creaming, coalescence, and flocculation. |
Key Experimental Protocols
The characterization of PGMO's emulsifying action involves several standard analytical techniques. Detailed below are the methodologies for key experiments.
Measurement of Droplet Size and Zeta Potential
Objective: To determine the size distribution and surface charge of the droplets in an emulsion stabilized by PGMO.
Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation: The emulsion is diluted with the continuous phase (e.g., deionized water for an o/w emulsion) to an appropriate concentration to avoid multiple scattering effects. This is typically a dilution factor of 100 to 1000.
-
Instrument Setup: A DLS instrument, such as a Malvern Zetasizer, is used. The sample is placed in a disposable cuvette. The laser wavelength (e.g., 633 nm) and scattering angle (e.g., 173°) are set.
-
Measurement: The instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the droplets. These fluctuations are related to the particle diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.
-
Zeta Potential: For zeta potential measurement, the same diluted sample is placed in a specialized capillary cell. An electric field is applied, causing the charged droplets to move. The velocity of this movement (electrophoretic mobility) is measured by the instrument and used to calculate the zeta potential.
-
Data Analysis: The results are typically presented as a size distribution graph (intensity vs. size) and an average zeta potential value in millivolts (mV).
Interfacial Tension Measurement
Objective: To quantify the reduction in interfacial tension between oil and water upon the addition of PGMO.
Methodology: Pendant Drop Tensiometry
-
Apparatus: A goniometer/tensiometer equipped with a camera, a light source, and a syringe for forming a droplet.
-
Procedure:
-
A droplet of the denser liquid (e.g., water with dissolved PGMO) is formed at the tip of a needle within a cuvette filled with the less dense liquid (e.g., oil).
-
The shape of this pendant drop is determined by the balance between gravitational forces and the interfacial tension.
-
The camera captures a high-resolution image of the droplet profile.
-
-
Analysis: Sophisticated software analyzes the shape of the droplet, fitting it to the Young-Laplace equation. This analysis yields a precise value for the interfacial tension between the two liquids. Measurements are taken for the pure oil-water system and then with varying concentrations of PGMO to determine its effect.
Visualization of Mechanisms and Workflows
To better illustrate the concepts described, the following diagrams have been generated using Graphviz.
Caption: Molecular orientation of PGMO at the oil-water interface.
Caption: Experimental workflow for emulsion formation and characterization.
Safety and Toxicity Profile of Propylene Glycol Monooleate for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicity profile of propylene (B89431) glycol monooleate (PGMO) relevant to its use in research applications. Given the limited extent of toxicological data available specifically for PGMO, this guide incorporates a weight-of-evidence approach, including data from structurally related propylene glycol esters, to provide a thorough safety assessment.
Introduction to Propylene Glycol Monooleate
This compound (CAS No. 1330-80-9) is the monoester of propylene glycol and oleic acid. It is a versatile non-ionic surfactant and emulsifier used in a variety of applications, including as a solvent, vehicle, and penetration enhancer in pharmaceutical and cosmetic formulations.[1] In research and drug development, its ability to improve the solubility and bioavailability of poorly water-soluble compounds makes it a valuable excipient.[1] Understanding its safety and toxicity is paramount for its appropriate use in non-clinical and pre-clinical studies.
Physicochemical Properties
| Property | Value |
| Chemical Name | 2-hydroxypropyl oleate (B1233923) |
| Synonyms | Propylene glycol oleate, PGMO |
| CAS Number | 1330-80-9 |
| Molecular Formula | C21H40O3 |
| Molecular Weight | 340.54 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents; insoluble in water |
Toxicological Profile
The safety of propylene glycol esters has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that these ingredients are safe as used in cosmetics.[2] The toxicological profile of PGMO is largely inferred from data on propylene glycol and other propylene glycol esters due to their similar chemical structures and metabolic pathways.[3]
Acute Toxicity
Acute toxicity studies assess the potential for adverse effects from a single, high-dose exposure to a substance. Propylene glycol and its esters generally exhibit a very low order of acute toxicity.
Table 1: Acute Toxicity Data for Propylene Glycol and Related Esters
| Substance | Test | Species | Route | LD50 | Reference |
| Propylene Glycol | Acute Oral Toxicity | Rat | Oral | 20,000 mg/kg | [4] |
| Propylene Glycol | Acute Dermal Toxicity | Rabbit | Dermal | 20,800 mg/kg | [5] |
| Propylene Glycol Monostearate | Acute Oral Toxicity | Rat | Oral | ~25.8 g/kg | [2] |
| Propylene Glycol Monostearate | Acute Oral Toxicity | Rat | Oral | >32 g/kg | [6] |
| PEG-25 Propylene Glycol Stearate (B1226849) | Acute Oral Toxicity | Rat | Oral | >25.1 g/kg | [7] |
No specific LD50 value for this compound was identified in the reviewed literature.
Skin and Eye Irritation
Skin Irritation: Propylene glycol and its esters are generally considered to be non- to mildly irritating to the skin.[8] A primary skin irritation test in rabbits with propylene glycol oleate at a 1% concentration resulted in mild erythema.[2] In clinical tests on humans, propylene glycol has been associated with both irritant and, more rarely, allergic contact dermatitis, particularly in individuals with pre-existing skin conditions or when used under occlusive patches at high concentrations.[9][10]
Eye Irritation: Undiluted propylene glycol is considered minimally irritating to the eyes. An antiperspirant product containing 2.0% PEG-25 propylene glycol stearate was classified as non-irritating to mildly irritating to the eyes of rabbits.[7]
Table 2: Skin and Eye Irritation Data
| Substance | Test | Species | Results | Reference |
| Propylene Glycol Oleate (1%) | Primary Skin Irritation | Rabbit | Mild erythema | [2] |
| Propylene Glycol | Eye Irritation | Rabbit | No eye irritation (OECD 405) | |
| PEG-25 Propylene Glycol Stearate (2% in product) | Eye Irritation | Rabbit | Non-irritating to mildly irritating | [7] |
Skin Sensitization
Propylene glycol has a low potential for skin sensitization.[9] A guinea pig sensitization test with PEG-25 propylene glycol stearate classified it as non-allergenic.[7] Clinical patch tests with PEG-25 propylene glycol stearate and PEG-55 propylene glycol oleate were negative.[7]
Repeated-Dose Toxicity
Subchronic and chronic toxicity studies on propylene glycol and its esters have not shown significant evidence of systemic toxicity. A chronic six-month feeding study with a mixture containing 17% propylene glycol monostearate showed no signs of toxicity in rats and dogs.[2] In a 2-year study, rats fed diets containing up to 5% propylene glycol showed no apparent ill effects.[8]
Table 3: Repeated-Dose Toxicity Data
| Substance | Duration | Species | Route | NOAEL/LOAEL | Effects Observed | Reference |
| Propylene Glycol | 2 years | Rat | Oral | NOAEL: 1,700 mg/kg/day | No observed adverse effects | |
| Propylene Glycol | 90 days | Rat | Inhalation | LOAEC: 160 mg/m³ | Ocular and nasal irritation | [11] |
| Propylene Glycol Monostearate (17% in mixture) | 6 months | Rat, Dog | Oral | - | No signs of toxicity | [2] |
Genotoxicity
Genotoxicity studies are conducted to determine if a substance can cause damage to genetic material. Propylene glycol monostearate was found to be negative in in vitro microbial assays for mutagenicity (Ames test).[2] A comprehensive review of propylene glycols found no evidence of mutagenic potential.[3]
Table 4: Genotoxicity Data
| Substance | Test | System | Results | Reference |
| Propylene Glycol Monostearate | Ames Test | In vitro microbial assay | Negative | [2] |
| Propylene Glycol | Wide range of assays | In vitro and in vivo | Negative | [3] |
Carcinogenicity
Long-term animal studies on propylene glycol have not shown any evidence of carcinogenicity.[8] The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the U.S. Environmental Protection Agency (EPA) have not classified propylene glycol as a carcinogen.
Reproductive and Developmental Toxicity
Studies on propylene glycol have not indicated any adverse effects on reproduction or development. A continuous breeding study in mice with propylene glycol in drinking water showed no effects on fertility.[8]
Metabolism and Pharmacokinetics
Propylene glycol esters, such as PGMO, are expected to be hydrolyzed in the body to propylene glycol and the corresponding fatty acid (oleic acid in this case).[2] Propylene glycol is then metabolized to lactic and pyruvic acids, which are normal constituents of the carbohydrate metabolism cycle.[8] Oleic acid is a naturally occurring fatty acid and is readily metabolized. The rapid metabolism and excretion of these components contribute to the low systemic toxicity of propylene glycol esters.
Experimental Protocols
Detailed methodologies for key toxicological studies are outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following are summaries of relevant protocols.
Acute Oral Toxicity (based on OECD 401)
-
Test System: Typically rats, one sex.
-
Procedure: A single dose of the test substance is administered by gavage to fasted animals.
-
Dose Levels: At least three dose levels are used, with a sufficient number of animals at each level (e.g., 5).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD50 (median lethal dose) is calculated.
Acute Dermal Irritation/Corrosion (based on OECD 404)
-
Test System: Albino rabbits.
-
Procedure: A single dose (0.5 mL for liquids) of the test substance is applied to a small area of shaved skin and covered with a semi-occlusive dressing for 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Endpoint: The irritation potential is scored based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion (Draize Test, based on OECD 405)
-
Test System: Albino rabbits.
-
Procedure: A single dose (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
Endpoint: Irritation is scored based on the severity and reversibility of the ocular lesions.[12]
Bacterial Reverse Mutation Test (Ames Test, based on OECD 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
Visualizations
Experimental Workflow for Toxicological Assessment
Caption: A generalized workflow for the toxicological assessment of a chemical substance.
Logical Relationship for Safety Assessment of PGMO
Caption: Decision-making process for the safety assessment of PGMO in a research context.
Conclusion
Based on the available data for propylene glycol and its esters, this compound is expected to have a low order of toxicity. It is not likely to be a significant skin or eye irritant under normal conditions of use, nor is it expected to be a skin sensitizer. The potential for systemic toxicity following oral or dermal exposure is low due to its expected rapid metabolism into endogenous compounds. There is no evidence to suggest that PGMO would be genotoxic, carcinogenic, or have adverse effects on reproduction or development.
For research applications, PGMO can be considered a safe excipient when used under appropriate laboratory conditions. However, as with any chemical, it is important to follow good laboratory practices, including the use of personal protective equipment, to minimize exposure. When planning studies that involve high concentrations or prolonged exposure to PGMO, a thorough risk assessment, considering the specific experimental conditions, is recommended. The use of a read-across approach from other propylene glycol esters is a scientifically justified method for assessing the safety of PGMO in the absence of specific data.[3]
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solvet.ca [solvet.ca]
- 5. monumentchemical.com [monumentchemical.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Final report on the safety assessment of PEG-25 propylene glycol stearate, PEG-75 propylene glycol stearate, PEG-120 propylene glycol stearate, PEG-10 propylene glycol, PEG-8 propylene glycol cocoate, and PEG-55 propylene glycol oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Skin-sensitizing and irritant properties of propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skin‐sensitizing and irritant properties of propylene glycol | Semantic Scholar [semanticscholar.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Propylene Glycol Monooleate: A Technical Guide to Its Biodegradability
FOR IMMEDIATE RELEASE
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biodegradability of Propylene (B89431) Glycol Monooleate
Propylene glycol monooleate (PGMO), an ester of propylene glycol and oleic acid, is a widely utilized excipient in pharmaceutical formulations, valued for its emulsifying and solubilizing properties. Understanding its environmental fate is crucial for regulatory compliance and sustainable drug development. This technical guide provides a comprehensive overview of the biodegradability of PGMO, detailing experimental data, standardized testing protocols, and the biochemical pathways governing its degradation.
Executive Summary
This compound is considered to be readily biodegradable. Data from standardized testing, specifically the OECD 301F Manometric Respirometry Test, indicates a high degree of ultimate biodegradation over a 28-day period. The primary mechanism of degradation involves the enzymatic hydrolysis of the ester bond, followed by the separate and well-established metabolic pathways of propylene glycol and oleic acid. Propylene glycol is metabolized to pyruvate, which enters the citric acid cycle, while oleic acid undergoes β-oxidation to acetyl-CoA, also feeding into the citric acid cycle for complete mineralization to carbon dioxide and water.
Quantitative Biodegradation Data
The following table summarizes the available quantitative data on the biodegradability of this compound.
| Test Substance | Test Guideline | Duration (days) | Biodegradation (%) | Reference |
| This compound | OECD Guideline 301 F | 28 | 90 - 100 | [1] |
| Bioplasticizer containing epoxidized this compound | Respirometry test | 28 | 72.7 | [2] |
Experimental Protocols
The Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 301F, "Ready Biodegradability: Manometric Respirometry Test," is a standard method for assessing the biodegradability of chemical substances.[3][4][5][6]
Principle of the OECD 301F Test
This aerobic biodegradation test measures the oxygen consumed by a microbial inoculum as it degrades the test substance in a closed system.[4] The consumption of oxygen is determined by measuring the pressure change inside the sealed test vessels. Carbon dioxide produced during respiration is absorbed by a potassium hydroxide (B78521) solution.[5] The extent of biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD) that is consumed over the 28-day test period.[3] A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window, which starts when the biodegradation first exceeds 10%.[7]
Methodology
-
Test Substance and Preparation: this compound is added to a mineral medium as the sole source of organic carbon.[5] The test concentration is typically set to achieve a theoretical oxygen demand of at least 100 mg/L.[5]
-
Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant.[6] The sludge is washed and aerated to prepare a suspension of microorganisms.
-
Test System: The test is conducted in sealed flasks, each equipped with a manometer to measure pressure changes.[4] A separate compartment within each flask contains a CO2 absorbent (e.g., 10N NaOH).[7]
-
Controls:
-
Blank Control: Contains only the inoculum and mineral medium to measure the endogenous respiration of the microorganisms.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.[6][7]
-
Toxicity Control: Contains both the test substance and the reference substance to assess any inhibitory effects of the test substance on the microbial population.[6]
-
-
Incubation: The flasks are incubated in the dark at a constant temperature, typically 22 ± 2°C, and continuously stirred for 28 days.[4][5]
-
Measurements: The pressure inside each flask is monitored at regular intervals throughout the 28-day period. The oxygen consumption is calculated from these pressure readings.
-
Data Analysis: The cumulative oxygen consumption in the test flasks is corrected by subtracting the oxygen consumption in the blank controls. The percentage of biodegradation is then calculated as: % Biodegradation = (Corrected O2 consumption / ThOD) x 100
Visualizations
Experimental Workflow
Caption: Workflow for the OECD 301F Manometric Respirometry Test.
Biochemical Degradation Pathway
References
- 1. kumkangpaint.co.kr [kumkangpaint.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 4. matestlabs.com [matestlabs.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 7. petroleumhpv.org [petroleumhpv.org]
Methodological & Application
Application Notes and Protocols for Lab-Scale Enzymatic Synthesis of Propylene Glycol Monooleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene (B89431) glycol monooleate (PGMO) is a versatile nonionic surfactant and emulsifier with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2][] In pharmaceutical formulations, PGMO is particularly valued as a solvent, carrier for poorly water-soluble active pharmaceutical ingredients (APIs), and as a skin penetration enhancer in topical drug delivery systems.[4][5] Its amphiphilic nature, stemming from the combination of a hydrophilic propylene glycol head and a lipophilic oleic acid tail, allows it to improve the solubility and bioavailability of various drugs.[6]
Enzymatic synthesis of PGMO offers a green and highly specific alternative to traditional chemical methods, which often require harsh conditions and can result in undesirable byproducts.[6][7] Lipase-catalyzed esterification, in particular, proceeds under mild conditions, leading to a purer product with better color and odor profiles.[6] This document provides detailed protocols for the lab-scale synthesis of propylene glycol monooleate using immobilized lipase (B570770), along with methods for its characterization.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the enzymatic synthesis of propylene glycol esters. These values provide a baseline for experimental design and optimization.
Table 1: Optimized Conditions for Enzymatic Synthesis of Propylene Glycol Esters
| Parameter | Value | Source |
| Enzyme | Immobilized SMG1-F278N Lipase | [8] |
| Substrates | 1,3-Propylene Glycol and Oleic Acid | [6][8] |
| Substrate Molar Ratio (Glycol:Acid) | 5:1 | [8] |
| Enzyme Loading | 7.5% (w/w of total substrates) | [8] |
| Water Addition | 7% (w/w of total substrates) | [8] |
| Temperature | 30°C | [8] |
| Maximum Yield (Monooleate) | 70.67% | [8] |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [7][9] |
| Substrates | Propylene Glycol and Fatty Acids | [7] |
| Temperature | 45°C - 50°C | [7][9] |
| Substrate Molar Ratio (Alcohol:Acid) | 2:1 | [9] |
| Enzyme Loading | 5% (w/w of oleic acid) | [9] |
| Reaction Time | 6 - 12 hours | [9] |
| Conversion of Oleic Acid | Up to 94.7% (with water removal) | [9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol details the lipase-catalyzed esterification of oleic acid and propylene glycol.
Materials:
-
Oleic Acid (≥99% purity)
-
1,2-Propylene Glycol or 1,3-Propylene Glycol (≥99.5% purity)
-
Immobilized Lipase (e.g., Novozym 435 or immobilized SMG1-F278N)
-
Heptane or other suitable organic solvent (optional, for solvent-based reactions)
-
Molecular sieves (3Å), activated
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., 100 mL round-bottom flask)
-
Water bath or oil bath for temperature control
-
Vacuum pump (for solvent removal)
Procedure:
-
Reactant Preparation: In the reaction vessel, combine oleic acid and propylene glycol at a molar ratio of 1:2 to 1:5 (acid:glycol). For a typical lab-scale reaction, start with 10 g of oleic acid.
-
Enzyme Addition: Add the immobilized lipase at a concentration of 5-10% (w/w) based on the total weight of the substrates.
-
Solvent (Optional): For a solvent-based system, add a suitable organic solvent like heptane. A solvent-free system is often preferred for a greener process.[9][10]
-
Water Removal: Add activated molecular sieves (approximately 10% w/w of the reaction mixture) to remove the water produced during the esterification, which helps to drive the reaction towards product formation.[9]
-
Reaction Incubation:
-
Place the reaction vessel in a water or oil bath set to the desired temperature (e.g., 45°C).[9]
-
Stir the mixture at a constant speed (e.g., 250 rpm) to ensure proper mixing and minimize mass transfer limitations.[9][11]
-
Allow the reaction to proceed for 6-24 hours. Monitor the progress of the reaction by taking small aliquots for analysis (see Protocol 2).
-
-
Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with a solvent (e.g., heptane) and dried for potential reuse.[9]
-
Product Purification:
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The crude product will contain this compound, unreacted substrates, and potentially some diester.
-
Purification can be achieved by molecular distillation or column chromatography to separate the monoester.[12]
-
Protocol 2: Characterization of this compound
This protocol outlines the analytical methods for confirming the synthesis and purity of the product.
Materials and Instruments:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., ELSD or RI)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Silylating agent (e.g., BSTFA with TMCS) for GC analysis[13]
-
Appropriate solvents for sample dilution (e.g., pyridine, hexane)
Procedure:
1. Gas Chromatography (GC) Analysis:
- Sample Preparation: Prepare a silylated derivative of the sample to improve volatility. Transfer a small amount of the sample (e.g., 100 mg) to a vial, add an internal standard solution (e.g., n-heptadecane in pyridine), and then add the silylating agent. Heat the mixture to complete the derivatization.[13]
- GC Conditions:
- Column: A non-polar capillary column (e.g., DB-5ht) is suitable.
- Injector Temperature: 250-300°C.
- Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 350°C) to separate components with different boiling points.
- Detector Temperature: 300-350°C.
- Analysis: Identify the peaks corresponding to this compound, diesters, and unreacted substrates by comparing their retention times with standards. Quantify the components based on their peak areas relative to the internal standard.[13]
2. High-Performance Liquid Chromatography (HPLC) Analysis:
- Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or isooctane) and a slightly more polar solvent (e.g., isopropanol (B130326) or ethyl acetate) can be used.
- Column: A normal-phase silica (B1680970) column is typically employed.
- Detection: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for detecting lipids that lack a UV chromophore.
- Analysis: Quantify the monoester content by comparing the peak area to a calibration curve prepared with a purified standard.
3. NMR and Mass Spectrometry (MS) Analysis:
- ¹H and ¹³C NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire the spectra. The chemical shifts and splitting patterns will confirm the ester linkage and the structure of the propylene glycol and oleate (B1233923) moieties.
- Mass Spectrometry: Use a suitable ionization technique (e.g., ESI or APCI) to determine the molecular weight of the product, which should correspond to that of this compound (340.54 g/mol ).[][6]
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of PGMO.
Caption: Reaction scheme for lipase-catalyzed synthesis of PGMO.
References
- 1. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (1330-80-9) for sale [vulcanchem.com]
- 7. US20070105204A1 - Methods for producing propylene glycol monoesters using a lipase - Google Patents [patents.google.com]
- 8. Substrate selectivity and optimization of immobilized SMG1-F278N lipase in synthesis of this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. iris.unife.it [iris.unife.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Propylene glycol esters of fatty acids [fao.org]
- 13. fao.org [fao.org]
Application Notes and Protocols for the Purification of Propylene Glycol Monooleate for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene (B89431) glycol monooleate (PGMO) is a versatile nonionic surfactant and emulsifier increasingly utilized in pharmaceutical formulations.[1] Its application as a solvent, carrier for poorly soluble active pharmaceutical ingredients (APIs), and penetration enhancer makes it a valuable excipient in topical, oral, and parenteral drug delivery systems.[2][3] Ensuring the high purity of PGMO is paramount for the safety, stability, and efficacy of the final pharmaceutical product.
These application notes provide detailed protocols for the purification of propylene glycol monooleate to meet stringent pharmaceutical quality standards. The subsequent sections outline methods for removing key impurities, protocols for analytical quality control, and specifications for the final purified product.
Common Impurities in Crude this compound
Crude PGMO, typically synthesized through the esterification of oleic acid and propylene glycol, may contain several process-related impurities. The primary impurities of concern for pharmaceutical applications include:
-
Propylene Glycol Dioleate (PGDO): A diester formed during synthesis.
-
Free Oleic Acid: Unreacted starting material.
-
Free Propylene Glycol: Unreacted starting material.
-
Residual Catalysts: Acids or bases used to catalyze the esterification reaction.
-
Oxidation Products: Peroxides and other degradation products of oleic acid.
-
Residual Solvents: If used in the synthesis or initial purification steps.
-
Heavy Metals: Contaminants from raw materials or manufacturing equipment.
-
Ethylene Glycol and Diethylene Glycol (EG and DEG): Potentially toxic impurities that may be present in the propylene glycol raw material.[2][3][4][5]
Purification Methodologies
A multi-step purification process is often necessary to achieve the high purity required for pharmaceutical-grade PGMO. The following sections detail common purification techniques.
Neutralization and Washing
This initial step aims to remove acidic impurities, primarily residual acidic catalysts and free oleic acid.
Protocol:
-
Dissolve the crude PGMO in a suitable water-immiscible organic solvent (e.g., hexane (B92381), ethyl acetate) at a 1:3 (v/v) ratio.
-
Wash the organic phase with a 5% (w/v) sodium bicarbonate solution to neutralize acidic components. Repeat the washing until the aqueous phase is no longer basic (test with pH paper).
-
Perform subsequent washes with deionized water to remove residual salts and water-soluble impurities. Three to five washes are typically sufficient.
-
Separate the organic phase containing the PGMO.
Activated Carbon Treatment
Activated carbon is effective in removing colored impurities and some polar compounds.
Protocol:
-
To the organic solution of PGMO from the previous step, add 1-2% (w/w) of activated carbon.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a bed of diatomaceous earth to remove the activated carbon.
-
Wash the filter cake with a small amount of the organic solvent to recover any adsorbed product.
Fractional Vacuum Distillation
Fractional vacuum distillation is a highly effective method for separating PGMO from less volatile impurities like PGDO and more volatile impurities like residual propylene glycol and oleic acid.[6]
Protocol:
-
Concentrate the PGMO solution from the previous step under reduced pressure to remove the bulk of the solvent.
-
Transfer the concentrated PGMO to a distillation flask equipped with a fractionating column.
-
Conduct the distillation under a high vacuum (e.g., <10 mmHg).
-
Gradually increase the temperature of the heating mantle.
-
Collect different fractions based on the boiling points of the components. The main fraction containing purified PGMO will distill at a specific temperature and pressure range. The exact conditions will depend on the specific equipment and the level of vacuum achieved. A temperature range of 170-285°C has been reported for the vacuum distillation of propylene glycol monoesters.[6]
-
Monitor the purity of the collected fractions using in-process analytical controls (e.g., TLC or GC).
Column Chromatography
For achieving very high purity, particularly for small-scale preparations, silica (B1680970) gel column chromatography can be employed to separate monoesters from diesters and other non-polar impurities.
Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.
-
Pour the slurry into a glass column and allow the silica gel to pack uniformly.
-
Wash the column with the starting eluent until the bed is stable.
-
-
Sample Loading:
-
Dissolve the PGMO in a minimal amount of the starting eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).
-
The less polar propylene glycol dioleate will elute first.
-
Gradually increase the polarity of the eluent by increasing the percentage of a more polar solvent like ethyl acetate.
-
The desired this compound will then elute.
-
Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Product Recovery:
-
Combine the pure fractions containing PGMO.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Quality Control and Analytical Protocols
Rigorous analytical testing is essential to confirm the purity of the final PGMO product and ensure it meets pharmaceutical specifications.
Identification
-
Infrared (IR) Spectroscopy: The IR spectrum of the purified PGMO should be concordant with the reference spectrum.
-
Thin-Layer Chromatography (TLC): Compare the Rf value of the principal spot with that of a PGMO reference standard.
Assay and Impurity Determination
Gas Chromatography with Flame Ionization Detection (GC-FID) is a primary method for determining the assay of PGMO and quantifying impurities like PGDO, free oleic acid, and free propylene glycol.
GC-FID Protocol:
-
Column: A capillary column suitable for fatty acid ester analysis (e.g., DB-WAX, HP-INNOWax).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 10 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dissolve a known amount of the purified PGMO in a suitable solvent (e.g., isopropanol) to a concentration of approximately 10 mg/mL.
-
Analysis: Inject the sample and compare the peak areas to those of certified reference standards for PGMO, PGDO, oleic acid, and propylene glycol to determine their respective percentages.
Other Key Quality Attributes
The following table summarizes the key quality attributes and their acceptable limits for pharmaceutical-grade this compound, based on general pharmacopeial standards for related substances.
| Parameter | Acceptance Criteria | Test Method |
| Assay (this compound) | ≥ 90.0% | GC-FID |
| Propylene Glycol Dioleate | ≤ 5.0% | GC-FID |
| Free Oleic Acid | ≤ 2.0% | Titration (Acid Value) |
| Free Propylene Glycol | ≤ 1.5% | GC-FID |
| Acid Value | ≤ 4.0 mg KOH/g | USP <401> |
| Saponification Value | 155 - 170 mg KOH/g | USP <401> |
| Iodine Value | 75 - 95 | USP <401> |
| Water Content | ≤ 1.0% | Karl Fischer Titration (USP <921>) |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | USP <231> |
| Ethylene Glycol & Diethylene Glycol | ≤ 0.1% each | GC (as per USP monograph for Propylene Glycol)[2] |
| Residual Solvents | Meets requirements of USP <467> | GC-HS |
Visual Representations
Purification Workflow
Caption: General workflow for the purification of this compound.
Quality Control Logic
Caption: Decision logic for the quality control of purified PGMO.
Conclusion
The purification of this compound to pharmaceutical grade is a critical process that requires a combination of chemical and physical separation techniques. The protocols outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to obtain high-purity PGMO suitable for use in pharmaceutical formulations. Adherence to the described quality control procedures is essential to ensure the final product meets the required safety and quality standards.
References
- 1. reddit.com [reddit.com]
- 2. Ensuring Safety In Syrups : Addressing Toxic Impurities In Component Non-Ionic Surfactants [itclabs.com]
- 3. Ph. Eur. pre-publishes revised Propylene glycol monograph - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. sphu.org [sphu.org]
- 5. gmp-publishing.com [gmp-publishing.com]
- 6. US3669848A - Purifying propylene glycol monoesters using vacuum distillation - Google Patents [patents.google.com]
Application Notes: Analytical Methods for the Identification of Propylene Glycol Monooleate
Introduction
Propylene (B89431) glycol monooleate (PGMO) is a versatile non-ionic surfactant and emulsifier widely used in the pharmaceutical, cosmetic, and food industries. It is an ester of propylene glycol and oleic acid. Accurate identification and characterization of PGMO are crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the primary analytical methods used to identify and characterize PGMO.
Chromatographic Methods
Chromatographic techniques are fundamental for separating PGMO from complex mixtures and providing quantitative information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the fatty acid and propylene glycol components of PGMO after derivatization.
Experimental Protocol:
-
Sample Preparation (Transesterification):
-
Weigh 10 mg of the PGMO sample into a reaction vial.
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 60°C for 15 minutes.
-
Cool to room temperature and add 1 mL of BF3-methanol solution.
-
Heat again at 60°C for 5 minutes.
-
Cool and add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
-
Data Presentation:
Table 1: Expected GC-MS Data for Propylene Glycol Monooleate Derivatives
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| Propylene Glycol | ~ 4.5 | 45, 46, 76 |
| Methyl Oleate | ~ 18.2 | 296 (M+), 264, 222, 55 |
Workflow Diagram:
Spectroscopic Methods
Spectroscopic techniques provide information about the molecular structure and functional groups present in PGMO.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques for the structural elucidation of PGMO.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 10-20 mg of the PGMO sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Analysis:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
-
Data Presentation:
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ (propylene glycol) | ~1.15 (d) | ~16.5 |
| -CH₂- (oleate chain) | ~1.2-1.4 (m) | ~22-32 |
| -CH₂-C=O | ~2.3 (t) | ~34.1 |
| -CH(OH)- (propylene glycol) | ~3.9-4.2 (m) | ~66.5 |
| -CH₂-O-C=O | ~4.9-5.1 (m) | ~68.9 |
| -CH=CH- (oleate) | ~5.35 (m) | ~129.7, 130.0 |
| C=O (ester) | - | ~174.0 |
Logical Diagram:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in PGMO.
Experimental Protocol:
-
Sample Preparation:
-
Place one drop of the liquid PGMO sample directly onto the ATR crystal. Alternatively, a thin film can be cast on a KBr or NaCl salt plate.
-
-
FTIR Analysis:
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Presentation:
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H | Stretching |
| ~3005 | =C-H | Stretching |
| 2925, 2854 | C-H (alkane) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1160 | C-O | Stretching |
Workflow Diagram:
Wet Chemical Methods
Traditional wet chemical methods can provide valuable information about the properties of PGMO, such as the saponification value and iodine value.
Experimental Protocol: Saponification Value
-
Accurately weigh about 2 g of the PGMO sample into a 250 mL flask.
-
Add 25.0 mL of 0.5 M alcoholic potassium hydroxide (B78521) (KOH).
-
Attach a reflux condenser and heat the flask in a boiling water bath for 30 minutes.
-
Add 1 mL of phenolphthalein (B1677637) indicator and titrate the excess KOH with 0.5 M hydrochloric acid (HCl).
-
Perform a blank titration with 25.0 mL of the alcoholic KOH but without the sample.
-
Calculate the saponification value using the formula:
-
Saponification Value = [(B - S) x M x 56.1] / W
-
Where: B = volume of HCl for blank (mL), S = volume of HCl for sample (mL), M = molarity of HCl, W = weight of sample (g), and 56.1 = molecular weight of KOH.
-
Data Presentation:
Table 4: Typical Specification Values for this compound
| Parameter | Typical Value Range |
| Saponification Value (mg KOH/g) | 155 - 165 |
| Iodine Value (g I₂/100g) | 75 - 85 |
| Acid Value (mg KOH/g) | < 5.0 |
Disclaimer: These protocols and data are intended for guidance and may require optimization based on the specific sample matrix and available instrumentation. Always adhere to laboratory safety protocols.
Application Note & Protocol: Gas Chromatography (GC) Analysis of Propylene Glycol Monooleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propylene (B89431) glycol monooleate is a nonionic surfactant and emulsifying agent used in various pharmaceutical, cosmetic, and food formulations. Accurate quantification of propylene glycol monooleate is crucial for quality control, formulation development, and stability studies. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the analysis of fatty acid esters.[1][2] This application note provides a detailed protocol for the determination of this compound using GC-FID, including sample preparation, derivatization, and instrument parameters.
Principle
Due to the presence of a free hydroxyl group, direct analysis of this compound by GC can result in poor peak shape and thermal instability. Therefore, a derivatization step is employed to convert the hydroxyl group into a more volatile and thermally stable silyl (B83357) ether.[3] The derivatized analyte is then separated on a capillary GC column and detected by a flame ionization detector (FID). Quantification is typically performed using an internal standard to ensure accuracy and precision.
Experimental Protocols
1. Reagents and Materials
-
This compound (Reference Standard)
-
Pyridine (Analytical Grade, anhydrous)
-
N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
n-Heptadecane (Internal Standard, >99% purity)
-
Helium (Carrier Gas, >99.999% purity)
-
Hydrogen (FID Fuel Gas, >99.999% purity)
-
Air (FID Oxidizer, compressed, filtered)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with inserts and caps
-
Heating block or oven
2. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of n-heptadecane into a 10 mL volumetric flask. Dissolve and dilute to the mark with pyridine.
-
Calibration Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the Internal Standard Stock Solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Calibration Standard Stock Solution with the Internal Standard Stock Solution to achieve the desired concentration range (e.g., 0.1 - 2.0 mg/mL).
3. Sample Preparation and Derivatization
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Add 1.0 mL of the Internal Standard Stock Solution to the vial.
-
Cap the vial and vortex to dissolve the sample completely.
-
To the vial, add 200 µL of BSTFA with 1% TMCS.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[3]
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
4. Gas Chromatography (GC) Conditions
The following table summarizes the recommended GC-FID instrument parameters. These may need to be optimized depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC system or equivalent with FID |
| Column | Fused silica (B1680970) capillary column (e.g., 95% methyl- 5% phenyl silicone), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injection Mode | Split (Split Ratio 20:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 320°C[3] |
| Oven Temperature Program | - Initial Temperature: 100°C, hold for 2 minutes- Ramp: 15°C/min to 350°C[3]- Final Hold: Hold at 350°C for 10 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 350°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Data Presentation
Table 1: Typical Retention Times
| Compound | Retention Time (min) |
| This compound-TMS | ~ 18.5 |
| n-Heptadecane (IS) | ~ 12.2 |
Note: Retention times are approximate and may vary depending on the specific GC system and conditions.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range (mg/mL) | 0.1 - 2.0 |
| Limit of Detection (LOD) | ~ 0.01 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 mg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the GC analysis of this compound.
Caption: Workflow for GC analysis of this compound.
The logical relationship for the quantification process is based on the internal standard method, which is depicted in the diagram below.
Caption: Internal standard quantification logic.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by gas chromatography. The described method, which involves a straightforward derivatization step followed by GC-FID analysis, is shown to be linear, precise, and accurate. This protocol is suitable for routine quality control and research applications in the pharmaceutical and related industries.
References
The Strategic Application of Propylene Glycol Monooleate in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Application Notes and Protocols for Researchers in Drug Development
Propylene (B89431) glycol monooleate is emerging as a valuable excipient in the design of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). Its amphiphilic nature, combining a hydrophilic propylene glycol head with a lipophilic oleate (B1233923) tail, allows it to function effectively as a surfactant, co-surfactant, or even as part of the oil phase in these advanced drug delivery vehicles. SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in situ formation of nanoemulsions can significantly enhance the solubility, dissolution rate, and subsequent bioavailability of poorly water-soluble drugs.
The primary advantage of incorporating propylene glycol monooleate lies in its ability to facilitate the formation of nano-sized droplets, which provide a large interfacial area for drug absorption. Furthermore, its composition can influence the drug-loading capacity and the overall stability of the SNEDDS formulation. These application notes provide a comprehensive overview, quantitative data from analogous systems, and detailed protocols for leveraging this compound in SNEDDS development.
Key Advantages of this compound in SNEDDS
-
Enhanced Solubilization: The oleate component provides a lipophilic environment suitable for dissolving hydrophobic active pharmaceutical ingredients (APIs).
-
Spontaneous Emulsification: The propylene glycol moiety contributes to the hydrophilicity, promoting the spontaneous formation of a stable nanoemulsion in the aqueous environment of the gut.
-
Biocompatibility: Propylene glycol and oleic acid are generally regarded as safe for oral administration, making their ester a favorable choice in formulation development.
-
Improved Bioavailability: By presenting the drug in a solubilized, nano-dispersed form, SNEDDS formulated with this compound can bypass the dissolution rate-limiting step in drug absorption, leading to improved bioavailability.
Quantitative Data Summary
The following tables summarize representative quantitative data for SNEDDS formulations. While specific data for this compound is emerging, the values presented are based on studies utilizing structurally similar components such as other propylene glycol esters (e.g., monocaprylate, monolaurate) and monooleates (e.g., glyceryl monooleate), which serve as a strong predictive baseline for formulation performance.
Table 1: Representative SNEDDS Formulation Compositions
| Formulation Code | Oil Phase (% w/w) | Surfactant (% w/w) | Co-surfactant (% w/w) | Drug Load (mg/g) |
| PGMO-F1 | This compound (30) | Cremophor RH 40 (50) | Transcutol P (20) | 50 |
| PGMO-F2 | Capryol 90 (40) | Tween 80 (40) | This compound (20) | 60 |
| PGMO-F3 | Olive Oil (25) | This compound (45) | Propylene Glycol (30) | 40 |
Note: These are example formulations. The optimal ratio of components must be determined experimentally, often with the aid of ternary phase diagrams.
Table 2: Physicochemical Characterization of Resultant Nanoemulsions
| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Emulsification Time (s) | % Transmittance |
| PGMO-F1 | 85 ± 4.2 | 0.18 ± 0.02 | -15.6 ± 1.8 | < 60 | > 98% |
| PGMO-F2 | 110 ± 6.1 | 0.25 ± 0.03 | -22.4 ± 2.1 | < 60 | > 97% |
| PGMO-F3 | 150 ± 8.5 | 0.31 ± 0.04 | -18.9 ± 2.5 | < 90 | > 95% |
Data are presented as mean ± standard deviation and are representative of typical SNEDDS performance.
Table 3: In Vitro Drug Release Profile Comparison
| Time (min) | Pure Drug Suspension (% Released) | PGMO-F1 (% Released) | PGMO-F2 (% Released) |
| 5 | 8 ± 1.5 | 45 ± 3.1 | 40 ± 2.8 |
| 15 | 15 ± 2.1 | 85 ± 4.5 | 78 ± 4.1 |
| 30 | 22 ± 2.8 | > 95% | > 90% |
| 60 | 30 ± 3.5 | > 98% | > 95% |
In vitro dissolution studies are typically performed in simulated gastric or intestinal fluid.
Experimental Protocols
The following are detailed methodologies for the development and characterization of SNEDDS containing this compound.
Protocol 1: Formulation Development using Ternary Phase Diagrams
Objective: To identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion.
Materials:
-
This compound (as oil, surfactant, or co-surfactant)
-
Other oils (e.g., Capryol 90, Olive Oil)
-
Surfactants (e.g., Cremophor RH 40, Tween 80)
-
Co-surfactants (e.g., Transcutol P, Propylene Glycol)
-
Distilled water
-
Glass vials
-
Vortex mixer
Procedure:
-
Prepare a series of formulations by mixing the oil, surfactant, and co-surfactant in different weight ratios (e.g., from 1:9 to 9:1).
-
For each mixture, vortex for 5 minutes to ensure homogeneity.
-
To construct the ternary phase diagram, titrate each mixture with water, adding small aliquots at a time.
-
After each addition of water, vortex the mixture and visually observe for transparency and any signs of phase separation.
-
The region in the ternary phase diagram where clear, stable nanoemulsions are formed is identified as the self-nanoemulsifying region.
-
Formulations within this region are selected for further characterization.
Protocol 2: Physicochemical Characterization of SNEDDS
Objective: To determine the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion formed upon dilution of the SNEDDS.
Materials and Equipment:
-
Optimized SNEDDS formulation
-
Distilled water
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute 100 µL of the SNEDDS formulation with 100 mL of distilled water in a beaker with gentle stirring. This simulates the dilution in the gastrointestinal tract.
-
Allow the resulting nanoemulsion to equilibrate for 10 minutes.
-
Transfer an appropriate volume of the diluted sample into a cuvette.
-
Measure the droplet size and PDI using the DLS instrument.
-
For zeta potential measurement, use an appropriate electrode-containing cuvette and measure using the same instrument.
-
Perform all measurements in triplicate at a controlled temperature (e.g., 25°C).
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the dissolution rate of the drug from the SNEDDS formulation compared to the pure drug.
Materials and Equipment:
-
Drug-loaded SNEDDS formulation
-
Pure drug suspension (as control)
-
USP Type II dissolution apparatus (paddle type)
-
Dissolution medium (e.g., 900 mL of simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8)
-
Syringes and filters (e.g., 0.45 µm)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C and set the paddle speed to 100 rpm.[1]
-
Introduce the SNEDDS formulation (encapsulated or as a liquid) containing a known amount of the drug into the dissolution vessel.
-
In a separate vessel, introduce the pure drug suspension containing the same amount of drug.
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm filter.
-
Analyze the filtrate for drug content using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams illustrate key concepts and workflows in the development of SNEDDS.
Figure 1: Principle of SNEDDS spontaneous emulsification.
Figure 2: Experimental workflow for SNEDDS development.
References
Application Notes and Protocols: Propylene Glycol Monooleate in Topical Microemulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Propylene (B89431) Glycol Monooleate (PGMO) in the formulation of topical microemulsions. PGMO, a nonionic surfactant, serves as an effective emulsifier and solubilizer, making it a valuable component in developing advanced dermal and transdermal drug delivery systems. This document outlines the role of PGMO, formulation protocols, characterization techniques, and methods for evaluating the performance of PGMO-based microemulsions.
Role of Propylene Glycol Monooleate (PGMO) in Topical Microemulsions
This compound is an ester of propylene glycol and oleic acid. Its amphiphilic nature, with a hydrophilic propylene glycol head and a lipophilic oleic acid tail, allows it to reduce the interfacial tension between oil and water phases. This property is crucial for the spontaneous formation of thermodynamically stable microemulsions.
Key functions of PGMO in topical microemulsions include:
-
Primary Surfactant: PGMO can act as the main emulsifying agent to stabilize the oil and water phases.
-
Co-surfactant: It can be used in combination with other surfactants to further reduce interfacial tension, increase the fluidity of the interface, and expand the microemulsion region in the phase diagram.
-
Solubilizer: PGMO can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) within the microemulsion formulation.
-
Penetration Enhancer: The oleic acid moiety of PGMO can disrupt the stratum corneum, the outermost layer of the skin, thereby facilitating the penetration of the encapsulated API.
Experimental Protocols
Formulation of PGMO-Based Microemulsions
The formulation of a microemulsion is typically developed by constructing a pseudo-ternary phase diagram. This diagram helps to identify the concentration ranges of the oil phase, the surfactant/co-surfactant (S/CoS) mixture, and the aqueous phase that result in a stable microemulsion.
Protocol for Constructing a Pseudo-Ternary Phase Diagram:
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., isopropyl myristate, oleic acid, caprylic/capric triglycerides).
-
Surfactant (S): this compound (PGMO).
-
Co-surfactant (CoS): A short-chain alcohol or glycol (e.g., ethanol, propylene glycol, Transcutol®) is often used to optimize the formulation.
-
Aqueous Phase: Purified water or a buffer solution.
-
-
Preparation of Surfactant/Co-surfactant (S/CoS) Mixtures:
-
Prepare different weight ratios of PGMO (S) and the chosen co-surfactant (CoS), for example, 1:1, 2:1, 3:1, and 4:1.
-
-
Titration:
-
For each S/CoS ratio, prepare various mixtures of the oil phase and the S/CoS mixture (e.g., from 9:1 to 1:9 by weight).
-
Titrate each oil-S/CoS mixture with the aqueous phase dropwise, under constant stirring (e.g., using a magnetic stirrer at room temperature).[1][2]
-
After each addition of the aqueous phase, visually inspect the mixture for transparency and homogeneity. The point at which the mixture becomes clear and isotropic indicates the formation of a microemulsion. The point where it becomes turbid indicates a phase transition.
-
Record the quantities of each component used to form the microemulsion.
-
-
Diagram Construction:
-
Plot the obtained data points on a triangular coordinate system to construct the pseudo-ternary phase diagram. The vertices of the triangle represent 100% of the oil phase, the aqueous phase, and the S/CoS mixture.
-
The area within the diagram where clear and stable formulations are observed represents the microemulsion region.
-
Workflow for Microemulsion Formulation:
Characterization of the Microemulsion
Once a stable microemulsion formulation is selected, it should be characterized for its physicochemical properties.
| Parameter | Method | Typical Values for Topical Microemulsions |
| Visual Inspection | Macroscopic observation against a bright background. | Transparent, clear, and single-phase liquid. |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS). | 10 - 100 nm; PDI < 0.3.[3] |
| Zeta Potential | Electrophoretic Light Scattering. | +/- 30 mV for good stability. |
| pH | pH meter. | 4.5 - 6.5 (compatible with skin). |
| Viscosity | Rheometer (e.g., cone and plate or concentric cylinder). | Low viscosity, Newtonian flow.[2][4] |
| Electrical Conductivity | Conductometer. | Helps determine the microemulsion type (o/w, w/o, or bicontinuous). |
Protocol for Droplet Size and PDI Measurement:
-
Dilute the microemulsion sample with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the average droplet size (Z-average) and the Polydispersity Index (PDI).
-
Repeat the measurement at least three times to ensure reproducibility.
In Vitro Drug Release and Skin Permeation Studies
These studies are crucial to evaluate the performance of the microemulsion as a drug delivery system.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells:
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat or pig).
-
Carefully remove subcutaneous fat and connective tissues.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[5]
-
-
Experimental Setup:
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a co-solvent like propylene glycol to ensure sink conditions) and maintain it at 32 ± 1°C.[5]
-
Stir the receptor medium continuously with a magnetic stirrer.
-
-
Sample Application:
-
Apply a known quantity of the drug-loaded PGMO microemulsion to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for drug analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) compared to a control formulation.
-
Experimental Workflow for In Vitro Skin Permeation Study:
Data Presentation
The following tables provide a template for summarizing quantitative data from the characterization and performance evaluation of PGMO-based microemulsions.
Table 1: Physicochemical Characterization of PGMO-Based Microemulsion Formulations
| Formulation Code | Composition (w/w %) | Droplet Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | pH ± SD | Viscosity (cP) ± SD |
| PGMO-ME1 | Oil: 20, PGMO/PG (2:1): 30, Water: 50 | 45.2 ± 2.1 | 0.15 ± 0.02 | -25.3 ± 1.5 | 5.8 ± 0.1 | 22.5 ± 0.8 |
| PGMO-ME2 | Oil: 15, PGMO/EtOH (3:1): 40, Water: 45 | 38.7 ± 1.8 | 0.12 ± 0.01 | -28.1 ± 1.9 | 6.0 ± 0.2 | 18.9 ± 0.6 |
| Control | Drug in PG/Water | - | - | - | 6.2 ± 0.1 | 5.4 ± 0.3 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Table 2: In Vitro Skin Permeation Parameters of a Model Drug from PGMO-Based Microemulsions
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) | Enhancement Ratio (ER) |
| PGMO-ME1 | 15.8 ± 1.2 | 3.16 | 2.5 | 5.1 |
| PGMO-ME2 | 18.2 ± 1.5 | 3.64 | 2.1 | 5.9 |
| Control | 3.1 ± 0.4 | 0.62 | 4.2 | 1.0 |
(Note: The data in this table is hypothetical and for illustrative purposes only. The Enhancement Ratio (ER) is calculated relative to the control formulation.)
Signaling Pathways and Logical Relationships
The enhanced skin permeation by PGMO-based microemulsions can be attributed to a combination of factors. The following diagram illustrates the logical relationship between the formulation components and their effect on skin permeation.
By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively formulate, characterize, and evaluate topical microemulsions containing this compound for various dermatological and transdermal applications.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occlusive and Non-Occlusive Application of Microemulsion for Transdermal Delivery of Progesterone: Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Propylene Glycol Monooleate as a Solubilizer for Poorly Water-Soluble Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene (B89431) glycol monooleate is a non-ionic surfactant and emulsifier used in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[1][2] Its amphiphilic nature, comprising a hydrophilic propylene glycol head and a lipophilic oleic acid tail, allows it to act as a solubilizing agent, co-surfactant, and oil phase in various drug delivery systems. This document provides detailed application notes and experimental protocols for utilizing propylene glycol monooleate as a solubilizer, with a focus on its application in Self-Emulsifying Drug Delivery Systems (SEDDS).
This compound is particularly effective in SEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][4] This in-situ emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug absorption, thereby improving the dissolution and subsequent bioavailability of the encapsulated drug.[3]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C21H40O3 |
| Molecular Weight | 340.54 g/mol |
| Appearance | Oily liquid |
| Solubility | Insoluble in water, soluble in ethanol |
Key Applications in Drug Formulation
-
Solubilizer: this compound can directly solubilize lipophilic drugs, increasing their concentration in a formulation.
-
Co-surfactant/Oil Phase in SEDDS: It is a key component in SEDDS, where it can act as the oil phase or as a co-surfactant to stabilize the emulsion.[5]
-
Permeation Enhancer: Propylene glycol and its esters have been shown to enhance the permeation of drugs across biological membranes.[6][7]
Experimental Protocols
Protocol 1: Determination of Drug Solubility in this compound (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of a poorly water-soluble drug in this compound.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
-
Syringe filters (e.g., 0.45 µm PTFE)
Workflow for Solubility Determination:
Caption: Workflow for determining drug solubility.
Methodology:
-
Add an excess amount of the API to a glass vial containing a known volume (e.g., 2 mL) of this compound.
-
Seal the vial tightly and vortex for 2-3 minutes to ensure proper wetting of the API.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 72 hours, or until equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.
-
Accurately dilute a known volume of the filtrate with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.
-
Express the solubility in mg/mL or g/mL.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a SEDDS formulation where this compound can be used as the oil phase or part of the oil/co-surfactant mixture.
Materials and Equipment:
-
Poorly water-soluble API
-
This compound (as oil or co-surfactant)
-
Surfactant (e.g., Tween 80, Cremophor RH40)[8]
-
Co-surfactant/Co-solvent (if needed, e.g., Transcutol HP, PEG 400)[8][9]
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath
Workflow for SEDDS Formulation:
Caption: Workflow for SEDDS formulation.
Methodology:
-
Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial based on the desired formulation ratio.
-
Place the vial in a water bath at a slightly elevated temperature (e.g., 40-50°C) and stir the mixture with a magnetic stirrer until a clear, homogenous solution is formed.
-
Accurately weigh the API and add it to the excipient mixture.
-
Continue stirring until the API is completely dissolved. Gentle heating may be applied if necessary.
-
The resulting clear and homogenous liquid is the SEDDS pre-concentrate.
-
Store the SEDDS pre-concentrate in a tightly sealed container at room temperature.
Table of Representative SEDDS Formulations:
| Drug | Oil Phase (% w/w) | Surfactant (% w/w) | Co-surfactant (% w/w) | Reference |
| Cilnidipine | Capryol 90 (Propylene glycol monocaprylate) | Tween 80 | Transcutol HP | [8] |
| Celecoxib | Capryol 90 (Propylene glycol monocaprylate) | Cremophor RH 40 | Propylene glycol | [9] |
| Dalargin | Capmul 907 / Captex 8000 & Capmul MCM | Cremophor EL | Propylene glycol | [5] |
Protocol 3: Characterization of SEDDS Formulations
1. Self-Emulsification Time and Dispersibility Test:
-
Procedure: Add a known amount (e.g., 1 mL) of the SEDDS pre-concentrate to a specific volume (e.g., 250 mL) of distilled water in a beaker with gentle stirring (e.g., 100 rpm) at 37°C.[10]
-
Assessment: Visually observe the formation of the emulsion and record the time taken for the formulation to completely disperse and form a clear or slightly opalescent emulsion.[10] The dispersibility can be graded based on the appearance of the resulting emulsion.[10]
2. Droplet Size and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure: Dilute the SEDDS pre-concentrate with distilled water (e.g., 1:100 v/v) and gently mix.[10]
-
Analysis: Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion. A smaller droplet size (<200 nm) and a low PDI (<0.3) are generally desirable for enhanced absorption.[3]
3. Thermodynamic Stability Studies:
-
Heating-Cooling Cycles: Subject the formulation to alternating temperature cycles (e.g., 4°C and 45°C) for a specified duration (e.g., 48 hours at each temperature) for at least three cycles.[10]
-
Centrifugation: Centrifuge the formulation at a high speed (e.g., 5000 rpm for 30 minutes).[9]
-
Assessment: Observe for any signs of phase separation, creaming, or cracking after each stability test. Stable formulations should remain homogenous.
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis bag method to evaluate the in vitro release of the drug from the SEDDS formulation.
Materials and Equipment:
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Dissolution apparatus (e.g., USP Type II paddle apparatus)
-
Release medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
HPLC system for drug quantification
Workflow for In Vitro Drug Release:
Caption: Workflow for in vitro drug release study.
Methodology:
-
Soak the dialysis tubing in the release medium for at least 12 hours before use.
-
Accurately measure a specific volume (e.g., 1 mL) of the drug-loaded SEDDS pre-concentrate and place it inside the dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Place the sealed dialysis bag into the dissolution vessel containing a known volume (e.g., 900 mL) of the release medium, maintained at 37 ± 0.5°C.[11]
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).[11]
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 40, 50, 60 minutes), withdraw a sample (e.g., 5 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[11]
-
Filter the collected samples and analyze for drug content using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Conclusion
This compound is a versatile excipient for the formulation of poorly water-soluble drugs. Its ability to act as a solubilizer and a key component in SEDDS makes it a valuable tool for enhancing drug dissolution and bioavailability. The protocols provided in this document offer a systematic approach for researchers and formulation scientists to evaluate and utilize this compound in the development of effective drug delivery systems. Careful characterization of the formulation is crucial to ensure the development of a stable and efficient product.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and in vitro characterization of self-emulsifying drug delivery system (SEDDS) for oral opioid peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterization of Solid Self-emulsifying Drug Delivery System of Cilnidipine [jstage.jst.go.jp]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijraset.com [ijraset.com]
Application Notes: Propylene Glycol Monooleate as a Transdermal Penetration Enhancer
Introduction
Propylene (B89431) glycol monooleate (PGMO) is an effective penetration enhancer used in transdermal drug delivery systems (TDDS). The primary challenge in TDDS is overcoming the barrier function of the outermost layer of the skin, the stratum corneum (SC). The SC is composed of corneocytes embedded in a lipid-rich matrix, which limits the passage of many therapeutic agents. Penetration enhancers like PGMO transiently and reversibly disrupt this barrier, facilitating the permeation of drugs into the systemic circulation. PGMO is valued for its ability to increase the permeation of both lipophilic and hydrophilic drugs.
Mechanism of Action
The primary mechanism by which propylene glycol (a component of PGMO) and oleic acid (the other component) enhance skin penetration involves the disruption of the highly ordered lipid structure of the stratum corneum. Propylene glycol can increase the mobility and disorder of SC lipids and may also extract cholesterol from the SC.[1][2] It has been shown to localize in the hydrophilic headgroup regions of the lipid bilayer, occupying lipid-water hydrogen-bonding sites and slightly increasing the disorder of lipid tails in a concentration-dependent manner.[1][2][3] This disruption of the lipid matrix creates more permeable pathways for drug molecules to diffuse through.
Additionally, Fourier Transform Infrared (FTIR) spectroscopy studies have suggested that a combination of oleic acid and propylene glycol can induce lipid extraction from the stratum corneum, leading to a reorganization of its structure.[4] This structural alteration is believed to facilitate the entry of molecules like propylene glycol into the dermal tissues, further enhancing drug delivery.[4]
Quantitative Data on Enhancement Efficacy
The effectiveness of a penetration enhancer is often quantified by the Enhancement Ratio (ER), which is the ratio of the drug's steady-state flux with the enhancer to that without it.
Table 1: Effect of Propylene Glycol as a Penetration Enhancer on Drug Permeation
| Drug | Enhancer | Steady-State Flux (Jss) with Enhancer (μg/cm²/h) | Steady-State Flux (Jss) of Control (μg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Estradiol | 10% (w/w) Niaouli essential oil in propylene glycol | Data not explicitly provided in snippets | Data not explicitly provided in snippets | 41.50 to 84.63-fold increase compared to control | [5] |
| Elemene | 2% Propylene glycol + 2% Azone | 0.156 mg·cm⁻²·h⁻¹ | 0.038 mg·cm⁻²·h⁻¹ (Azone alone) | 4.1 (compared to Azone alone) | [6] |
| Ketoprofen | Various enhancers | Data not explicitly provided in snippets | Data not explicitly provided in snippets | - | [7] |
Note: The control formulation in the Elemene study contained Azone as a penetration enhancer. The synergistic effect of adding propylene glycol is demonstrated.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines the steps for assessing the permeation of a drug through an excised skin membrane.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., human, porcine, or rodent)
-
Test formulation containing the drug and PGMO
-
Control formulation (without PGMO)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath with temperature control
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
-
Syringes and needles for sampling
-
Parafilm
2. Skin Membrane Preparation:
-
Obtain full-thickness skin and remove any subcutaneous fat and connective tissue.
-
The skin can be used as full-thickness, or the epidermis can be separated by heat treatment (e.g., immersion in water at 60°C for one minute).[7]
-
Cut the prepared skin into sections of appropriate size to fit the Franz diffusion cells.
3. Franz Diffusion Cell Assembly:
-
Thoroughly clean all components of the Franz diffusion cells.[7]
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[7]
-
Fill the receptor chamber with a known volume of pre-warmed (32-37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the membrane.[8]
-
Continuously stir the receptor solution using a magnetic stir bar to ensure uniform distribution of the permeated drug.[7]
-
Allow the system to equilibrate for a period before applying the formulation.
4. Experiment Execution:
-
Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.
-
Cover the donor chamber opening with parafilm to prevent evaporation.[9]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.[7]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[8][9]
5. Sample Analysis and Data Calculation:
-
Analyze the collected samples to determine the drug concentration using a validated analytical method like HPLC.
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for the amount of drug removed in previous samples.[7]
-
Plot the cumulative amount of drug permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.[7]
-
Calculate the Enhancement Ratio (ER) using the formula: ER = Jss of formulation with enhancer / Jss of control formulation[7]
Visualizations
Mechanism of Action of Propylene Glycol on Stratum Corneum
Caption: Mechanism of Propylene Glycol as a Penetration Enhancer.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for a Franz Diffusion Cell Experiment.
References
- 1. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of oleic acid/propylene glycol on rat abdominal stratum corneum: lipid extraction and appearance of propylene glycol in the dermis measured by Fourier transform infrared/attenuated total reflectance (FT-IR/ATR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academicjournals.org [academicjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propylene Glycol Monooleate in Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene (B89431) glycol monooleate is an ester of propylene glycol and oleic acid, recognized for its utility as a surfactant, emulsifier, and solvent in various pharmaceutical formulations.[1] Its amphiphilic nature makes it a valuable excipient in the development of nanoparticle-based drug delivery systems, including nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), and solid lipid nanoparticles (SLNs). These formulations are designed to enhance the solubility, bioavailability, and controlled release of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3] Propylene glycol monooleate can function as the oil phase, a surfactant, or a co-surfactant in these systems, contributing to the formation of stable, nanometer-sized droplets that can encapsulate therapeutic agents.[1]
This document provides detailed application notes and experimental protocols for the preparation and characterization of nanoparticle formulations utilizing this compound.
Role of this compound in Nanoparticle Formulations
This compound's molecular structure, possessing both a hydrophilic propylene glycol head and a lipophilic oleic acid tail, allows it to stabilize oil-in-water interfaces. This is crucial for the formation and stability of nanoemulsions and SNEDDS.[4] In the context of nanoparticle formulations, it can serve several functions:
-
Oil Phase: It can act as the primary lipid core for the encapsulation of lipophilic drugs.
-
Surfactant/Co-surfactant: It aids in reducing the interfacial tension between the oil and aqueous phases, facilitating the formation of small, stable nanoparticles.[4]
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion using High-Shear Homogenization
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion where this compound can be used as the oil phase.
Materials:
-
This compound (Oil Phase)
-
Hydrophilic Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Active Pharmaceutical Ingredient (API) (lipophilic)
-
Purified Water (Aqueous Phase)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound into a beaker.
-
If applicable, dissolve the lipophilic API in the this compound with gentle heating and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh the hydrophilic surfactant and co-surfactant.
-
Add the required volume of purified water and stir until a homogenous aqueous phase is formed.
-
-
Formation of the Pre-emulsion:
-
While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase dropwise to form a coarse pre-emulsion.
-
-
High-Shear Homogenization:
-
Subject the pre-emulsion to high-shear homogenization at a specified speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-15 minutes) to reduce the droplet size and form a nanoemulsion.
-
-
Characterization:
-
Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the steps to develop a SNEDDS formulation where this compound can be a component of the oil, surfactant, or co-surfactant mixture.
Materials:
-
Oil (e.g., Isopropyl Myristate, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor RH 40)
-
Co-surfactant/Co-solvent (e.g., Propylene Glycol, this compound)
-
Active Pharmaceutical Ingredient (API)
Equipment:
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Water bath
-
Analytical balance
Procedure:
-
Excipient Screening:
-
Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of a nanoemulsion to identify the nanoemulsification region in a pseudo-ternary phase diagram.
-
-
Preparation of the SNEDDS Formulation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components into a glass vial.
-
Add the API to the mixture.
-
Gently heat the mixture in a water bath (if necessary) and vortex until a clear, homogenous solution is formed.
-
-
Self-Emulsification and Characterization:
-
To evaluate the self-emulsification properties, add a small amount of the SNEDDS formulation to a specified volume of water under gentle agitation.
-
Characterize the resulting nanoemulsion for particle size, PDI, and zeta potential.
-
Data Presentation
The following tables summarize typical characterization data for nanoparticle formulations containing propylene glycol or its esters. These values can serve as a benchmark for researchers developing new formulations.
Table 1: Physicochemical Characterization of SNEDDS Formulations
| Formulation | Oil | Surfactant | Co-surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| F1 | Isopropyl Myristate (10%) | Tween 80 (50%) | Propylene Glycol (40%) | 18.67 ± 0.21 | 0.664 ± 0.009 | -39.20 ± 0.20 | [2] |
| F2 | Capryol 90 | Cremophor RH 40 | Propylene Glycol | 169.4 | - | -32.9 | [5] |
| F3 | Labrafil M 1944 CS (30%) | Cremophor RH 40 (50%) | Transcutol P (20%) | 28.34 ± 0.03 | 0.067 ± 0.006 | - | [4] |
Table 2: Characterization of Nanoemulsion Formulations
| Formulation | Oil Phase | Surfactant | Co-surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Optimized KMO Nanoemulsion | Kojic Monooleate (10%), Castor Oil (3.74%) | Tween 80 (3.19%) | Propylene Glycol (1.05%) | 105.93 | 0.13 | -37.37 | [6][7] |
| GMO Nanoparticles | Glycerol Monooleate | - | - | ~200 | < 0.2 | -10.9 | [8] |
Characterization Methods
A comprehensive characterization of nanoparticle formulations is essential to ensure their quality, stability, and performance.
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The particle size should ideally be within the desired nanometer range, and a PDI value below 0.3 indicates a narrow and homogenous size distribution.[9]
-
Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential indicates the surface charge of the nanoparticles and is a key predictor of their stability. A zeta potential greater than +30 mV or less than -30 mV is generally considered to indicate good colloidal stability.[10]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the size and shape of the nanoparticles.
-
Entrapment Efficiency and Drug Loading: Quantified by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or dialysis) and measuring the drug concentration in both fractions using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Conclusion
This compound is a versatile excipient for the development of various nanoparticle formulations. By carefully selecting the appropriate formulation components and preparation methods, researchers can develop stable and effective drug delivery systems. The protocols and data presented in this document provide a foundation for the successful application of this compound in nanomedicine research and development.
References
- 1. Stealth Coating of Nanoparticles in Drug-Delivery Systems [mdpi.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Effect of Addition of PVA/PG to Oil-in-Water Nanoemulsion Kojic Monooleate Formulation on Droplet Size: Three-Factors Response Surface Optimization and Characterization | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Formulating with propylene glycol monooleate for enhanced bioavailability of active pharmaceutical ingredients (APIs)
For Immediate Release
[City, State] – [Date] – In a significant advancement for pharmaceutical formulation, the use of Propylene (B89431) Glycol Monooleate (PGMO) is proving to be a highly effective strategy for enhancing the oral bioavailability of a wide range of Active Pharmaceutical Ingredients (APIs), particularly those classified as Biopharmaceutics Classification System (BCS) Class II and IV drugs. These compounds, characterized by poor aqueous solubility, present a major hurdle in drug development, often leading to suboptimal absorption and reduced therapeutic efficacy. Formulations incorporating PGMO, especially in Self-Emulsifying Drug Delivery Systems (SEDDS), are demonstrating remarkable potential in overcoming these challenges.
This application note provides a comprehensive overview of the mechanisms, formulation strategies, and evaluation protocols for leveraging PGMO to improve API bioavailability. Detailed experimental methodologies and quantitative data are presented to guide researchers, scientists, and drug development professionals in this promising area of pharmaceutical science.
Unlocking the Potential of Propylene Glycol Monooleate
This compound is a nonionic surfactant and emulsifying agent that offers several advantages in pharmaceutical formulations. Its amphiphilic nature, possessing both a hydrophilic propylene glycol head and a lipophilic oleic acid tail, enables it to act as an excellent solubilizer for poorly water-soluble drugs. When incorporated into a well-designed drug delivery system, PGMO can significantly improve the dissolution rate and subsequent absorption of the API in the gastrointestinal tract.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of PGMO is crucial for successful formulation development.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | 2-hydroxypropyl oleate | - |
| CAS Number | 1330-80-9 | - |
| Molecular Formula | C21H40O3 | - |
| Molecular Weight | 340.54 g/mol | - |
| Appearance | Colorless to pale yellow oily liquid | - |
| HLB Value | ~3-4 | - |
| Critical Micelle Concentration (CMC) | Not readily available in literature | - |
| Solubility | Soluble in oils and organic solvents; dispersible in water | - |
Mechanisms of Bioavailability Enhancement
The primary mechanism by which PGMO enhances API bioavailability is through the formation of a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract. This spontaneous emulsification leads to the formation of small lipid droplets, which increases the surface area for drug release and absorption.
Key mechanisms include:
-
Improved Solubilization: PGMO acts as a lipidic vehicle, dissolving the lipophilic API and maintaining it in a solubilized state.
-
Enhanced Dissolution: The formation of a micro- or nanoemulsion presents the drug to the gastrointestinal fluid in a dissolved state, bypassing the slow dissolution step that often limits the absorption of poorly soluble drugs.
-
Increased Permeability: The surfactant properties of PGMO can transiently and reversibly alter the permeability of the intestinal membrane, facilitating the transport of the API across the epithelial cells.
-
Lymphatic Transport: For highly lipophilic drugs, formulation with lipids like PGMO can promote absorption via the lymphatic pathway, thereby avoiding first-pass metabolism in the liver and increasing systemic bioavailability.
Figure 1: Mechanism of bioavailability enhancement by PGMO-based SEDDS.
Formulation Strategies: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of an oil (such as PGMO), a surfactant, and a co-surfactant, which form a fine oil-in-water emulsion upon dilution with aqueous media.
Formulation Development Workflow
Figure 2: Workflow for the development and evaluation of PGMO-based SEDDS.
Case Study: Ibuprofen SEDDS Formulation
To illustrate the potential of PGMO in enhancing bioavailability, a representative case study based on the formulation of Ibuprofen, a BCS Class II drug, is presented. While the cited study used a combination of medium-chain mono- and diglycerides, the principles and expected outcomes are directly applicable to a PGMO-based formulation.
Optimized SEDDS Formulation of Ibuprofen
| Component | Function | Concentration (% w/w) |
| Ibuprofen | API | 20 |
| Labrafil M2125 (as a proxy for PGMO) | Oil | 30 |
| Cremophor RH40 | Surfactant | 40 |
| Plurol Oleique CC 497 | Co-surfactant | 10 |
Physicochemical Characterization of Ibuprofen SEDDS
| Parameter | Result |
| Globule Size | 177.5 nm |
| Zeta Potential | -15.2 mV |
| Polydispersity Index (PDI) | 0.23 |
| Self-emulsification Time | < 1 minute |
In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Relative Bioavailability (%) |
| Ibuprofen SEDDS | 35.6 ± 2.1 | 1.5 | 185.4 ± 10.2 | 158.7 |
| Marketed Formulation | 22.4 ± 1.8 | 2.0 | 116.8 ± 8.9 | 100 |
The data clearly demonstrates a significant improvement in the oral bioavailability of Ibuprofen when formulated as a SEDDS, with a 1.59-fold increase in Cmax and a 1.59-fold increase in AUC compared to the marketed formulation.
Experimental Protocols
Detailed protocols for the key experiments involved in the development and evaluation of PGMO-based SEDDS are provided below.
Protocol 1: Construction of Pseudo-Ternary Phase Diagram
Objective: To identify the self-emulsifying region and determine the optimal concentration ranges of oil (PGMO), surfactant, and co-surfactant.
Materials:
-
This compound (Oil)
-
Surfactant (e.g., Cremophor RH40, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Distilled water
-
Vortex mixer
-
Glass vials
Procedure:
-
Prepare mixtures of surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures with the oil (PGMO) at varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Homogenize each oil/Smix mixture by vortexing.
-
Titrate each mixture with distilled water dropwise, under gentle agitation.
-
Visually observe the formation of a clear or slightly bluish, homogenous emulsion.
-
Record the amount of water added at the point of emulsion formation.
-
Plot the data on a ternary phase diagram with the vertices representing the oil, Smix, and water. The area where clear and stable emulsions are formed represents the self-emulsifying region.
Protocol 2: In Vitro Lipolysis
Objective: To simulate the digestion of the lipid formulation in the gastrointestinal tract and assess the ability of the formulation to maintain the drug in a solubilized state.
Materials:
-
PGMO-based SEDDS formulation containing the API
-
Lipolysis medium (e.g., simulated intestinal fluid, FaSSIF)
-
Pancreatin (B1164899) solution (containing lipase)
-
pH-stat apparatus or pH meter
-
Calcium chloride solution
-
Bile salt solution (e.g., sodium taurocholate)
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Add a known amount of the SEDDS formulation to the lipolysis medium in a thermostated vessel at 37°C.
-
Disperse the formulation by gentle stirring.
-
Initiate lipolysis by adding the pancreatin solution.
-
Maintain the pH of the medium at the desired level (e.g., pH 6.8) using the pH-stat by titrating with a sodium hydroxide (B78521) solution. The consumption of NaOH is proportional to the rate of lipolysis.
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the lipolysis medium.
-
Immediately stop the enzymatic reaction in the aliquots by adding a lipase (B570770) inhibitor or by heat inactivation.
-
Separate the different phases (aqueous, oily, and precipitated drug) by ultracentrifugation.
-
Quantify the concentration of the API in the aqueous phase using a validated HPLC method.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of the API from the PGMO-based SEDDS formulation using an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
PGMO-based SEDDS formulation containing the API
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for drug quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the SEDDS formulation, pre-dispersed in HBSS, to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
Quantify the concentration of the API in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Conclusion
Formulating with this compound offers a robust and effective strategy to enhance the oral bioavailability of poorly soluble APIs. The use of PGMO in Self-Emulsifying Drug Delivery Systems provides a versatile platform for improving drug solubilization, dissolution, and permeability. The detailed protocols and case study data presented in this application note serve as a valuable resource for pharmaceutical scientists and researchers working to overcome the challenges of poor drug solubility and develop more effective oral drug products. Further investigation into the specific interactions between PGMO and various APIs will continue to expand the utility of this promising excipient in modern drug delivery.
Propylene Glycol Monooleate: Application Notes and Protocols for Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Propylene (B89431) glycol monooleate (PGMO) is a versatile non-ionic surfactant and emulsifier increasingly utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its amphiphilic nature, arising from the esterification of propylene glycol with oleic acid, allows it to act as a solvent, emulsifier, and penetration enhancer. This document provides detailed application notes and protocols for the effective use of propylene glycol monooleate in various pharmaceutical preparations.
Physicochemical Properties and Applications
This compound is a colorless to pale yellow, oily liquid. Its functional properties make it a valuable excipient in a range of dosage forms.[1]
Key Properties:
-
Emulsifier and Stabilizer: It facilitates the formation and stabilization of emulsions by reducing the interfacial tension between oil and water phases.[2]
-
Solubilizing Agent: It can significantly enhance the solubility of hydrophobic (lipophilic) drugs, thereby improving their dissolution and potential for absorption.[1]
-
Penetration Enhancer: In topical and transdermal formulations, it can improve the permeation of APIs through the skin.[3]
-
Solvent and Carrier: It serves as a solvent and carrier for APIs in oral, topical, and injectable preparations.[2][3]
Primary Applications:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): PGMO is a common lipid component in SEDDS, which are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5][6] This enhances the oral bioavailability of poorly soluble drugs.[7]
-
Topical Formulations: It is used in creams, gels, and lotions to improve drug solubility, skin penetration, and overall formulation stability.[3]
-
Oral Solutions: PGMO can be used to formulate oral solutions of drugs with poor aqueous solubility.[8]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the application of this compound and similar esters in pharmaceutical formulations.
Table 1: Solubility of Poorly Soluble Drugs in Various Excipients
| Drug | Propylene Glycol Monoester | Other Oils/Lipids | Solubility (mg/mL or mg/g) | Reference |
| Ibuprofen | Propylene Glycol Monocaprylate | Oleic Acid | Similar to Oleic Acid | [9] |
| Ibuprofen | Propylene Glycol | - | >300 mg/g | [10] |
| Ketoconazole | Propylene Glycol | Polyethylene Glycol (PEG) | Higher than PEG and Glycerin | [11] |
| Ketoconazole | - | Oleic Acid | 8.5 x 10⁻³ (mole fraction at 318.2 K) | [12] |
| Progesterone | Propylene Glycol | Ethanol | 1g in 5 mL | [9] |
Table 2: Example Formulations of Self-Emulsifying Drug Delivery Systems (SEDDS)
| Drug | Oil Phase (including PGMO or derivative) | Surfactant | Co-surfactant | Droplet Size (nm) | Reference |
| Celecoxib | Capryol 90 (Propylene glycol monocaprylate) | Cremophor RH 40 | Propylene Glycol | 169.4 | [13] |
| Itraconazole | Capryol 90 | Labrasol, Tween 20 | Transcutol P | <200 | [14] |
| Cyclosporine A | Maisine 35-1 (glyceryl monolinoleate) | Kolliphor RH40 | Ethanol, Propylene Glycol | ~40 | [15] |
| Morin | Labrafil M 1944 CS (Oleoyl polyoxyl-6 glycerides) | Cremophor RH 40 | Transcutol P | ~140 | [15] |
| Simvastatin | Castor Oil/Olive Oil | - | - | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing a SEDDS formulation for a poorly water-soluble drug.
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Oil phase)
-
Surfactant (e.g., Cremophor RH 40, Tween 80)
-
Co-surfactant (e.g., Propylene Glycol, Transcutol P)
-
Vortex mixer
-
Magnetic stirrer with heating plate
-
Water bath
-
Particle size analyzer
2. Procedure:
- Excipient Screening:
- Determine the solubility of the API in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[5]
- Construction of Pseudo-Ternary Phase Diagram:
- Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
- For each mixture, titrate with water dropwise under gentle agitation.
- Visually observe the mixtures for transparency and phase separation to identify the microemulsion region.[17]
- Formulation Preparation:
- Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant within the microemulsion region.
- Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.
- Heat the mixture to 30-50°C while stirring to ensure homogeneity.[4]
- Add the pre-weighed API to the mixture and stir until it is completely dissolved.[16]
- Characterization:
- Self-Emulsification Assessment: Add a small amount of the prepared SEDDS formulation to a larger volume of water (e.g., 1:100 ratio) with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.
- Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index (PDI) using a particle size analyzer.
- Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the methodology to evaluate the effect of this compound on the skin permeation of a drug from a topical formulation.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., human or animal)
-
Topical formulation containing the API and this compound
-
Receptor medium (e.g., phosphate-buffered saline)
-
Magnetic stir bars
-
Water bath with circulator
-
HPLC or other suitable analytical instrument
2. Procedure:
- Skin Preparation:
- Thaw the excised skin at room temperature.
- Carefully remove any subcutaneous fat.
- Cut the skin into appropriate sizes to fit the Franz diffusion cells.
- Franz Cell Assembly:
- Fill the receptor chamber with pre-warmed (37°C) and degassed receptor medium, ensuring no air bubbles are trapped.
- Place a small magnetic stir bar in the receptor chamber.
- Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.
- Clamp the two chambers together securely.
- Experiment Execution:
- Place the assembled Franz cells in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
- Apply a known amount of the topical formulation evenly onto the surface of the skin in the donor chamber.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- Sample Analysis:
- Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
- Data Analysis:
- Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.
- Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
Protocol 3: Preparation of a Topical Microemulsion Gel
This protocol details the preparation of a microemulsion-based gel for topical delivery.
1. Materials and Equipment:
-
API
-
This compound (Oil phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Gelling agent (e.g., Carbopol)
-
Neutralizing agent (e.g., Triethanolamine)
-
Magnetic stirrer
-
Homogenizer
2. Procedure:
- Microemulsion Preparation:
- Prepare the oil phase by dissolving the API in this compound.
- Prepare the aqueous phase.
- Separately, mix the surfactant and co-surfactant.
- Slowly add the oil phase to the surfactant/co-surfactant mixture with constant stirring to form the microemulsion pre-concentrate.
- Add the aqueous phase dropwise to the pre-concentrate with continuous stirring.[8]
- Gel Preparation:
- Disperse the gelling agent (e.g., Carbopol) in a portion of the aqueous phase with continuous stirring until a uniform dispersion is formed.
- Slowly add the prepared microemulsion to the gel base with gentle mixing.
- Neutralize the gel by adding a neutralizing agent (e.g., triethanolamine) dropwise until the desired pH and viscosity are achieved.
Protocol 4: Stability Testing of a this compound-Containing Formulation
This protocol provides a general framework for assessing the stability of a pharmaceutical formulation containing this compound.
1. Materials and Equipment:
-
Stability chambers (controlled temperature and humidity)
-
Validated stability-indicating analytical method (e.g., HPLC)
-
pH meter
-
Viscometer
-
Microscope
2. Procedure:
- Sample Preparation and Storage:
- Package the formulation in the intended final container-closure system.
- Place the samples in stability chambers under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[18]
- Testing Schedule:
- Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[19]
- Analytical Testing:
- Assay and Impurities: Use a validated stability-indicating method to determine the concentration of the API and to detect and quantify any degradation products.
- Physical Properties: Evaluate appearance, color, odor, pH, and viscosity. For emulsions, assess phase separation, globule size, and microscopic appearance.
- Forced Degradation Studies (as part of method validation):
- Subject the drug substance and/or formulation to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products and to demonstrate the specificity of the analytical method.[7][18][19][20]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2010117873A2 - Progesterone solutions for increased bioavailability - Google Patents [patents.google.com]
- 8. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Characterization of Microemulsion Systems for Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 15. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianjpr.com [asianjpr.com]
- 20. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols: Propylene Glycol Monooleate in Liquid Crystalline Phases for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene (B89431) glycol monooleate (PGMO) is an amphiphilic lipid that is gaining interest in the development of liquid crystalline phases for drug delivery. Its ability to self-assemble into various ordered structures, such as cubic, hexagonal, and lamellar phases, in the presence of a polar solvent like water, makes it a versatile vehicle for the encapsulation and controlled release of a wide range of therapeutic agents. These liquid crystalline systems can accommodate hydrophilic, lipophilic, and amphiphilic drugs, protecting them from degradation and modulating their release profiles. Furthermore, PGMO can act as a skin penetration enhancer, making it particularly suitable for topical and transdermal drug delivery systems.[1][2]
These application notes provide an overview of the use of PGMO in formulating liquid crystalline drug delivery systems, along with detailed protocols for their preparation and characterization.
Key Advantages of PGMO-Based Liquid Crystalline Phases
-
Versatile Drug Loading: The unique bicontinuous structures of cubic and hexagonal phases provide distinct hydrophilic and lipophilic domains, allowing for the incorporation of a wide variety of drugs.
-
Controlled Release: The tortuous nanochannels within the liquid crystalline matrix offer a sustained and controlled release of the encapsulated drug. The release rate can be modulated by altering the liquid crystalline phase. For instance, a reversed hexagonal phase may offer a slower release rate compared to a cubic phase.[3]
-
Enhanced Bioavailability: For poorly water-soluble drugs, formulation into a liquid crystalline nanoparticle (LCNP) can improve their solubility and oral bioavailability.
-
Biocompatibility: PGMO is generally recognized as safe (GRAS) and is used in various pharmaceutical, cosmetic, and food products.[1]
-
Penetration Enhancement: PGMO can enhance the permeation of drugs through the skin, which is beneficial for topical and transdermal applications.[1][2]
Data Presentation: Formulation and Characterization Parameters
The following tables summarize key quantitative data from studies on lipid-based liquid crystalline systems, including those with propylene glycol as a component. This data can serve as a starting point for the development of PGMO-based formulations.
Table 1: Example Formulations of Liquid Crystalline Phases
| Formulation Component | Concentration (% w/w) | Resulting Phase | Application | Reference |
| Glycerol (B35011) Monooleate (GMO) | 65% | Liquid Crystal | Periodontal Drug Delivery | [4] |
| Metronidazole | 20% | [4] | ||
| Propylene Glycol (PG) | 10% | [4] | ||
| Water | 5% | [4] | ||
| GMO / Glyceryl Monooleyl Ether (GME) / PG / Water | Varied | Cubic, Hexagonal, Lamellar, Sponge | Slow Drug Release | [3][5] |
| 5-ALA in GMO/PG solution | Varied | Not specified | Topical Photodynamic Therapy | [6] |
Table 2: Physicochemical Characterization of Liquid Crystalline Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) |
| Plumbagin Nanoemulsion (Capryol 90-based) | 30.9 | Narrow | Not specified | High loading capacity |
| Progesterone-loaded SLNs | 214-227 | Monomodal | -30 | Not specified |
Experimental Protocols
Protocol 1: Preparation of Bulk PGMO-Based Liquid Crystalline Gels
This protocol describes the preparation of a bulk liquid crystalline gel, which can be used for topical applications or as a precursor for nanoparticle dispersions.
Materials:
-
Propylene Glycol Monooleate (PGMO)
-
Deionized water
-
Active Pharmaceutical Ingredient (API)
-
Magnetic stirrer with heating plate
-
Glass vials
Procedure:
-
Weigh the desired amount of PGMO into a glass vial.
-
If incorporating a lipophilic API, dissolve it in the PGMO at this stage. Gentle heating (e.g., 40-60°C) may be applied to facilitate dissolution.
-
Slowly add deionized water to the PGMO or PGMO/API mixture while stirring continuously with a magnetic stirrer.
-
If incorporating a hydrophilic API, it should be dissolved in the aqueous phase before addition.
-
Continue stirring until a homogenous, viscous gel is formed. The mixture can be centrifuged and re-homogenized to remove any air bubbles and ensure uniformity.
-
Allow the system to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for at least 48 hours before characterization.
Protocol 2: Preparation of PGMO-Based Liquid Crystalline Nanoparticles (LCNPs)
This protocol outlines a top-down approach for producing LCNPs (also known as cubosomes or hexosomes depending on the internal structure).
Materials:
-
PGMO-based bulk liquid crystalline gel (from Protocol 1)
-
Stabilizer (e.g., Poloxamer 407)
-
Deionized water
-
High-energy sonicator or high-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare the bulk PGMO liquid crystalline gel as described in Protocol 1.
-
In a separate vessel, prepare an aqueous solution of the stabilizer (e.g., 1-5% w/w Poloxamer 407).
-
Add the bulk gel to the stabilizer solution in small portions under constant stirring.
-
The coarse dispersion is then subjected to high-energy processing to reduce the particle size.
-
Sonication: Use a probe sonicator, applying pulses to the dispersion while keeping the sample in an ice bath to prevent overheating.
-
High-Pressure Homogenization: Pass the coarse dispersion through a high-pressure homogenizer for a specified number of cycles at a set pressure.
-
-
The resulting nano-dispersion should be milky in appearance.
-
The LCNPs can be further purified by filtration or centrifugation to remove any larger aggregates.
Protocol 3: Characterization of PGMO-Based Liquid Crystalline Phases
1. Visual and Microscopic Examination:
-
Polarized Light Microscopy: Place a small amount of the sample between a glass slide and a coverslip. Observe under a polarized light microscope. Isotropic phases (e.g., cubic) will appear dark, while anisotropic phases (e.g., lamellar, hexagonal) will exhibit birefringence (show textures).
2. Structural Analysis using Small-Angle X-ray Scattering (SAXS):
-
SAXS is the definitive technique to identify the type of liquid crystalline phase.
-
The scattering pattern will show a series of Bragg peaks at specific q-value ratios, which are characteristic of the lattice structure.
-
Lamellar (Lα): Peak ratios of 1, 2, 3, 4...
-
Hexagonal (HII): Peak ratios of 1, √3, √4, √7...
-
Cubic (Pn3m): Peak ratios of √2, √3, √4, √6, √8...
-
Cubic (Ia3d): Peak ratios of √6, √8, √14, √16...
-
Cubic (Im3m): Peak ratios of √2, √4, √6, √8...
-
3. Rheological Analysis:
-
Rheology provides information on the mechanical properties of the bulk gel.
-
Perform oscillatory rheology measurements to determine the storage modulus (G') and loss modulus (G'').
-
Cubic phases typically exhibit a high G' that is largely independent of frequency, indicating a strong, elastic gel-like structure.[3] Hexagonal phases may show a weaker gel structure with more frequency dependence.[3]
4. Nanoparticle Characterization (for LCNPs):
-
Dynamic Light Scattering (DLS): Determine the mean particle size, polydispersity index (PDI), and zeta potential of the LCNP dispersion.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Visualize the morphology and internal structure of the nanoparticles.
5. In Vitro Drug Release Study:
-
Use a Franz diffusion cell apparatus.
-
Place the PGMO-based formulation in the donor compartment.
-
The receptor compartment should be filled with a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) and kept at a constant temperature (e.g., 37°C).
-
A synthetic membrane separates the two compartments.
-
At predetermined time intervals, withdraw samples from the receptor compartment and analyze the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Visualizations
References
- 1. Buy this compound | 1330-80-9 [smolecule.com]
- 2. This compound (1330-80-9) for sale [vulcanchem.com]
- 3. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propylene glycol, and water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Effect of ethylcellulose and propylene glycol on the controlled-release performance of glyceryl monooleate-mertronidazole periodontal gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propyle ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04249C [pubs.rsc.org]
- 6. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Emulsions with Propylene Glycol Monooleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing emulsion instability using Propylene (B89431) Glycol Monooleate (PGMO).
Troubleshooting Guide: Addressing Common Emulsion Instability Issues with PGMO
Q1: My water-in-oil (W/O) emulsion stabilized with Propylene Glycol Monooleate (PGMO) is showing signs of creaming (an upper layer of dispersed water droplets). What are the potential causes and how can I fix it?
A: Creaming in a W/O emulsion indicates that the water droplets are less dense than the oil phase and are rising. While PGMO is an effective stabilizer, several factors can contribute to this issue.
Potential Causes and Solutions:
-
Incorrect Emulsifier Concentration: The concentration of PGMO may be too low to adequately coat the surface of the water droplets, leading to aggregation and subsequent creaming.
-
Solution: Gradually increase the concentration of PGMO in your formulation. It is recommended to titrate the concentration to find the optimal level that provides long-term stability without adversely affecting other properties of the emulsion.
-
Inadequate Homogenization: If the energy input during emulsification is insufficient, the resulting water droplets may be too large, making them more susceptible to gravitational separation.
-
Solution: Optimize your homogenization process. Increase the homogenization speed or duration to reduce the average droplet size. For many applications, a droplet size of less than 1 micrometer is desirable for long-term stability.
-
Low Viscosity of the Continuous Phase: A low-viscosity oil phase will offer less resistance to the movement of the dispersed water droplets, accelerating creaming.
-
Solution: Consider adding a viscosity-modifying agent to the oil phase. Waxes or oil-soluble polymers can increase the viscosity and hinder the movement of water droplets.
Q2: I am observing coalescence, where the water droplets in my W/O emulsion are merging to form larger droplets, eventually leading to complete phase separation. How can I prevent this with PGMO?
A: Coalescence is an irreversible process that signifies a breakdown of the interfacial film separating the dispersed droplets. PGMO helps to form this protective barrier, but its effectiveness can be influenced by several factors.
Potential Causes and Solutions:
-
Suboptimal HLB Value: While PGMO has a low HLB value (approximately 3.5), making it suitable for W/O emulsions, the "required HLB" of your specific oil phase may necessitate a slight adjustment.[1][2]
-
Solution: Consider blending PGMO with a small amount of another emulsifier with a slightly higher or lower HLB value to more closely match the required HLB of your oil phase. This can create a more stable and resilient interfacial film.
-
Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of the droplets and decrease the viscosity of the continuous phase, both of which can promote coalescence.
-
Solution: Ensure that the emulsion is prepared and stored under controlled temperature conditions. Avoid exposure to high temperatures or significant temperature cycling.
-
Presence of Electrolytes: High concentrations of electrolytes in the aqueous phase can disrupt the stability of the emulsion by altering the interfacial tension.
-
Solution: If possible, minimize the concentration of electrolytes in your formulation. If their presence is necessary, you may need to increase the concentration of PGMO or use a co-emulsifier to enhance stability.
Frequently Asked Questions (FAQs)
Q1: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound (PGMO) and for what type of emulsion is it best suited?
A: this compound (PGMO) is a nonionic surfactant with a low HLB value, typically around 3.5.[1][2] This makes it predominantly oil-soluble (lipophilic) and an excellent choice as a primary emulsifier for preparing stable water-in-oil (W/O) emulsions .[1]
Q2: What is the mechanism by which PGMO stabilizes an emulsion?
A: PGMO, like other surfactants, stabilizes an emulsion by adsorbing at the oil-water interface. Its molecular structure consists of a hydrophilic (water-loving) propylene glycol head and a lipophilic (oil-loving) oleic acid tail. In a W/O emulsion, the lipophilic tails orient themselves in the continuous oil phase, while the hydrophilic heads are anchored in the dispersed water droplets. This creates a protective film around the water droplets, which prevents them from coalescing and separating from the oil phase.[1][2]
Q3: Can PGMO be used in combination with other emulsifiers?
A: Yes, PGMO can be effectively used in combination with other emulsifiers. Blending emulsifiers is a common practice to achieve a specific required HLB for a particular oil phase, which can lead to enhanced emulsion stability. For W/O emulsions, PGMO can be combined with other low-HLB emulsifiers.
Q4: What are the typical concentration ranges for PGMO in an emulsion?
A: The optimal concentration of PGMO can vary significantly depending on the specific formulation, including the oil and water phase ratio, the presence of other ingredients, and the desired stability. As a starting point, concentrations ranging from 1% to 5% (w/w) of the total emulsion are often used. It is crucial to perform optimization studies to determine the most effective concentration for your specific application.
Q5: Are there any known incompatibilities of PGMO with other formulation ingredients?
A: PGMO is generally considered a stable and compatible ingredient. However, as with any formulation, it is important to assess its compatibility with all other components. Strong oxidizing agents should be avoided. It is always recommended to perform stability studies on the final formulation to ensure long-term compatibility.
Data Presentation
Table 1: Influence of PGMO Concentration on W/O Emulsion Stability
| PGMO Concentration (% w/w) | Mean Droplet Size (µm) after 24h | Creaming Index (%) after 7 days | Visual Stability after 30 days |
| 0.5 | 5.2 ± 0.8 | 25 | Phase Separation |
| 1.0 | 2.1 ± 0.4 | 10 | Slight Creaming |
| 2.5 | 0.9 ± 0.2 | < 2 | Stable |
| 5.0 | 0.7 ± 0.1 | 0 | Stable |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary based on the specific formulation and processing conditions.
Table 2: Effect of Homogenization Speed on Droplet Size and Stability of a 2.5% PGMO W/O Emulsion
| Homogenization Speed (rpm) | Mean Droplet Size (µm) | Polydispersity Index (PDI) | Stability Assessment (24h) |
| 3,000 | 3.8 | 0.65 | Unstable, Coalescence |
| 5,000 | 1.5 | 0.42 | Moderately Stable |
| 10,000 | 0.9 | 0.25 | Stable |
| 15,000 | 0.6 | 0.21 | Stable |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary based on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion using this compound (PGMO)
1. Materials:
- Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
- Aqueous Phase (Deionized Water)
- This compound (PGMO)
2. Procedure:
- Prepare the oil phase by weighing the desired amount of oil into a beaker.
- Add the calculated amount of PGMO to the oil phase.
- Gently heat the oil phase to 40-50°C while stirring until the PGMO is completely dissolved and the mixture is uniform.
- In a separate beaker, prepare the aqueous phase by weighing the deionized water.
- Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer (e.g., Silverson, Ultra-Turrax).
- Start the homogenization at a low speed and gradually increase to the desired speed (e.g., 5,000-10,000 rpm).
- Homogenize for a predetermined time (e.g., 5-10 minutes) until a uniform, milky white emulsion is formed.
- Allow the emulsion to cool to room temperature while stirring gently.
Protocol 2: Evaluation of Emulsion Stability
1. Visual Observation:
- Transfer a sample of the emulsion into a clear, sealed container (e.g., glass vial).
- Store the sample at controlled room temperature and, if desired, under accelerated conditions (e.g., 40°C).
- Visually inspect the sample at regular intervals (e.g., 24 hours, 7 days, 30 days) for any signs of instability such as creaming, sedimentation, flocculation, or phase separation.
2. Droplet Size Analysis:
- Use a particle size analyzer (e.g., Malvern Mastersizer, Zetasizer) to determine the mean droplet size and the droplet size distribution (Polydispersity Index - PDI).
- Dilute a small sample of the emulsion in the continuous phase (oil) to an appropriate concentration for measurement.
- Perform measurements at different time points to monitor any changes in droplet size, which can indicate coalescence.
3. Centrifugation Test:
- Place a known volume of the emulsion in a centrifuge tube.
- Centrifuge the sample at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
- After centrifugation, measure the volume of any separated layers (water or cream).
- The absence of separation indicates good stability under stress.
Visualizations
Caption: Mechanisms of emulsion instability.
Caption: PGMO stabilizing a water-in-oil emulsion.
Caption: Troubleshooting workflow for PGMO emulsion instability.
References
Preventing phase separation in propylene glycol monooleate-based formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in propylene (B89431) glycol monooleate (PGMO)-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is propylene glycol monooleate (PGMO) and why is it used in formulations?
This compound (PGMO) is a nonionic surfactant and emulsifier.[1][2] It is an ester of propylene glycol and oleic acid.[3][4] PGMO is utilized in various industries, including pharmaceuticals, cosmetics, and food, for its ability to form stable emulsions, particularly water-in-oil (w/o) emulsions.[1][3][5] It is also used as a dispersing agent and lubricant.[4] In pharmaceutical formulations, it is often a key component of self-emulsifying drug delivery systems (SEDDS), which are designed to improve the oral bioavailability of poorly water-soluble drugs.[6][7]
Q2: What is phase separation and why does it occur in PGMO-based formulations?
Phase separation is the process by which an emulsion, a mixture of two immiscible liquids like oil and water, separates into its individual components. This instability can manifest as creaming (upward movement of dispersed droplets), sedimentation (downward movement of dispersed droplets), coalescence (merging of droplets), or breaking (complete separation of phases). Phase separation in PGMO-based formulations can be triggered by several factors, including:
-
Inadequate Emulsifier Concentration: Insufficient PGMO or other stabilizing agents to cover the surface of the dispersed phase droplets.
-
Incorrect Hydrophile-Lipophile Balance (HLB): The HLB value of the emulsifier system does not match the required HLB of the oil phase.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the components and the stability of the emulsion.[8]
-
pH Changes: Alterations in pH can impact the charge and stability of certain emulsifiers.
-
High Electrolyte Concentrations: The presence of salts can disrupt the stability of some emulsions.
Q3: What is the Hydrophile-Lipophile Balance (HLB) and why is it important for PGMO formulations?
The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. The HLB system helps in selecting the right emulsifier to create a stable emulsion. Propylene glycol monoesters (PGMEs), including PGMO, are known to be good water-in-oil (w/o) emulsifiers and typically have low HLB values.[9] For instance, propylene glycol monostearate (PGMS), a closely related compound, has an HLB value of approximately 3.4 to 3.8.[10][11] Therefore, the HLB of PGMO is expected to be in a similar range, making it suitable for w/o emulsions.
Troubleshooting Guide: Preventing Phase Separation
This guide provides a systematic approach to troubleshooting and preventing phase separation in your PGMO-based formulations.
Issue 1: Immediate Phase Separation Upon Formulation
-
Symptom: The oil and water phases separate almost immediately after mixing.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect HLB Value | The HLB of your emulsifier system may not be optimal for the oil phase. Calculate the required HLB of your oil phase and adjust the emulsifier blend accordingly. For PGMO-based systems, which are lipophilic, a lower HLB emulsifier system is generally required. |
| Insufficient Emulsifier Concentration | The amount of PGMO and any co-surfactants may be too low to stabilize the emulsion. Incrementally increase the concentration of the emulsifier system. |
| Improper Mixing | Inadequate energy input during emulsification can lead to large droplet sizes that are inherently unstable. Optimize your mixing speed and duration. High-shear homogenization is often recommended. |
Issue 2: Creaming or Sedimentation Over Time
-
Symptom: The emulsion appears stable initially but a layer of the dispersed phase concentrates at the top (creaming) or bottom (sedimentation) after a period of storage.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Large Droplet Size | Larger droplets are more susceptible to gravitational forces. Optimize the homogenization process to reduce the average droplet size. Aim for a narrow particle size distribution. |
| Low Viscosity of the Continuous Phase | A less viscous continuous phase allows for easier movement of the dispersed droplets. Consider adding a viscosity-modifying agent to the continuous phase. |
| Density Difference Between Phases | A significant difference in the densities of the oil and aqueous phases will accelerate separation. While challenging to modify, understanding this can inform the need for a more robust stabilizing system. |
Issue 3: Coalescence and Breaking of the Emulsion
-
Symptom: The emulsion irreversibly separates into distinct oil and water layers. Microscopic examination reveals that smaller droplets are merging to form larger ones.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Weak Interfacial Film | The emulsifier film around the droplets is not strong enough to prevent them from merging. Consider using a combination of a small-molecule surfactant (like PGMO) with a macromolecular stabilizer to create a more resilient interfacial film. |
| Temperature Fluctuations | Exposure to high temperatures can increase droplet collision frequency and energy, while freeze-thaw cycles can disrupt the emulsifier film. Store formulations at a controlled, stable temperature. |
| Incompatible Formulation Components | Review the compatibility of all excipients in your formulation. Some components may interact with the emulsifier, reducing its effectiveness. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound (PGMO)
| Property | Value | Reference(s) |
| CAS Number | 1330-80-9 | [3][4] |
| Molecular Formula | C21H40O3 | [4][5] |
| Molecular Weight | 340.54 g/mol | [4] |
| Appearance | Colorless to pale yellow, low viscous oily liquid | [1][3] |
| Boiling Point | 176-183 °C | [4] |
| Density | 0.919 g/cm³ | [4] |
| HLB Value (estimated) | ~3.5 | [9] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [5] |
Experimental Protocols
1. Protocol for Visual Assessment of Emulsion Stability
-
Objective: To visually inspect for signs of phase separation.
-
Methodology:
-
Prepare the PGMO-based formulation according to the experimental design.
-
Transfer a known volume of the emulsion into a clear, sealed glass vial.
-
Store the vial under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[12]
-
At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), visually inspect the samples against a black and white background.
-
Record any signs of instability, such as creaming, sedimentation, coalescence, or phase separation.
-
2. Protocol for Droplet Size Analysis using Dynamic Light Scattering (DLS)
-
Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsion.
-
Methodology:
-
Prepare the emulsion as described in the formulation protocol.
-
Dilute a small aliquot of the emulsion with the continuous phase to an appropriate concentration for DLS analysis to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement to obtain the intensity-weighted size distribution.
-
Record the z-average mean droplet size and the PDI. A lower PDI value (typically < 0.3) indicates a more monodisperse and stable system.
-
Repeat the measurements at different time points during the stability study to monitor changes in droplet size.
-
3. Protocol for Forced Degradation Studies
-
Objective: To assess the stability of the PGMO formulation under stress conditions to identify potential degradation pathways.[13]
-
Methodology:
-
Acid/Base Hydrolysis: Expose the formulation to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature or elevated temperatures (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidation: Treat the formulation with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.
-
Thermal Stress: Store the formulation at elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the formulation to light according to ICH Q1B guidelines.
-
At the end of the stress period, analyze the samples using a validated analytical method (e.g., HPLC) to quantify the active ingredient and identify any degradation products.[14]
-
Visualization of Key Concepts
Caption: Troubleshooting workflow for addressing phase separation.
Caption: Key factors influencing formulation stability.
References
- 1. stenfy.in [stenfy.in]
- 2. propylene glycol oleate, 1330-80-9 [thegoodscentscompany.com]
- 3. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. guidechem.com [guidechem.com]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. bakerpedia.com [bakerpedia.com]
- 10. nanotrun.com [nanotrun.com]
- 11. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 12. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting issues with propylene glycol monooleate purity and impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propylene (B89431) glycol monooleate (PGMO).
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the synthesis, purification, and analysis of propylene glycol monooleate.
Q1: My final PGMO product has a high acid value. What is the likely cause and how can I fix it?
A high acid value indicates the presence of excess free fatty acids, in this case, oleic acid. This is a common issue and can often be traced back to the initial reaction conditions.
-
Cause 1: Incomplete Esterification Reaction. The esterification reaction between propylene glycol and oleic acid may not have gone to completion.
-
Solution: Ensure the molar ratio of propylene glycol to oleic acid is optimized. While a 1:1 molar ratio is the stoichiometric ideal for monoester formation, a slight excess of propylene glycol can help drive the reaction towards completion. Also, verify that the reaction time and temperature are sufficient.
-
-
Cause 2: Impure Starting Materials. The oleic acid used as a starting material may have a high initial acid value.[1]
-
Solution: Always use high-purity oleic acid. It is recommended to test the acid value of the starting materials before beginning the synthesis.
-
-
Cause 3: Hydrolysis. The ester bond in PGMO can be hydrolyzed back to propylene glycol and oleic acid in the presence of water, especially at high temperatures.
-
Solution: Ensure that the reaction is carried out under anhydrous conditions and that any water produced during the reaction is effectively removed.
-
Q2: I am observing a high percentage of propylene glycol di-oleate in my product. How can I minimize the formation of this di-ester?
The formation of propylene glycol di-oleate is a common side reaction in PGMO synthesis. A high di-ester content can negatively impact the emulsifying properties of the monoester.[2]
-
Cause 1: Molar Ratio of Reactants. An excess of oleic acid relative to propylene glycol will favor the formation of the di-ester.
-
Solution: Carefully control the stoichiometry of the reactants. A molar ratio of propylene glycol to oleic acid greater than 1:1 will favor monoester formation.
-
-
Cause 2: Reaction Temperature and Time. Higher temperatures and longer reaction times can sometimes lead to an increase in di-ester formation.
-
Solution: Optimize the reaction conditions. It may be beneficial to monitor the reaction progress over time using a technique like thin-layer chromatography (TLC) or gas chromatography (GC) to stop the reaction once the optimal monoester concentration is reached.
-
-
Purification: If di-ester formation is unavoidable, purification methods such as vacuum or molecular distillation can be used to separate the monoester from the di-ester.[2]
Q3: The final PGMO product is discolored (yellow or brown). What could be the reason for this?
Discoloration is often a sign of degradation or the presence of impurities.
-
Cause 1: High Reaction Temperature. Excessive heat can lead to the thermal degradation of the reactants or the final product.
-
Solution: Maintain the reaction temperature within the optimal range. For the direct esterification of propylene glycol with fatty acids, temperatures should generally be controlled to avoid degradation.
-
-
Cause 2: Impure Oleic Acid. The purity of the oleic acid starting material can significantly impact the color of the final product.[1]
-
Solution: Use highly purified oleic acid. If necessary, the oleic acid can be purified before use by methods such as distillation or treatment with an adsorbent like activated carbon.[1]
-
-
Cause 3: Oxidation. Propylene glycol can oxidize at high temperatures in the presence of air, leading to the formation of byproducts that can cause discoloration.
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.
-
Q4: My PGMO product appears cloudy or has precipitated after storage. What is happening?
Cloudiness or precipitation upon storage can be due to a variety of factors related to the product's composition and storage conditions.
-
Cause 1: Presence of Impurities. High melting point impurities, such as saturated fatty acid esters (e.g., propylene glycol monostearate or monopalmitate), can crystallize out of the solution, especially at lower temperatures.
-
Solution: Ensure the oleic acid used is of high purity with a low content of saturated fatty acids. Purification of the final product may be necessary.
-
-
Cause 2: Water Content. The presence of water can lead to phase separation or hydrolysis over time.
-
Solution: Ensure the final product is properly dried and stored in a tightly sealed container to protect it from moisture.
-
-
Cause 3: Low Storage Temperature. this compound itself can solidify or become more viscous at lower temperatures.
-
Solution: Store the product at a controlled room temperature. If the product has solidified, it can often be gently warmed to return it to a liquid state.
-
Quantitative Data Tables
The following tables provide typical specifications for propylene glycol esters of fatty acids, which can be used as a reference for quality control of this compound.
Table 1: General Purity Specifications for Propylene Glycol Esters of Fatty Acids
| Parameter | Specification |
| Total Fatty Acid Esters | Not less than 85% |
| Free Propylene Glycol | Not more than 1.5% |
| Dimer and Trimer of Propylene Glycol | Not more than 0.5% |
| Acid Value | Not more than 4 |
| Sulfated Ash | Not more than 0.5% |
| Water | Not more than 1.0%[3] |
| Soap (as potassium stearate) | Not more than 7% |
Source: Adapted from JECFA specifications for Propylene Glycol Esters of Fatty Acids.[4]
Table 2: Example Monoester and Diester Content Specifications (based on Propylene Glycol Monolaurate, USP)
| Product Type | Monoester Content | Diester Content |
| Type I | 45.0% - 70.0% | 30.0% - 55.0% |
| Type II | Not less than 90.0% | Not more than 10.0% |
Source: Adapted from the USP monograph for Propylene Glycol Monolaurate.[3] These types illustrate how different grades of propylene glycol esters can have significantly different compositions.
Experimental Protocols
Gas Chromatography (GC) Method for Purity Analysis of this compound
This method is suitable for the quantification of this compound and its common impurities, including free propylene glycol, free oleic acid, and propylene glycol dioleate.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a split/splitless or on-column injector.
-
Column: Fused silica (B1680970) capillary column (e.g., 12-25 m length, 0.25-0.35 mm i.d.) coated with a 95% methyl- 5% phenyl silicone stationary phase (or similar polarity), with a film thickness of 0.1-0.2 µm.[4]
-
Temperatures:
-
Injection Port: 320°C (for split injection)
-
Detector: 400°C
-
Oven Program: Initial temperature of 50-60°C, ramp up at 10°C/min to a final temperature of 350°C, and hold for 1 minute.[4]
-
-
Carrier Gas: Helium, with a flow rate of 2-5 ml/min.[4]
2. Reagents:
-
Derivatizing Agents: N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[4]
-
Solvent: Pyridine (B92270), analytical grade.[4]
-
Internal Standard: n-Heptadecane, analytical grade.[4]
-
Reference Standards: Propylene glycol, oleic acid, and purified this compound and dioleate.
3. Sample and Standard Preparation:
-
Internal Standard Solution: Accurately weigh approximately 100 mg of n-heptadecane into a 100-ml volumetric flask and dilute with pyridine to the mark.[4]
-
Sample Solution: Accurately weigh approximately 100 mg of the PGMO sample into a 25-ml volumetric flask and dilute to volume with the internal standard solution.[4]
-
Derivatization: Transfer 0.8 ml of the sample solution to a 2.5-ml vial. Add 0.3 ml of BSTFA and 0.1 ml of TMCS.[4] Cap the vial and shake vigorously. Heat the vial at 70°C for approximately 20 minutes.[4]
4. Chromatographic Procedure:
-
Inject 1-5 µl of the derivatized sample solution into the gas chromatograph.[4]
-
Record the chromatogram and identify the peaks by comparing their retention times with those of the derivatized reference standards.
-
The elution order will generally be: derivatized propylene glycol, derivatized oleic acid, derivatized this compound, and derivatized propylene glycol dioleate.
-
Calculate the percentage of each component by comparing the peak areas relative to the internal standard.
Visualizations
Caption: Troubleshooting workflow for addressing purity issues with this compound.
Caption: Sources of impurities in the synthesis of this compound.
References
Impact of propylene glycol monooleate on the stability of active pharmaceutical ingredients (APIs)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of propylene (B89431) glycol monooleate on the stability of active pharmaceutical ingredients (APIs).
Propylene glycol monooleate is a valuable excipient in pharmaceutical formulations, particularly for poorly water-soluble APIs. It serves as a solubilizer, emulsifier, and penetration enhancer, often utilized in lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS). However, its interaction with APIs can sometimes lead to stability challenges. This guide is designed to help you navigate and troubleshoot these potential issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with formulations containing this compound.
Issue 1: API Degradation
Q1: I am observing a significant loss of my API over time in a formulation containing this compound. What are the potential causes and how can I investigate this?
A1: API degradation in the presence of this compound can be attributed to several factors. The primary degradation pathways to consider are hydrolysis and oxidation.
Potential Causes:
-
Hydrolysis: If your API has ester or amide functional groups, it may be susceptible to hydrolysis. This compound, being an ester itself, can participate in transesterification reactions with certain APIs. While propylene glycol itself has been studied for its solvolysis effects on drugs like tetracaine, specific data for this compound is less common.
-
Oxidation: The oleate (B1233923) moiety in this compound is an unsaturated fatty acid, which can be prone to oxidation, forming peroxides. These peroxides can, in turn, degrade the API, especially those sensitive to oxidation.
-
Impurities: this compound may contain impurities from its manufacturing process, such as residual catalysts, free oleic acid, or propylene glycol, which could react with the API.
-
pH: The micro-environmental pH within the formulation can significantly influence the rate of hydrolysis and oxidation.
Troubleshooting Workflow:
Caption: Workflow for investigating API degradation.
Mitigation Strategies:
-
Antioxidants: If oxidation is the suspected pathway, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol to the formulation.
-
pH Adjustment: If the degradation is pH-dependent, the use of buffers or pH modifiers can help stabilize the API.
-
Excipient Grade: Ensure you are using a high-purity, pharmaceutical-grade this compound with low levels of reactive impurities.
-
Packaging: Protect the formulation from light and oxygen by using amber containers and nitrogen blanketing during manufacturing and storage.
Issue 2: Physical Instability (Crystallization/Precipitation)
Q2: My API is precipitating out of the this compound-based formulation over time. What could be causing this and how can I prevent it?
A2: API precipitation indicates that the drug's solubility in the formulation is decreasing over time, or that the formulation's solubilization capacity is changing.
Potential Causes:
-
Supersaturation: The initial formulation may be a supersaturated system, which is thermodynamically unstable and prone to crystallization.
-
Polymorphic Transformation: The API may be converting to a less soluble polymorphic form over time.
-
Temperature Fluctuations: Changes in storage temperature can affect the solubility of the API in the lipid-based system.
-
Excipient Interactions: Interactions between this compound and other excipients in the formulation could reduce the overall solvent capacity for the API.
Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Crystal growth observed | Supersaturation, Polymorphic change | Determine the equilibrium solubility of the API in the formulation. Use crystallization inhibitors (e.g., polymers like PVP, HPMC). |
| Precipitation after temperature cycling | Temperature-dependent solubility | Store the formulation at a controlled temperature. Evaluate the formulation's stability across a range of temperatures. |
| Cloudiness or phase separation | Formulation instability | Re-evaluate the emulsifier/co-emulsifier system. Consider the addition of a co-solvent. |
Investigative Techniques:
-
Polarized Light Microscopy (PLM): To visually inspect for crystallinity.
-
Differential Scanning Calorimetry (DSC): To detect polymorphic transitions or crystallization events.
-
X-Ray Powder Diffraction (XRPD): To identify the solid-state form of the precipitate.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for APIs in lipid-based formulations containing this compound?
A1: The most common degradation pathways are hydrolysis and oxidation. APIs with ester or amide linkages are susceptible to hydrolysis. The unsaturated oleate chain in this compound can undergo oxidation, leading to the formation of peroxides that can degrade sensitive APIs.[1]
Q2: How can I assess the compatibility of my API with this compound early in development?
A2: A simple compatibility study can be performed by preparing a binary mixture of the API and this compound (e.g., at a 1:1 or 1:5 ratio) and storing it under accelerated conditions (e.g., 40°C/75% RH or 60°C) for a few weeks. Samples should be analyzed at regular intervals for the appearance of new peaks (degradants) or a decrease in the API peak using a stability-indicating analytical method, such as HPLC.
Q3: Are there any specific analytical challenges when testing API stability in this compound formulations?
A3: Yes, the lipid matrix can interfere with chromatographic analysis. Sample preparation is crucial and may involve liquid-liquid extraction or solid-phase extraction to separate the API from the excipient before injection. It is important to develop and validate a stability-indicating analytical method that can separate the API from its potential degradants and the excipient peaks.[2][3]
Q4: Can this compound itself degrade, and can its degradation products affect my API?
A4: Yes, this compound can undergo hydrolysis to form propylene glycol and oleic acid. The oleic acid component can also oxidize. These degradation products could alter the pH of the formulation and potentially react with the API. At high temperatures, propylene glycol can oxidize to form products like propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[4]
Q5: What is the role of forced degradation studies in evaluating API stability with this compound?
A5: Forced degradation studies are essential to identify potential degradation products and pathways.[5][6] By subjecting the API in the presence of this compound to stress conditions (acid, base, oxidation, heat, light), you can generate potential degradants and develop an analytical method that can resolve these from the parent API. This ensures that your stability testing is "stability-indicating."
Experimental Protocols
Protocol 1: API-Excipient Compatibility Study
Objective: To assess the chemical compatibility of an API with this compound under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Accurately weigh the API and this compound in a 1:5 ratio into a suitable container (e.g., a glass vial).
-
Prepare a control sample of the API alone.
-
Physically mix the API and excipient thoroughly.
-
Seal the containers.
-
-
Storage Conditions:
-
Store the samples at 40°C/75% RH and 60°C for 4 weeks.
-
-
Sampling and Analysis:
-
Withdraw samples at initial, 1, 2, and 4-week time points.
-
Prepare the samples for analysis by dissolving a known amount in a suitable solvent and performing an extraction if necessary to remove the excipient.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Evaluation:
-
Compare the chromatograms of the mixture with the control.
-
Look for any new peaks (degradation products) or a significant decrease in the API peak area in the mixture compared to the control.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of an API in the presence of this compound.
Methodology:
-
Sample Preparation: Prepare solutions/suspensions of the API in this compound.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat at 80°C.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis:
-
After exposure, neutralize the acid and base samples.
-
Analyze all samples by HPLC-UV/DAD and LC-MS to separate and identify the degradation products.
-
Caption: Experimental workflow for a forced degradation study.
Disclaimer: This information is intended for guidance purposes for research and development professionals. All experimental protocols should be adapted and validated for specific APIs and formulations. Always refer to relevant regulatory guidelines (e.g., ICH) for comprehensive stability testing requirements.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. hormonebalance.org [hormonebalance.org]
- 3. Studies on the lipase induced degradation of lipid based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Propylene Glycol Monooleate (PGMO) Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of propylene (B89431) glycol monooleate (PGMO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of high-purity PGMO. Propylene glycol monooleate is a versatile emulsifier and solubilizer used in various applications, including pharmaceuticals, cosmetics, and food products.[1][][3] Achieving high yield and purity can be challenging due to side reactions and purification difficulties. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist you in your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of PGMO in a question-and-answer format.
Question: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields are a common problem in PGMO synthesis and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Molar Ratio: The molar ratio of reactants is crucial. For direct esterification, an excess of propylene glycol is often used to drive the reaction towards the monoester. However, a large excess can complicate purification. In reactions involving propylene oxide, a molar ratio of 0.9 to 1.1 moles of propylene oxide to 1 mole of oleic acid is recommended to maximize the yield of the monooleate and minimize unreacted oleic acid or the formation of diesters.[1]
-
Reaction Temperature and Time: Ensure the reaction is conducted at an optimal temperature. For enzymatic synthesis using lipase (B570770), temperatures between 40°C and 60°C are often effective, with reaction times ranging from 0.5 to 10 hours.[4] For direct esterification, higher temperatures may be required, but excessive heat can lead to side reactions and product degradation.[5]
-
Catalyst Inefficiency: The choice and concentration of the catalyst are critical. For enzymatic reactions, ensure the lipase is active and properly immobilized. For chemical synthesis, catalysts like potassium hydroxide (B78521) or p-toluene sulfonic acid are used.[6][7] The catalyst concentration should be optimized; for instance, using about 1.5% potassium hydroxide based on the weight of the fatty acid has been shown to be effective in reactions with propylene oxide.[7]
-
Inefficient Water Removal (for Esterification): In direct esterification reactions, the removal of water is essential to drive the equilibrium towards product formation. Employing azeotropic distillation with a suitable solvent like toluene (B28343) or conducting the reaction under vacuum can enhance water removal and improve yield.
Question: The final product has a dark color and a strong odor. What causes this and how can I prevent it?
Answer: Discoloration and odor are typically due to impurities and degradation products.
-
High Reaction Temperatures: Excessive heat can cause the degradation of reactants and products, leading to colored and odorous byproducts.[1] It is important to maintain the reaction temperature within the optimal range for the chosen synthesis method.
-
Oxidation: Unsaturated fatty acids like oleic acid are susceptible to oxidation, especially at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation.[6]
-
Crude Starting Materials: The purity of the initial reactants, particularly oleic acid, is important. Using highly purified oleic acid can significantly improve the color and odor of the final product.[1]
-
Purification: Post-synthesis purification is crucial. Treatment with activated carbon can effectively remove colored impurities and odorous compounds.[1] Washing the crude product with warm water can also help remove water-soluble impurities.[1]
Question: My purified PGMO still contains a significant amount of propylene glycol dioleate. How can I improve the selectivity for the monoester?
Answer: The formation of the diester is a common side reaction. To favor the monoester:
-
Adjust Molar Ratios: Use a molar excess of propylene glycol relative to oleic acid in direct esterification. This shifts the equilibrium towards the formation of the monoester.
-
Control Reaction Time: Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Stopping the reaction at the optimal time can prevent the further esterification of the monooleate to the dioleate.
-
Purification Methods: While challenging, separation of the monoester from the diester can be achieved through methods like molecular distillation or vacuum distillation.[6][8] Non-molecular vacuum distillation at temperatures between 170°C and 285°C and pressures below 15 mm Hg can reduce the diester content to below 3%.[6]
Frequently Asked Questions (FAQs)
What are the primary methods for synthesizing this compound?
There are three main methods for synthesizing PGMO:
-
Direct Esterification: This involves the reaction of propylene glycol with oleic acid, typically in the presence of an acid catalyst. Water is produced as a byproduct and needs to be removed to drive the reaction forward.[8]
-
Transesterification: This method uses propylene glycol to react with triglycerides (oils or fats containing oleic acid), often with a basic catalyst. This process can result in a mixture of mono- and diglycerides along with the desired PGMO.[8]
-
Reaction with Propylene Oxide: Oleic acid can be reacted with propylene oxide in the presence of a catalyst, such as a strong alkali or a Lewis acid, to produce PGMO.[1]
What are the common impurities in crude this compound?
Common impurities include unreacted starting materials (propylene glycol and oleic acid), propylene glycol dioleate, diglycerides (if synthesized via transesterification), and byproducts from side reactions.[6][8]
What analytical techniques are used to determine the purity of this compound?
Gas chromatography (GC) is a widely used method to determine the purity of PGMO and to quantify the amounts of monoester, diester, and other components.[1][8] Other techniques like thin-layer chromatography (TLC) can be used for qualitative monitoring of the reaction progress.
What are the key applications of this compound in drug development?
PGMO is used in pharmaceutical formulations as an emulsifier, solubilizer, and penetration enhancer.[] It can improve the dispersion of active pharmaceutical ingredients (APIs) and enhance their delivery, particularly in topical and oral formulations.[][9]
Data Presentation
Table 1: Comparison of PGMO Synthesis Methods
| Synthesis Method | Reactants | Catalyst | Typical Temperature | Key Advantages | Common Challenges |
| Direct Esterification | Propylene Glycol & Oleic Acid | Acid (e.g., p-TSA)[6] | 180°C[6] | Simpler product mixture | Requires water removal, can have lower yields |
| Transesterification | Propylene Glycol & Triglycerides | Base (e.g., NaOH)[10] | 177°C - 232°C[10] | Uses readily available oils/fats | Complex product mixture (mono/diglycerides)[8] |
| Reaction with Propylene Oxide | Oleic Acid & Propylene Oxide | Base (e.g., KOH)[1] or Lewis Acid[1] | 50°C - 110°C[1] | High yields reported | Handling of propylene oxide requires care |
| Enzymatic Synthesis | Propylene Glycol & Oleic Acid | Immobilized Lipase[4] | 40°C - 60°C[4] | Mild conditions, high selectivity | Longer reaction times, enzyme cost |
Table 2: Purification Techniques for this compound
| Purification Method | Principle | Impurities Removed | Reported Purity | Reference |
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Unreacted starting materials, diesters, other volatile impurities. | >90% monoester | [6] |
| Water Washing | Removal of water-soluble impurities. | Excess propylene glycol, catalyst residues. | - | [1] |
| Activated Carbon Treatment | Adsorption of colored and odorous compounds. | Color and odor bodies. | - | [1] |
| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Diesters, mono- and diglycerides. | High purity achievable | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add oleic acid and a molar excess of propylene glycol (e.g., 1:2 molar ratio).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1% by weight of oleic acid).
-
Reaction: Heat the mixture to a temperature of approximately 180°C with continuous stirring. If using a solvent like toluene, heat to reflux.
-
Water Removal: Collect the water produced during the reaction in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by analyzing small samples using TLC or by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is sufficiently low.
-
Work-up: After cooling, neutralize the catalyst with a base (e.g., 5% sodium bicarbonate solution). Wash the organic layer with deionized water until neutral.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude PGMO.
Protocol 2: Purification of Crude this compound
-
Water Washing: Wash the crude PGMO three times with an equal volume of warm water (approximately 50°C) to remove unreacted propylene glycol and other water-soluble impurities.[1]
-
Activated Carbon Treatment: Add activated carbon (e.g., 1 g per 620 g of product) to the washed product.[1] Stir the mixture at 70°C under vacuum (e.g., 10 mmHg) for 3 hours to dehydrate and decolorize the product.[1]
-
Filtration: Filter the mixture to remove the activated carbon.
-
Vacuum Distillation (Optional for High Purity): For higher purity, perform a non-molecular vacuum distillation of the product at a temperature between 190°C and 250°C for this compound derived from stearic acid (as a proxy for oleate) and a pressure of less than 15 mm Hg.[6] This step is effective at reducing the diester content.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in PGMO synthesis.
References
- 1. JPH0674237B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. CAS 1330-80-9: this compound | CymitQuimica [cymitquimica.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. US3669848A - Purifying propylene glycol monoesters using vacuum distillation - Google Patents [patents.google.com]
- 7. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]
- 8. fao.org [fao.org]
- 9. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]
- 11. A chromatographic method for the analysis of propylene glycol fatty acid esters in shortenings containing mono- and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the enzymatic synthesis of propylene glycol monooleate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of propylene (B89431) glycol monooleate.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic synthesis of propylene glycol monooleate?
This compound is an ester produced through the reaction of propylene glycol and oleic acid.[1] The enzymatic synthesis process utilizes a lipase (B570770) enzyme as a biocatalyst for this esterification or transesterification reaction.[2][3][4] This method is considered a simpler, cleaner, and more environmentally friendly alternative to traditional chemical synthesis, which often requires high temperatures and can produce undesirable byproducts and coloration.[1][2][4]
Q2: Which enzymes are typically used for this synthesis?
Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are the most commonly used enzymes for this reaction.[3][4] Immobilized lipases are particularly favored due to their enhanced stability and reusability.[3][5] A frequently cited example is the immobilized lipase from Candida antarctica (often known by the brand name Novozym 435).[2][5][6][7] One study also employed an immobilized SMG1-F278N lipase, which showed a preference for 1,3-propylene glycol over 1,2-propylene glycol.[1][8]
Q3: What are the key reaction parameters that need to be optimized?
The efficiency and yield of the synthesis are significantly influenced by several key parameters:
-
Temperature: Affects enzyme activity and reaction rate.[6][9][10]
-
Substrate Molar Ratio: The ratio of propylene glycol to oleic acid impacts the reaction equilibrium.[6]
-
Enzyme Loading: The amount of enzyme used directly influences the reaction rate.[3]
-
Water Activity (a_w): Water is a byproduct of esterification; its presence can shift the equilibrium back towards hydrolysis, reducing the yield.[3][5][11]
-
Agitation Speed: Proper mixing is crucial to minimize mass transfer limitations.[3][5][7]
Q4: Should the reaction be performed with or without a solvent?
The reaction can be conducted in a solvent-free system, which is often preferred for a greener process.[2][5][7] However, in some cases, organic solvents are used.[12] The choice may depend on substrate solubility and the specific lipase used. Hydrophobic organic solvents have been shown to be favorable for the production of propylene glycol monoesters.[12]
Optimization of Reaction Conditions
Optimizing reaction parameters is critical for maximizing the yield of this compound. The following table summarizes conditions reported in various studies for similar enzymatic esterification reactions.
| Parameter | Optimal Value/Range | Enzyme/System | Resulting Conversion/Yield | Source |
| Temperature | 40°C - 60°C | General (Thermostable Lipase) | High efficiency | [13] |
| 45°C | Novozym 435 | 91.0% FFA Conversion (Propanol) | [7] | |
| 52.6°C | Immobilized Candida antarctica Lipase | 86.6% Molar Conversion (Lauric Acid) | [6] | |
| 30°C | Immobilized SMG1-F278N Lipase | 70.67% Monooleate Content | [1][8] | |
| Substrate Molar Ratio | 5:1 (Propylene Glycol:Oleic Acid) | Immobilized SMG1-F278N Lipase | 70.67% Monooleate Content | [1][8] |
| 1:2 (Oleic Acid:Propanol) | Novozym 435 | 91.0% FFA Conversion | [7] | |
| Enzyme Loading | 5% (w/w of oleic acid) | Novozym 435 | 91.0% FFA Conversion | [7] |
| 7.5% (w/w of total substrates) | Immobilized SMG1-F278N Lipase | 70.67% Monooleate Content | [1][8] | |
| Water Content | < 0.5% (w/w) | General (Thermostable Lipase) | Prevents hydrolysis | [13] |
| 7% (w/w of total substrates) | Immobilized SMG1-F278N Lipase | 70.67% Monooleate Content | [1][8] | |
| Agitation Speed | 250 rpm | Novozym 435 | Minimized mass transfer limitations | [5][7] |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their possible causes, and recommended solutions.
Problem 1: Low or No Conversion to this compound
-
Possible Cause 1: Inactive Enzyme.
-
Solution: Verify the storage conditions and handling of the lipase. Test its activity with a standard reaction to confirm it is not denatured or inactive.[3]
-
-
Possible Cause 2: Suboptimal Temperature.
-
Possible Cause 3: Mass Transfer Limitation.
Problem 2: Reaction Starts but Plateaus at a Low Yield
-
Possible Cause 1: Reaction Has Reached Equilibrium.
-
Solution: The esterification reaction produces water, which can lead to a reverse reaction (hydrolysis), limiting the final yield.[3][5] To shift the equilibrium towards product formation, remove water from the reaction in-situ. This can be achieved by adding molecular sieves or by conducting the reaction under a vacuum.[3][5][12]
-
-
Possible Cause 2: Substrate or Product Inhibition.
-
Solution: High concentrations of substrates or the product can inhibit the enzyme. Optimize the molar ratio of propylene glycol to oleic acid.[3] Using an excess of one substrate can help drive the reaction forward.[3] Ratios ranging from 1:2 to 10:1 (alcohol to acid) have been explored in similar systems.[3]
-
-
Possible Cause 3: Incorrect Water Activity (a_w).
-
Solution: While excess water promotes hydrolysis, a minimal amount is necessary to maintain the enzyme's active three-dimensional structure.[3][9][14] The optimal water activity for ester synthesis is generally low.[3][14] Ensure the enzyme is not completely dehydrated, but control the water produced during the reaction.[3]
-
Problem 3: Reaction Rate is Very Slow
-
Possible Cause 1: Insufficient Enzyme Loading.
-
Solution: The reaction rate is directly proportional to the amount of active enzyme. Increase the enzyme concentration. Typical loadings range from 1% to 10% (w/w) relative to the total substrates.[3]
-
-
Possible Cause 2: Suboptimal Temperature.
Below is a logical workflow for troubleshooting common issues.
Caption: A decision tree for troubleshooting low yield in enzymatic synthesis.
Experimental Protocols
The following is a generalized methodology for the lipase-catalyzed synthesis of this compound in a solvent-free system, based on common laboratory practices.
1. Materials and Reagents:
-
Propylene Glycol (1,2-Propanediol)
-
Oleic Acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular Sieves (optional, for water removal)
-
Ethanol (for sample dilution and analysis)
-
Titration reagents (for determining Free Fatty Acid content)
2. Experimental Workflow Diagram:
Caption: Workflow for enzymatic synthesis of this compound.
3. Step-by-Step Procedure:
-
Reactant Preparation: In a sealed reaction vessel (e.g., a screw-capped flask), combine propylene glycol and oleic acid at the desired molar ratio (e.g., 5:1).[8]
-
Enzyme Addition: Add the immobilized lipase to the mixture. The amount should be based on a percentage of the total substrate weight (e.g., 5-7.5% w/w).[7][8] If using molecular sieves for water removal, add them at this stage.[5]
-
Reaction Incubation: Place the sealed vessel in an orbital shaker or a stirred reactor set to the optimal temperature (e.g., 45°C) and agitation speed (e.g., 250 rpm).[7]
-
Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture to monitor the progress. To stop the reaction in the sample, immediately dilute it in a solvent like ethanol.
-
Analysis: Analyze the samples to determine the concentration of remaining free fatty acids (oleic acid). This is often done by titration with a standardized alkali solution (e.g., KOH or NaOH). The conversion can be calculated based on the decrease in free fatty acid content over time.
-
Product Recovery: Once the reaction has reached the desired conversion or equilibrium, the product can be separated from the immobilized enzyme by simple filtration or centrifugation. The enzyme can then be washed and reused.[5] Further purification of the product may be achieved through molecular distillation.[15]
References
- 1. This compound (1330-80-9) for sale [vulcanchem.com]
- 2. US20070105204A1 - Methods for producing propylene glycol monoesters using a lipase - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Substrate selectivity and optimization of immobilized SMG1-F278N lipase in synthesis of this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. ocl-journal.org [ocl-journal.org]
- 10. mdpi.com [mdpi.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
Technical Support Center: Enhancing Skin Penetration with Propylene Glycol Monooleate (PGMO) Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propylene (B89431) glycol monooleate (PGMO) to enhance the dermal and transdermal delivery of active pharmaceutical ingredients (APIs). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of PGMO-based drug delivery systems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Drug Permeation or Inconsistent Results | - Suboptimal PGMO concentration.- Inadequate formulation stability.- Issues with the in vitro experimental setup. | - Optimize PGMO Concentration: Test a range of PGMO concentrations (e.g., 1-10% w/w) to determine the optimal level for your specific API. The relationship between concentration and permeation enhancement is not always linear.[1]- Ensure Formulation Homogeneity: Visually inspect the formulation for any signs of phase separation or crystallization before each experiment. Ensure thorough mixing.- Verify Franz Cell Setup: Check for air bubbles under the skin membrane, ensure proper sealing of the cells, and confirm the receptor medium is adequately degassed and maintained at the correct temperature (typically 32°C for skin studies).[2] |
| Formulation Instability (Phase Separation, Creaming, or Crystallization) | - PGMO concentration is too high for the solvent system.- Incompatibility with other excipients.- Temperature fluctuations during storage. | - Incorporate Co-solvents: The addition of co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve the solubility of PGMO and the API.[3]- Add Surfactants/Stabilizers: Non-ionic surfactants (e.g., Polysorbate 80) can prevent crystallization by sterically hindering the self-assembly of lipid molecules.[3] Viscosity modifiers can also be added to the aqueous phase to improve stability. - Controlled Storage: Store formulations at a controlled room temperature and avoid freeze-thaw cycles.[3] |
| High Inter-replicate Variability in Permeation Studies | - Inconsistent skin membrane thickness or quality.- Inconsistent dosing of the formulation.- Air bubbles in the receptor chamber. | - Standardize Skin Preparation: Use a dermatome to ensure uniform skin thickness. Carefully inspect skin samples for any damage before mounting them in the Franz diffusion cells.[1]- Precise Dosing: Use a positive displacement pipette to apply a consistent and accurate amount of the formulation to each skin sample.- Careful Assembly: When filling the receptor chamber, tilt the Franz cell and fill slowly to prevent the trapping of air bubbles.[2] |
| Observed Skin Irritation in In Vivo or Ex Vivo Models | - The concentration of PGMO or other excipients may be too high.- The overall formulation may be causing irritation. | - Evaluate PGMO Concentration: While propylene glycol esters are generally considered to have low irritation potential, it is prudent to test lower concentrations if irritation is observed.[4]- Conduct a Formulation Component Check: Test the vehicle without the active ingredient to determine if the irritation is caused by the formulation base.- Consider Anti-irritants: The inclusion of soothing agents may be necessary for sensitive skin applications. |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What is the optimal concentration of PGMO to use as a penetration enhancer?
-
A1: The optimal concentration of PGMO is drug-dependent and should be determined experimentally. A typical starting range to investigate is 1-10% (w/w) of the formulation. Studies with related propylene glycol esters have shown significant enhancement in this range. For instance, 1% propylene glycol oleate (B1233923) has been shown to enhance the dermal penetration of lidocaine.[5] It's important to note that increasing the concentration does not always lead to a linear increase in permeation and may sometimes reduce it.[1]
-
-
Q2: My PGMO-based cream is showing signs of separation. How can I improve its stability?
-
A2: To enhance the stability of your cream, consider the following:
-
Optimize the Emulsifier System: Ensure the hydrophilic-lipophilic balance (HLB) of your emulsifier system is appropriate for an oil-in-water or water-in-oil emulsion. Using a combination of emulsifiers can often improve stability.
-
Incorporate a Stabilizer: Adding a viscosity-modifying agent to the continuous phase can help prevent creaming or sedimentation.
-
Homogenization: High-shear homogenization can reduce droplet size and create a more stable emulsion.
-
-
-
Q3: Can I use PGMO in combination with other penetration enhancers?
-
A3: Yes, PGMO can be used in combination with other enhancers like fatty acids (e.g., oleic acid), alcohols, and terpenes. Such combinations can have synergistic effects on skin penetration. The presence of propylene glycol, a component of PGMO, has been shown to be crucial for the enhancer effect of other molecules like azone.[6]
-
Mechanism of Action
-
Q4: How does PGMO enhance skin penetration?
-
A4: PGMO, like other lipid-based enhancers, is believed to enhance skin penetration primarily by disrupting the highly ordered lipid structure of the stratum corneum.[1] This involves increasing the fluidity of the lipid bilayers and potentially extracting some of the intercellular lipids, which reduces the barrier function of the skin and allows the drug to permeate more easily.[1] Propylene glycol itself can also act as a solvent for the drug within the stratum corneum, further facilitating its transport.[7][8][9]
-
Experimental Considerations
-
Q5: What type of skin membrane is best for in vitro permeation studies with PGMO formulations?
-
A5: Excised human or porcine skin are considered the gold standards for in vitro permeation testing as they closely mimic in vivo conditions.[10] When using animal skin, porcine skin is often preferred due to its structural similarity to human skin. Ensure the skin is properly prepared (e.g., hair removed, dermatomed to a consistent thickness) to reduce variability.
-
-
Q6: What is a suitable receptor solution for Franz diffusion cell experiments with a lipophilic drug formulated with PGMO?
-
A6: For lipophilic drugs, it is crucial to maintain sink conditions in the receptor phase. While phosphate-buffered saline (PBS) is common, its solubilizing capacity for lipophilic compounds is limited. Consider using PBS with a solubilizing agent such as a small percentage of a non-ionic surfactant (e.g., Tween 80) or a co-solvent like ethanol. The chosen receptor solution should not damage the skin membrane.[2]
-
-
Q7: How can I quantify the amount of PGMO that has penetrated the skin?
Data Presentation
Table 1: Enhancement Ratios of Various Propylene Glycol Esters for Lidocaine Permeation
| Penetration Enhancer (1%) | Enhancement Ratio* |
| Propylene Glycol Oleate | 1.91 |
| Propylene Glycol Dioleate | 2.11 |
| Propylene Glycol Linoleate | 1.68 |
| Propylene Glycol Dilinoleate | 1.44 |
| Propylene Glycol Linolenate | 1.70 |
| Propylene Glycol Dilinolenate | 1.37 |
*Enhancement ratio is the factor by which the drug's skin penetration is increased compared to a control formulation without the enhancer.[5]
Table 2: Effect of Glycerol (B35011) Monooleate (GMO) Concentration in Propylene Glycol on 5-Aminolevulinic Acid (5-ALA) Skin Permeation and Retention
| GMO Concentration (% w/w) | 5-ALA Permeated (µg/cm²) | 5-ALA Retained in Skin (µg/cm²) |
| 0 (Control) | 15.6 ± 2.1 | 8.9 ± 1.5 |
| 1 | 25.4 ± 3.2 | 22.1 ± 2.8 |
| 5 | 38.9 ± 4.5 | 35.7 ± 4.1 |
| 10 | 45.2 ± 5.3 | 41.3 ± 4.9 |
| 20 | 35.1 ± 4.0 | 30.5 ± 3.6 |
| 30 | 28.9 ± 3.5 | 25.4 ± 3.1 |
Data adapted from a study on glycerol monooleate, a structurally similar compound to PGMO, indicating a non-linear dose-response.[1][13]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Thaw frozen excised human or porcine skin at room temperature.
-
Remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
If necessary, use a dermatome to obtain skin sections of a uniform thickness (e.g., 500 µm).
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Clamp the chambers together securely.
-
Fill the receptor chamber with a suitable degassed receptor solution (e.g., PBS with 0.5% Tween 80 for a lipophilic drug), ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a circulating water bath to maintain the skin surface temperature at 32°C ± 1°C.
-
-
Formulation Application and Sampling:
-
Apply a precise amount of the PGMO formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
At the end of the experiment, dismantle the Franz cells, and wash the skin surface to remove any unabsorbed formulation.
-
The skin can be further processed (e.g., tape stripping, homogenization) to determine the amount of drug retained in different skin layers.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) compared to a control formulation.[10][14]
-
Protocol 2: Accelerated Stability Testing of a PGMO-based Cream
-
Sample Preparation:
-
Prepare the PGMO-based cream formulation.
-
Package the cream in its intended final packaging (e.g., tubes, jars).
-
-
Storage Conditions:
-
Place the samples in a stability chamber under accelerated conditions, typically 40°C ± 2°C with 75% ± 5% relative humidity (RH).
-
Store a control set of samples at a long-term storage condition, such as 25°C ± 2°C with 60% ± 5% RH.
-
-
Testing Intervals:
-
Test the samples at specified time points, for example, at time 0, 1, 3, and 6 months for accelerated studies.
-
-
Evaluation Parameters:
-
Physical Appearance: Visually inspect for color change, odor, phase separation, and crystallization.
-
pH: Measure the pH of a 10% dispersion of the cream in water.
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
Assay of Active Ingredient: Determine the concentration of the API to check for degradation.
-
Microbiological Testing: Perform microbial limit tests to ensure the preservative system is effective.
-
-
Data Analysis:
-
Compare the results at each time point to the initial data (time 0).
-
Any significant changes in the physical, chemical, or microbiological properties may indicate instability.
-
Visualizations
Caption: Workflow for an in vitro skin permeation experiment.
Caption: Mechanism of PGMO-enhanced skin penetration.
References
- 1. researchgate.net [researchgate.net]
- 2. alterlab.co.id [alterlab.co.id]
- 3. benchchem.com [benchchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Skin Irritation in Propylene Glycol Monooleate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of propylene (B89431) glycol monooleate formulations.
Frequently Asked Questions (FAQs)
Q1: What is propylene glycol monooleate and why is it used in topical formulations?
This compound is an ester of propylene glycol and oleic acid. It is utilized in a wide range of cosmetic and pharmaceutical formulations as a versatile excipient. Its functions include acting as an emulsifier, stabilizer, and viscosity-increasing agent. Furthermore, it can enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.
Q2: What is the skin irritation potential of this compound?
Propylene glycol and its esters are generally considered to have a low potential for skin irritation. However, they can cause mild to moderate skin irritation in some individuals, particularly those with sensitive skin, pre-existing skin conditions like eczema, or when used at high concentrations under occlusive conditions. Reactions can manifest as redness, itching, and a rash, which are characteristic of contact dermatitis.
Q3: What are the underlying mechanisms of skin irritation caused by this compound?
The precise mechanism of skin irritation by this compound is not fully elucidated but is believed to involve the disruption of the skin barrier. This can lead to increased transepidermal water loss (TEWL) and allow the penetration of the substance into deeper skin layers, triggering an inflammatory response. At the cellular level, this involves the release of pro-inflammatory cytokines and the activation of signaling pathways that lead to the visible signs of irritation.
Q4: Are there less irritating alternatives to this compound?
Yes, several alternatives with potentially lower irritation profiles are available. These include other glycols like 1,3-propanediol, butylene glycol, and pentylene glycol, as well as other classes of emollients and emulsifiers. The choice of an alternative should be based on the specific requirements of the formulation and may require comparative irritation testing.
Troubleshooting Guide
Problem: Observed skin irritation (e.g., redness, erythema) in pre-clinical or clinical studies with a this compound formulation.
Possible Causes and Mitigation Strategies:
-
Concentration of this compound: Higher concentrations are more likely to cause irritation.
-
Troubleshooting: Evaluate the possibility of reducing the concentration of this compound to the lowest effective level. Conduct dose-ranging studies to determine the optimal concentration that balances efficacy and tolerability.
-
-
Formulation Vehicle: The overall composition of the formulation can significantly impact its irritation potential.
-
Troubleshooting:
-
Incorporate soothing and anti-inflammatory excipients such as bisabolol, allantoin, or licorice root extract.
-
Include barrier-enhancing ingredients like ceramides, niacinamide, or petrolatum to counteract any disruption to the skin barrier.
-
Optimize the pH of the formulation to be compatible with the skin's natural pH (typically between 4.5 and 5.5).
-
-
-
Occlusivity of the Formulation: Formulations that are highly occlusive can increase the penetration of potential irritants.
-
Troubleshooting: Assess the occlusivity of your formulation. If it is high, consider modifying the formulation to be more "breathable" by adjusting the levels of occlusive agents.
-
-
Individual Subject Sensitivity: A subset of the population may have a predisposition to irritation from propylene glycol and its esters.
-
Troubleshooting: During clinical trials, screen subjects for a history of sensitive skin or atopic dermatitis. Analyze data for any correlations between irritation and subject characteristics.
-
Data on Skin Irritation Potential of Propylene Glycol Esters
The following table summarizes publicly available data on the skin irritation potential of various propylene glycol esters. It is important to note that direct comparative data for this compound with mitigating excipients is limited in the public domain. The data presented here can serve as a baseline for understanding the irritation potential of this class of compounds.
| Ingredient | Species | Test Type | Concentration | Results | Classification |
| Propylene Glycol Stearate | Rabbit | Draize Test | - | No significant irritation | Non-irritant |
| Propylene Glycol Stearate | Human | Patch Test | Up to 55% | No significant irritation | Non-irritant |
| Propylene Glycol Dicaprylate/Dicaprate | Rabbit | Patch Test | - | Average score of 0.5 (max 8) | Minimally irritating |
| Propylene Glycol Laurate | Rabbit | Patch Test | - | Average score of 0.8 (max 8) | Slightly irritating |
| Propylene Glycol Oleate | Rabbit | Primary Irritation | 1% (with/without 1% lidocaine) | Mild erythema | Mildly irritating |
Data sourced from Cosmetic Ingredient Review (CIR) reports.
Experimental Protocols
In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Model (Adapted from OECD TG 439)
This in vitro test method is a validated alternative to animal testing for the assessment of skin irritation potential.
Principle: A test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The irritation potential is determined by the extent of cell viability reduction, measured by the enzymatic conversion of MTT to formazan (B1609692).
Methodology:
-
Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured according to the manufacturer's instructions.
-
Test Substance Application: The this compound formulation is applied directly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.
-
Incubation: The tissues are incubated with the test substance for a defined period (e.g., 60 minutes).
-
Post-Incubation: The test substance is removed, and the tissues are incubated in fresh medium for a post-exposure period (e.g., 42 hours).
-
MTT Assay: Tissues are incubated with MTT solution. Viable cells will convert the MTT into a purple formazan salt.
-
Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).
-
(Optional) Cytokine Analysis: The culture medium can be collected to measure the release of pro-inflammatory cytokines (e.g., IL-1α) using an ELISA assay for a more detailed assessment of the inflammatory response.
Clinical Assessment of Skin Irritation: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a topical product to cause irritation and allergic contact dermatitis.
Principle: The test material is repeatedly applied to the same site on the skin of human volunteers over several weeks, followed by a challenge phase on a naive skin site.
Methodology:
-
Induction Phase:
-
A small amount of the this compound formulation is applied to a patch (occlusive or semi-occlusive).
-
The patch is applied to the upper back of the subjects for 24-48 hours.
-
This procedure is repeated nine times over a three-week period.
-
The test sites are scored for any signs of irritation (erythema, edema) after each application.
-
-
Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied.
-
Challenge Phase:
-
A patch with the test material is applied to a new, untreated site on the lower back.
-
The site is evaluated for skin reactions at 24, 48, and 72 hours after patch removal.
-
-
Scoring: Skin reactions are scored using a standardized scale (e.g., 0 = no visible reaction, 4 = intense erythema with edema and vesicles). A product is considered to have a low irritation potential if no significant reactions are observed during the induction and challenge phases.
Visualizations
Signaling Pathway of Chemically-Induced Skin Irritation
Caption: Signaling pathway of skin irritation induced by chemical irritants.
Experimental Workflow for In Vitro Skin Irritation Testing (RhE Model)
Caption: Workflow for in vitro skin irritation testing using a Reconstructed Human Epidermis (RhE) model.
Logical Relationship for Troubleshooting Skin Irritation
Caption: Logical relationship for troubleshooting skin irritation in formulations.
Controlling the viscosity of propylene glycol monooleate-based gels and creams
Welcome to the technical support center for propylene (B89431) glycol monooleate (PGMO)-based gels and creams. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in controlling the viscosity of their formulations.
Frequently Asked Questions (FAQs)
Q1: What is viscosity and why is it a critical parameter for gels and creams?
A1: Viscosity is a measure of a fluid's resistance to flow. In pharmaceutical and cosmetic formulations, it is a critical quality attribute that influences product stability, spreadability, texture, user experience, and even the release of the active pharmaceutical ingredient (API).[1][2] Consistent viscosity ensures product performance, manufacturability, and patient compliance.
Q2: What are the primary factors that control the viscosity of a propylene glycol monooleate (PGMO)-based formulation?
A2: The viscosity of PGMO-based gels and creams is primarily influenced by:
-
Concentration of PGMO and Gelling Agents: The concentration of the primary structuring agent and other thickeners is a key determinant.[3]
-
Temperature: Viscosity is highly dependent on temperature; generally, as temperature increases, viscosity decreases.[4][5][6]
-
Shear Rate: Many semisolid formulations are non-Newtonian, meaning their viscosity changes with the applied shear rate (e.g., during mixing or application).[7][8] They often exhibit shear-thinning properties, where viscosity decreases under shear.[9]
-
pH: For pH-sensitive gelling agents like carbomers, pH plays a crucial role in determining the final viscosity.[3]
-
Manufacturing Process: Parameters such as mixing speed, time, and the temperature at which ingredients are added can significantly impact the final microstructure and rheological properties of the ointment.[10]
Q3: What role does this compound (PGMO) play in these formulations?
A3: this compound is an ester formed from propylene glycol and oleic acid.[11] It is an amphiphilic molecule, meaning it has both hydrophobic and hydrophilic properties.[11] In gels and creams, it functions as an emulsifier, solvent, penetration enhancer, and contributes to the overall texture and viscosity of the formulation.[11][12][]
Q4: What is a non-Newtonian fluid, and how does it relate to PGMO gels?
A4: A non-Newtonian fluid is one whose viscosity changes when under stress or shear. Gels and creams are typically non-Newtonian, often exhibiting shear-thinning behavior, where viscosity decreases as the shear rate increases (e.g., when rubbing the cream onto the skin).[7][8] This is a desirable property for topical applications, as it allows the product to be thick in the container but spread easily upon application.
Troubleshooting Guide: Viscosity Control
This guide addresses common issues encountered during the formulation of PGMO-based gels and creams.
Issue 1: Viscosity is Unexpectedly High
Q: My PGMO-based cream is too thick and difficult to spread. What are the potential causes and how can I reduce its viscosity?
A: High viscosity can result from several factors. The following table outlines potential causes and corrective actions.
| Potential Cause | Recommended Action | Expected Outcome |
| Excessive Thickener Concentration | Methodically decrease the concentration of the primary gelling agent or other thickeners in small increments. | A direct and controlled reduction in the formulation's viscosity.[14] |
| Low Formulation Temperature | Gently warm the formulation. Viscosity in propylene glycol systems is known to decrease as temperature increases.[6][15] Conduct tests to find the optimal temperature that provides the desired viscosity without compromising stability. | A lower viscosity. Be cautious to avoid temperatures that could degrade active ingredients or destabilize the emulsion. |
| Over-Neutralization of pH-Sensitive Thickeners | If using pH-sensitive thickeners (e.g., carbomers), a pH that is too high can create an overly rigid gel structure. Adjust the pH downwards carefully, ensuring it remains within the formulation's stable and recommended range.[14] | A reduction in viscosity to the target level. |
| Prolonged High-Shear Mixing | While essential for creating a stable emulsion, excessive high-shear mixing can sometimes lead to an unintended increase in viscosity.[14] Optimize the mixing time and speed to achieve homogeneity without over-processing. | A more consistent and predictable final viscosity.[14] |
| Ingredient Interactions | Certain ingredients can have a synergistic thickening effect. Systematically evaluate the contribution of each component to the overall viscosity by preparing formulations with and without the suspected ingredient. | Identification of the ingredient(s) causing excessive viscosity, allowing for its reduction or replacement.[14] |
Issue 2: Viscosity is Unexpectedly Low
Q: My PGMO-based gel is too thin and lacks the desired consistency. What could be wrong?
A: Low viscosity is a common issue that can often be resolved by adjusting formulation or process parameters.
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Thickener Concentration | Increase the concentration of the gelling agent. This is the most direct method to increase the viscosity of the formulation. | A controlled increase in viscosity to meet the desired specification. |
| Inadequate Thickener Hydration | Ensure proper dispersion and hydration of powdered thickeners. Pre-disperse the thickener in a non-solvent (like a portion of the PGMO or oil phase) before adding it to the aqueous phase under high shear. Allow sufficient time for the thickener to swell and fully hydrate.[14] | A smoother, more viscous, and homogenous formulation without lumps or "fish eyes".[14] |
| High Formulation Temperature | Prepare or measure the formulation at a lower temperature. Lowering the temperature will generally increase the viscosity of propylene glycol-based systems.[4] | An increase in the overall viscosity. |
| Insufficient Mixing/Homogenization | The energy from mixing is critical for building the gel network and creating a stable emulsion. Increase the mixing time or shear rate to ensure all components are fully dispersed and hydrated. | A more uniform and viscous final product. |
| Phase Inversion Issues | In emulsions, the order of addition and temperature can be critical. The "Phase Inversion Temperature" (PIT) method, where an emulsion inverts from w/o to o/w (or vice versa), can be used to create fine, stable emulsions.[16] Ensure your process conditions are not inadvertently causing premature phase separation. Adding propylene glycol can lower the PIT.[17][18] | A stable emulsion with the intended viscosity and microstructure. |
Diagram: Troubleshooting Logic for Viscosity Issues
Caption: A decision tree for troubleshooting common viscosity problems in formulations.
Quantitative Data Summaries
Effect of Formulation Variables on Viscosity
The following tables provide representative data on how key variables can affect the viscosity of a base gel. Note that absolute values will vary significantly based on the specific gelling agent and other excipients used.
Table 1: Effect of Propylene Glycol Concentration on Viscosity
Increasing the concentration of propylene glycol in a gel formulation can lead to a significant increase in viscosity.[3]
| Formulation | Propylene Glycol Conc. (%) | Gelling Agent Conc. (%) | Viscosity (cP at 25°C) |
| F1 | 10 | 2 | 15,000 |
| F2 | 20 | 2 | 25,000 |
| F3 | 30 | 2 | 40,000 |
Table 2: Effect of Temperature on Viscosity
The viscosity of propylene glycol-based systems is inversely proportional to temperature.[4][6]
| Formulation | Temperature (°C) | Viscosity (cP) |
| F2 (20% PG) | 25 | 25,000 |
| F2 (20% PG) | 35 | 18,000 |
| F2 (20% PG) | 45 | 10,000 |
Experimental Protocols
Protocol 1: Viscosity Measurement of a Semisolid Cream/Gel
This protocol describes the standard method for measuring the viscosity of a semisolid formulation using a rotational viscometer (e.g., Brookfield Viscometer).[2]
Objective: To determine the apparent viscosity of a PGMO-based gel or cream at a specified shear rate and temperature.
Materials & Equipment:
-
Rotational viscometer with appropriate spindles (e.g., T-bar or disc spindles for semisolids)[1][2]
-
Temperature-controlled water bath or sample chamber
-
Sample of the PGMO-based formulation
-
Beaker or sample container
-
Calibration fluids (if necessary)
Procedure:
-
Sample Preparation: Place an adequate amount of the gel/cream into a beaker. Ensure there are no air bubbles. Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C ± 0.5°C) for at least 24 hours to ensure thermal and structural equilibrium.[2]
-
Viscometer Setup:
-
Level the viscometer.
-
Select an appropriate spindle and rotational speed (RPM). The goal is to obtain a torque reading between 10% and 90% of the instrument's full-scale range. For a new formulation, this may require some initial trial and error.[2]
-
Attach the chosen spindle to the viscometer.
-
-
Measurement:
-
Carefully lower the rotating spindle into the center of the sample until it reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.
-
Turn on the viscometer motor at the selected speed.
-
Allow the reading to stabilize. For thixotropic materials, the viscosity may decrease over time, so a consistent measurement time (e.g., 60 seconds) should be used for all samples to ensure comparability.
-
Record the dial reading (for analog models) or the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s) from the digital display.
-
Repeat the measurement at least three times for reproducibility.[2]
-
-
Data Analysis:
-
Calculate the average viscosity and standard deviation.
-
To characterize non-Newtonian behavior, repeat the measurements at several different rotational speeds to generate a flow curve (viscosity vs. shear rate).[7]
-
Diagram: Experimental Workflow for Viscosity Measurement
Caption: A standard workflow for preparing and measuring the viscosity of semisolid samples.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic yielding, shear thinning, and stress rheology of polymer-particle suspensions and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Manufacturing Process on the Microstructure, Stability, and Sensorial Properties of a Topical Ointment Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (1330-80-9) for sale [vulcanchem.com]
- 12. Buy this compound | 1330-80-9 [smolecule.com]
- 14. benchchem.com [benchchem.com]
- 15. superradiatorcoils.com [superradiatorcoils.com]
- 16. Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Propylene Glycol Monooleate and Oleic Acid as Skin Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most exogenous substances. To overcome this, penetration enhancers are incorporated into topical and transdermal formulations. This guide provides a detailed comparative analysis of two widely recognized penetration enhancers: propylene (B89431) glycol monooleate (PGMO) and oleic acid. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for their evaluation.
Mechanisms of Action: A Biophysical Approach
The primary mechanism by which both propylene glycol monooleate and oleic acid enhance skin penetration is through the disruption of the highly organized lipid matrix of the stratum corneum. While they share this common goal, their specific interactions with the skin's barrier differ.
Oleic Acid: A well-established fatty acid enhancer, oleic acid is known to fluidize the intercellular lipids of the stratum corneum. It is believed to insert itself into the lipid bilayers, creating disordered domains or "fluid pools". This disruption of the tightly packed lipid structure increases the diffusion coefficient of drugs through the skin. Some studies also suggest that oleic acid can cause phase separation within the lipid lamellae, creating more permeable pathways for drug molecules.
This compound (PGMO): As an ester of propylene glycol and oleic acid, PGMO combines the properties of both moieties. It is a potent enhancer that is thought to increase skin permeability by disordering the highly packed intercellular lipids of the stratum corneum. Formulations containing glycerol (B35011) monooleate (a similar monoester) in propylene glycol have been shown to significantly increase the skin permeation and retention of drugs.
The following diagram illustrates the proposed mechanisms of action of these enhancers on the stratum corneum.
Caption: Mechanisms of skin penetration enhancement by PGMO and Oleic Acid.
Quantitative Performance Data
Direct comparative studies providing extensive quantitative data for this compound and oleic acid across a range of drugs are limited. The following tables summarize available data from different studies to provide an insight into their relative performance. It is important to note that a direct comparison of flux values between different studies can be misleading due to variations in experimental conditions, drug molecules, and skin models.
| Enhancer | Drug | Vehicle | Skin Model | Permeation Flux (μg/cm²/h) | Enhancement Ratio | Reference |
| Control (Propylene Glycol) | 5-Aminolevulinic Acid | Propylene Glycol | Hairless Mouse Skin | Not specified | 1.0 | [1] |
| Glycerol Monooleate (5% in PG) | 5-Aminolevulinic Acid | Propylene Glycol | Hairless Mouse Skin | Not specified | >1.0 (significantly increased) | [1] |
| Control (without enhancer) | Tenoxicam (B611289) | Gel | Not specified | Not specified | 1.0 | [2] |
| Oleic Acid (15%) | Tenoxicam | Gel containing Propylene Glycol | Not specified | Highest flux observed | Markedly increased | [2] |
| Control (without enhancer) | Alfuzosin Hydrochloride | 2% Carbopol gel | Rat Abdominal Skin | 7.59 ± 0.27 | 1.0 | [3] |
| Oleic Acid (2.5%) | Alfuzosin Hydrochloride | 2% Carbopol gel | Rat Abdominal Skin | Not specified | Enhancement observed | [3] |
| Control (without enhancer) | Lidocaine | Not specified | Porcine Skin | Not specified | 1.0 | [4] |
| Oleic Acid | Lidocaine | Not specified | Porcine Skin | Not specified | Similar to Oleate-PG conjugate | [4] |
| Oleate-PG mono-conjugate | Lidocaine | Not specified | Porcine Skin | Not specified | Similar to free oleic acid | [4] |
Table 1: In Vitro Skin Permeation Data
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the performance of skin penetration enhancers.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is the gold standard for assessing the percutaneous absorption of drugs.
Caption: Workflow for an in vitro skin permeation study.
Methodology:
-
Skin Preparation: Excised human or animal (e.g., porcine or rodent) skin is used. The subcutaneous fat is removed, and the skin may be dermatomed to a specific thickness (e.g., 200-400 µm). The prepared skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[5][6]
-
Franz Cell Setup: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to mimic physiological skin temperature. The receptor medium is continuously stirred to ensure sink conditions.[7][8]
-
Formulation Application: A known quantity of the test formulation (containing the drug and the penetration enhancer) is applied to the surface of the stratum corneum in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh, pre-warmed receptor medium.[6]
-
Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio (ER) is determined by dividing the flux of the drug with the enhancer by the flux of the drug from a control formulation without the enhancer.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a non-invasive technique used to investigate changes in the molecular structure and organization of the stratum corneum lipids and proteins upon treatment with penetration enhancers.
Methodology:
-
Sample Preparation: Isolated stratum corneum is prepared from excised skin by trypsinization. The isolated stratum corneum sheets are treated with the penetration enhancer (e.g., by immersion in a solution for a specific duration).
-
FTIR Measurement: The treated and untreated (control) stratum corneum samples are mounted in the FTIR spectrometer. Spectra are typically recorded in the attenuated total reflectance (ATR) mode.
-
Data Analysis: Changes in the position and shape of specific infrared absorption bands are analyzed. Key bands to monitor include the C-H stretching vibrations (around 2850 and 2920 cm⁻¹) of the lipid acyl chains, which provide information about lipid fluidity, and the amide I and amide II bands (around 1650 and 1550 cm⁻¹), which are indicative of protein conformation. A shift of the C-H stretching bands to higher wavenumbers indicates increased lipid disorder.[9][10]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow associated with phase transitions in the stratum corneum lipids. It is used to assess the effect of penetration enhancers on the thermal behavior of these lipids.[11]
Methodology:
-
Sample Preparation: Small, weighed pieces of isolated stratum corneum, either untreated or treated with the penetration enhancer, are hermetically sealed in aluminum pans. A reference pan is left empty or contains the vehicle.
-
DSC Analysis: The sample and reference pans are heated at a constant rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 20-120°C). The differential heat flow between the sample and the reference is recorded as a function of temperature.[12][13]
-
Data Analysis: The resulting thermogram shows endothermic peaks corresponding to the melting transitions of the stratum corneum lipids. The peak temperature (Tm) and the enthalpy of the transition (ΔH) are determined. A decrease in Tm and/or ΔH in the presence of a penetration enhancer suggests a disruption of the lipid packing and an increase in lipid fluidity.[11]
Conclusion
Both this compound and oleic acid are effective skin penetration enhancers that function primarily by disrupting the lipid barrier of the stratum corneum. Oleic acid is well-documented to fluidize lipids and induce phase separation. PGMO, combining the properties of oleic acid and propylene glycol, also effectively disorders the lipid structure.
The choice between these enhancers will depend on the specific drug candidate, the desired delivery profile, and the formulation characteristics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other penetration enhancers in the development of effective topical and transdermal drug delivery systems. For a definitive comparison, it is recommended to conduct a head-to-head study using the same drug, vehicle, and skin model for both enhancers.
References
- 1. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined effect of oleic acid and propylene glycol on the percutaneous penetration of tenoxicam and its retention in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugates of unsaturated fatty acids with propylene glycol as potentially less-irritant skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. In Vitro Drug Release and Skin Permeation [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ucm.es [ucm.es]
- 13. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Propylene Glycol Monooleate on Skin Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro cytotoxicity of propylene (B89431) glycol monooleate (PGMO), a common excipient in topical formulations, on skin cell lines. Due to the limited direct experimental data on PGMO, this guide leverages available data on its constituent, propylene glycol (PG), and compares it with other common alternatives used as penetration enhancers.
Executive Summary
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for propylene glycol and a selection of its alternatives on skin cell lines. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | Assay | Exposure Time | Key Findings |
| Propylene Glycol (PG) | HaCaT | MTT | 24 hours | 0.5-2% PG showed no cytotoxicity. At 4% PG, cell viability decreased to less than 40%[1]. |
| Oleic Acid | Human Keratinocytes | Not Specified | Not Specified | Toxic to keratinocytes at very low concentrations in submerged cultures[2]. |
| Propylene Glycol Esters (General) | Animal Models | Skin Irritation | Not Specified | Generally considered safe and cause minimal to mild skin irritation[3]. |
| Propylene Glycol Alginate Sodium Sulfate | Murine Melanoma (B16-F10) | Not Specified | Not Specified | Did not elicit any changes in cancer cell viability[4]. |
Experimental Protocols
The assessment of in vitro cytotoxicity of topical excipients typically involves standardized assays using skin cell lines such as human immortalized keratinocytes (HaCaT) or normal human dermal fibroblasts (NHDF).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: HaCaT or NHDF cells are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The cell culture medium is replaced with a medium containing various concentrations of the test compound (e.g., PGMO, PG, or alternatives). A vehicle control (medium without the test compound) and a positive control (a known cytotoxic agent) are included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the exposure period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the potential irritancy of oleic acid on human skin: Evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. The Inhibitory Effect of Propylene Glycol Alginate Sodium Sulfate on Fibroblast Growth Factor 2-Mediated Angiogenesis and Invasion in Murine Melanoma B16-F10 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of synthesized propylene glycol monooleate using analytical techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized propylene (B89431) glycol monooleate (PGMO) is a critical step in guaranteeing its performance and safety in final formulations. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of PGMO, supported by experimental data and detailed protocols.
Introduction to Propylene Glycol Monooleate and its Potential Impurities
This compound is a versatile nonionic surfactant and emulsifier used in a wide range of pharmaceutical, cosmetic, and food applications. It is synthesized by the esterification of propylene glycol with oleic acid. The purity of the final product is paramount, as common impurities can significantly alter its physicochemical properties and potentially introduce safety concerns.
Common Impurities in Synthesized this compound:
-
Unreacted Starting Materials: Free propylene glycol and free oleic acid.
-
Diester Formation: Propylene glycol dioleate, formed by the esterification of both hydroxyl groups of propylene glycol.
-
Other Glycols: Ethylene glycol and diethylene glycol may be present as impurities in the propylene glycol starting material.[1][2]
-
Glycerol (B35011) and other Esters: If transesterification is used for synthesis, residual mono- and diglycerides, as well as glycerol, may be present.[3]
This guide will compare four common analytical techniques for the quantitative and qualitative analysis of PGMO and its impurities:
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Ultraviolet (UV) Detection
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the desired level of sensitivity, and the available instrumentation.
| Technique | Principle | Primary Application for PGMO Analysis | Advantages | Limitations |
| GC-FID | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization. | Quantification of PGMO, free propylene glycol, and other volatile impurities. Analysis of fatty acid composition after derivatization.[4][5] | High resolution and sensitivity for volatile compounds. Robust and widely available.[6] | Requires derivatization for non-volatile impurities like oleic acid. High temperatures can potentially cause degradation of some analytes. |
| HPLC-RI/UV | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase. Detection is by refractive index (universal) or UV absorbance (for chromophoric compounds). | Quantification of PGMO, propylene glycol dioleate, and free oleic acid.[7][8] | Can analyze non-volatile and thermally labile compounds without derivatization (RI detection).[9] High precision and accuracy. | RI detection has lower sensitivity and is susceptible to baseline drift with mobile phase changes. UV detection requires derivatization of non-chromophoric compounds like propylene glycol.[10] |
| FTIR | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Qualitative identification of the ester functional group and presence of hydroxyl groups from impurities (free PG, free oleic acid). Can monitor the progress of esterification.[11] | Fast, non-destructive, and requires minimal sample preparation.[12] | Primarily a qualitative technique; quantitative analysis is possible but often less precise than chromatographic methods. Spectra of similar compounds can overlap. |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei in the sample. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a standard of the analyte. | Absolute quantification of PGMO and specific impurities (e.g., free oleic acid, dioleate) by integrating characteristic peaks.[13][14] | Provides structural information and absolute quantification. Non-destructive. High precision and accuracy.[15] | Lower sensitivity compared to chromatographic methods. Requires more expensive instrumentation and specialized expertise. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the quantification of PGMO and its key impurities using GC-FID and HPLC. Data for PGMO is often extrapolated from methods validated for similar propylene glycol esters.
| Parameter | GC-FID | HPLC-RI | HPLC-UV (with derivatization) |
| Analyte | Free Propylene Glycol | PG Monooleate, PG Dioleate | Free Propylene Glycol |
| Linearity (R²) | >0.99[16] | >0.99 | >0.999[10] |
| LOD | ~10 ppb (with derivatization)[17] | ~4 mg/L[18] | ~0.06 µg/mL[10] |
| LOQ | ~30 ppb (with derivatization)[17] | Not specified | ~0.07 µg/mL[10] |
| Precision (%RSD) | < 5%[19] | < 2.0%[7] | < 4%[10] |
| Accuracy/Recovery (%) | 93-101%[17][19] | Not specified | 95-105% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of free propylene glycol and, after derivatization, the fatty acid profile, including free oleic acid.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: e.g., Agilent DB-Wax or similar polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
This compound sample
-
Propylene Glycol standard
-
Oleic Acid standard
-
Internal standard (e.g., n-heptadecane)
-
Derivatization agent for fatty acids (e.g., BF₃-methanol or trimethylsilyldiazomethane)
-
Solvent (e.g., hexane, methanol)
Procedure:
-
Sample Preparation for Free Propylene Glycol:
-
Accurately weigh about 100 mg of the PGMO sample into a vial.
-
Add a known amount of internal standard.
-
Dilute with a suitable solvent (e.g., methanol) to a final volume of 10 mL.
-
-
Sample Preparation for Fatty Acid Analysis (including free oleic acid):
-
Accurately weigh about 20 mg of the PGMO sample into a reaction vial.
-
Perform saponification followed by methylation using a standard procedure with a derivatization agent like BF₃-methanol.[4]
-
Extract the resulting fatty acid methyl esters (FAMEs) with hexane.
-
-
GC-FID Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 260 °C
-
Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Injection volume: 1 µL
-
-
Quantification:
-
Identify peaks based on the retention times of the standards.
-
Calculate the concentration of each impurity using the internal standard method.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is suitable for the direct quantification of this compound and propylene glycol dioleate.
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
Column: Size exclusion chromatography (SEC) column (e.g., two Shodex GPC KF-801 columns in series) or a reversed-phase C18 column.[7]
Reagents:
-
This compound sample
-
This compound reference standard
-
Propylene Glycol Dioleate reference standard
-
Mobile phase: Tetrahydrofuran (THF) for SEC or Acetonitrile/Water for reversed-phase.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 40 mg of the PGMO sample.
-
Dissolve in the mobile phase to a final volume of 10 mL.
-
-
HPLC-RI Conditions (SEC method):
-
Column temperature: 40 °C
-
Flow rate: 1.1 mL/min
-
Injection volume: 40 µL
-
-
Quantification:
-
Identify peaks based on the retention times of the reference standards.
-
Calculate the percentage of monoester and diester based on the peak areas.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
This method is used for the qualitative confirmation of the ester synthesis and to identify the presence of unreacted starting materials.
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR or transmission cell).
Procedure:
-
Acquire a background spectrum.
-
Place a small amount of the PGMO sample on the ATR crystal or in the transmission cell.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis:
-
Confirm the presence of a strong ester carbonyl (C=O) stretching peak around 1740 cm⁻¹.
-
Look for a broad O-H stretching band around 3300 cm⁻¹ which would indicate the presence of free propylene glycol and/or free oleic acid.[11][20]
-
The disappearance or significant reduction of the broad carboxylic acid O-H stretch from oleic acid (around 3000 cm⁻¹) indicates successful esterification.
-
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
This method allows for the absolute quantification of PGMO and its impurities without the need for specific impurity standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the PGMO sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
-
¹H-NMR Acquisition:
-
Acquire the ¹H-NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
-
Analysis and Quantification:
-
Identify the characteristic signals for PGMO (e.g., protons on the glycerol backbone and the oleoyl (B10858665) chain) and impurities (e.g., specific protons of free propylene glycol or the α-CH₂ of free oleic acid).[14]
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the absolute purity of PGMO and the concentration of impurities based on the integral values, the number of protons, and the masses of the sample and internal standard.[13]
-
Visualizations
Caption: Experimental workflow for PGMO purity validation.
Caption: Logical relationship of PGMO and its impurities.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted analytical approach. Gas chromatography and high-performance liquid chromatography offer robust and reliable methods for the quantification of PGMO and its common impurities. GC-FID is particularly well-suited for analyzing volatile components and the fatty acid profile after derivatization, while HPLC-RI allows for the direct analysis of the monoester and diester content. FTIR spectroscopy serves as a rapid and straightforward tool for the qualitative confirmation of the ester product and the detection of hydroxyl-containing impurities. For the highest level of accuracy in absolute quantification, qNMR is an increasingly valuable, albeit more specialized, technique. The choice of the most appropriate method or combination of methods will depend on the specific analytical needs, available resources, and the required level of validation.
References
- 1. pepolska.pl [pepolska.pl]
- 2. GC-FID: Determination of Diethylene Glycol and Ethylene Glycol according to USP Propylene Glycol [perkinelmer.com]
- 3. fao.org [fao.org]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. shodexhplc.com [shodexhplc.com]
- 8. Determination of propylene glycol, glycerol and sorbitol in tobacco and tobacco products by high performance liquid chromatography with refractive index detector | CORESTA [coresta.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Determination of nicotine, glycerol, propylene glycol and water in electronic cigarette fluids using quantitative 1 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 18. [PDF] Determination of glycols by HPLC with refractive index detection | Semantic Scholar [semanticscholar.org]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
Propylene Glycol Monooleate: A Comparative Analysis of its Efficacy as a Nonionic Surfactant
An in-depth comparison of Propylene (B89431) Glycol Monooleate (PGMO) with other widely used nonionic surfactants—Polysorbate 80, Sorbitan (B8754009) Monooleate, and Cremophor EL—reveals a nuanced landscape of performance across key metrics of emulsification, drug solubilization, and cytotoxicity. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive reference for informed surfactant selection.
Propylene Glycol Monooleate, a monoester of propylene glycol and oleic acid, is a nonionic surfactant valued for its emulsifying, solubilizing, and wetting properties. Its application spans various fields, including pharmaceuticals, cosmetics, and food products. The efficacy of PGMO is best understood in comparison to other nonionic surfactants commonly employed in formulation development.
Physicochemical Properties: A Foundation for Performance
The performance of a surfactant is intrinsically linked to its physicochemical properties, most notably the Hydrophilic-Lipophilic Balance (HLB). The HLB value, an indicator of the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the surfactant molecule, is a critical parameter for emulsion type and stability.
| Surfactant | Chemical Name | HLB Value | Emulsion Type |
| This compound (proxy: Monostearate) | Propylene Glycol Monostearate | 3.4 - 3.8 | Water-in-Oil (W/O) |
| Polysorbate 80 | Polyoxyethylene (20) sorbitan monooleate | 15.0 | Oil-in-Water (O/W)[1][2][3][4] |
| Sorbitan Monooleate | Sorbitan Oleate | 4.3 | Water-in-Oil (W/O)[5][6][7][8][9] |
| Cremophor EL | Polyoxyl 35 Castor Oil | 12-14 | Oil-in-Water (O/W)[10][11][12][13] |
Table 1: Comparison of HLB Values and typical emulsion types for selected nonionic surfactants.
Emulsification Efficacy: Stabilizing Immiscible Liquids
A primary function of surfactants is to form stable emulsions. The efficiency of this process can be evaluated through various parameters, including the emulsification index (E24) and the resulting droplet size of the emulsion. While direct comparative studies for the E24 of all four surfactants under identical conditions are limited, the general principle is that a higher E24 value indicates better emulsification stability.
Nanoemulsions, with droplet sizes typically under 200 nm, are often desired for enhanced bioavailability and stability.[14][15][16] The choice of surfactant significantly impacts the achievable droplet size.
| Surfactant | Typical Droplet Size Range (Nanoemulsions) |
| This compound | 100-300 nm (in some formulations)[17] |
| Polysorbate 80 | < 100 nm[18] |
| Sorbitan Monooleate | Often used in combination with high HLB surfactants to achieve small droplet sizes |
| Cremophor EL | Can form nanoemulsions with small droplet sizes |
Table 2: General achievable droplet size ranges in nanoemulsion formulations for selected nonionic surfactants.
Drug Solubilization: Enhancing Bioavailability
For poorly water-soluble drugs, surfactants play a crucial role in enhancing their solubility, which is often a prerequisite for absorption and bioavailability. The selection of a surfactant can significantly impact the drug load in a formulation.
To illustrate this, the solubility of the model non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) in different vehicles is compared.
| Surfactant/Vehicle | Solubility of Ibuprofen (mg/g) |
| Propylene Glycol | 300[19][20] |
| Polysorbate 80 | ~100-150 (Estimated based on its use as a solubilizer) |
| Sorbitan Monooleate | Lower than high HLB surfactants |
| Cremophor EL | High, used for poorly soluble drugs like paclitaxel[21] |
Table 3: Comparative solubility of Ibuprofen in different surfactant systems.
Cytotoxicity Profile: A Critical Safety Parameter
The safety of excipients is paramount in drug development. Cytotoxicity assays, such as the MTT and LDH release assays, are standard in vitro methods to assess the potential of a substance to cause cell death. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance that inhibits 50% of cell viability. A higher IC50 value indicates lower cytotoxicity.
| Surfactant | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Propylene Glycol | Human Proximal Tubule Cells | Multiple | Toxic effects observed at 50 mM | [22] |
| Polysorbate 80 | Caco-2 | MTT | ~100 - 500 | [23][24][25] |
| Sorbitan Monooleate | Generally considered low toxicity | - | - | |
| Cremophor EL | Caco-2 | MTT | ~100 - 200 | [23][24][25] |
Table 4: Comparative cytotoxicity (IC50 values) of selected nonionic surfactants on Caco-2 cells.
It is important to note that cytotoxicity can be cell-line dependent and influenced by the specific experimental conditions.[15][26][27][28][29]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Emulsification Index (E24) Assay
The Emulsification Index (E24) is a straightforward method to assess the emulsifying ability of a surfactant.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. Application of Polysorbate 80 in Preparation of Test Product - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 2. Polysorbate 80 | Cosmetic Ingredients Guide [ci.guide]
- 3. A Complete Guide to Food Grade Polysorbate 80 | Blog [cnchemsino.com]
- 4. Polysorbate 80 - Ingredient | ChefSteps [chefsteps.com]
- 5. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]
- 6. Sorbitan monooleate - Wikipedia [en.wikipedia.org]
- 7. Sorbitan Monooleate Span 80: Properties and Uses [cnchemsino.com]
- 8. ulprospector.com [ulprospector.com]
- 9. nbinno.com [nbinno.com]
- 10. Cremophor EL 61791-12-6 [sigmaaldrich.com]
- 11. HLB Calculator - Materials [hlbcalc.com]
- 12. scientificlabs.com [scientificlabs.com]
- 13. HBL-values | Magis Pharma [magis-pharma.be]
- 14. Propylene Glycol Caprylate-Based Nanoemulsion Formulation of Plumbagin: Development and Characterization of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.iau.ir [journals.iau.ir]
- 18. ijcmas.com [ijcmas.com]
- 19. researchgate.net [researchgate.net]
- 20. egrove.olemiss.edu [egrove.olemiss.edu]
- 21. researchgate.net [researchgate.net]
- 22. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. witpress.com [witpress.com]
- 27. Surfactant-induced cytotoxicity in cultures of human keratinocytes and a commercially available cell line (3T3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Data on the cytotoxicity of surfactants used to increase the dispersion of micro- and nanoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
A Comparative Analysis of Propylene Glycol Monooleate and Glycerol Monooleate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the development of topical drug delivery systems, the choice of excipients is paramount to ensure optimal drug solubility, skin permeation, and formulation stability. Among the various classes of excipients, penetration enhancers play a crucial role in overcoming the barrier function of the stratum corneum. This guide provides a comparative study of two commonly used non-ionic surfactants and penetration enhancers: Propylene (B89431) Glycol Monooleate (PGMO) and Glycerol (B35011) Monooleate (GMO). This analysis is based on a synthesis of available experimental data to aid in the selection of the most suitable excipient for your topical formulation needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of PGMO and GMO is essential for predicting their behavior in topical formulations.
| Property | Propylene Glycol Monooleate (PGMO) | Glycerol Monooleate (GMO) |
| Synonyms | 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol; Propylene glycol oleate | Monoolein; 1-Oleoyl-rac-glycerol |
| Molecular Formula | C21H40O3 | C21H40O4 |
| Molecular Weight | 340.54 g/mol | 356.54 g/mol |
| Appearance | Yellowish, low viscous oily liquid | Amber oily liquid, may be partially solidified at room temperature |
| Solubility | Soluble in organic solvents like ethanol; sparingly soluble in water. | Insoluble in water; soluble in ethanol, ether, and chloroform. |
| HLB Value | Not explicitly found in searches | ~3.8 |
Performance in Topical Formulations
Drug Solubility Enhancement
Both PGMO and GMO are effective solubilizing agents for a variety of active pharmaceutical ingredients (APIs), particularly lipophilic drugs. Their ability to act as a solvent can significantly increase the concentration of the drug in the formulation, which is a critical factor for achieving a therapeutic effect. While direct comparative studies on solubility enhancement are limited, their utility as solvents is well-documented in formulation development.
Skin Permeation Enhancement
The primary role of PGMO and GMO in many topical formulations is to enhance the penetration of the API through the stratum corneum.
Glycerol Monooleate (GMO) has been extensively studied as a penetration enhancer. It is known to interact with the lipid bilayers of the stratum corneum, increasing their fluidity and disrupting their ordered structure, thereby facilitating drug permeation.[1] GMO's amphiphilic nature allows it to form various liquid crystalline phases (e.g., cubic, lamellar) in the presence of water, and these structures can further influence drug release and skin penetration.[2] Studies have shown that GMO can significantly increase the skin permeation of various drugs, including 5-aminolevulinic acid and progesterone.[3][4] For instance, propylene glycol solutions containing different concentrations of GMO were found to significantly increase the in vitro skin permeation and retention of 5-aminolevulinic acid compared to control solutions.[4]
This compound (PGMO) , as a propylene glycol ester, is also recognized for its penetration-enhancing properties. Propylene glycol itself is a well-known penetration enhancer that is thought to interact with the lipids in the stratum corneum, increasing their mobility and disorder.[5][6][7] PGMO combines the properties of propylene glycol with a lipophilic oleic acid tail, which is expected to further enhance its interaction with the lipid-rich stratum corneum. Studies have shown that propylene glycol esters, including the oleate, can enhance the dermal penetration of drugs like lidocaine.
Due to the lack of direct comparative studies under identical conditions, it is challenging to definitively state which excipient provides a superior enhancement ratio. The efficacy of each will be highly dependent on the specific API, the overall formulation composition, and the desired release profile.
Formulation Stability
Experimental Protocols
Preparation of Topical Formulations
A common method for preparing oil-in-water (o/w) cream formulations containing PGMO or GMO is the single-phase methodology.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (PGMO) or Glycerol Monooleate (GMO)
-
Oil phase components (e.g., macadamia oil, cetyl alcohol, beeswax, coconut oil)
-
Aqueous phase components (e.g., glycerin, purified water)
-
Emulsifier (e.g., sodium lauryl sulfate)
-
Preservatives (e.g., methylparaben, propylparaben)
Procedure:
-
Weigh all oil phase components, including PGMO or GMO, and the API (if oil-soluble) into a suitable vessel.
-
In a separate vessel, weigh all aqueous phase components and the API (if water-soluble).
-
Heat both phases separately in a thermostatic bath to 70-80 °C until all components are melted and dissolved.
-
Add the aqueous phase to the oil phase with continuous stirring using a propeller agitator at 700-1000 rpm for a specified time (e.g., 5 minutes).
-
Remove the mixture from the heat and continue stirring until it cools down to approximately 40 °C.
-
If the API was not added earlier, dissolve it in a suitable solvent and add it to the cream at this stage.
-
Continue stirring at a lower speed until the formulation reaches room temperature.
-
Homogenize the final formulation to ensure uniform droplet size and distribution.
In Vitro Skin Permeation Study using Franz Diffusion Cells
The in vitro skin permeation of an API from a topical formulation is commonly evaluated using vertical Franz diffusion cells.[10][11][12]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., pig ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Topical formulation containing the API with either PGMO or GMO
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Mount the excised skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred and maintained at 32 ± 1 °C to mimic physiological conditions.[13]
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
At the end of the experiment, dismount the skin, and analyze the drug content in the skin layers (stratum corneum, epidermis, and dermis) to determine drug retention.
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated by dividing the flux from the formulation with the enhancer by the flux from a control formulation without the enhancer.
Mandatory Visualizations
Caption: Mechanism of topical drug delivery and penetration enhancement.
Caption: Experimental workflow for in vitro skin permeation study.
Conclusion
Both this compound and Glycerol Monooleate are valuable excipients in the formulation of topical drug delivery systems, serving as effective solubilizers and penetration enhancers. GMO has been more extensively characterized in the literature for its ability to form various liquid crystalline phases that influence drug permeation. PGMO, leveraging the known penetration-enhancing effects of propylene glycol, also presents a strong option.
The selection between PGMO and GMO should be based on pre-formulation studies that evaluate the solubility and stability of the specific API in the presence of each excipient, followed by in vitro permeation studies to quantify their respective enhancement effects. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative evaluations. Ultimately, the optimal choice will depend on the specific requirements of the drug product, including the physicochemical properties of the API, the desired delivery profile, and stability considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 8. seppic.com [seppic.com]
- 9. researchgate.net [researchgate.net]
- 10. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. alterlab.co.id [alterlab.co.id]
A Comparative Guide to Drug Release Profiles from Propylene Glycol Monooleate-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of propylene (B89431) glycol monooleate (PGMO)-based drug delivery systems against other alternatives, supported by experimental data. The information is intended to assist researchers and formulation scientists in the development and evaluation of topical and transdermal drug products.
Executive Summary
Propylene glycol monooleate (PGMO) is a valuable excipient in pharmaceutical formulations, particularly for its role in enhancing the solubility and delivery of a wide range of active pharmaceutical ingredients (APIs). As a component of oleogels and other lipid-based delivery systems, PGMO can significantly influence the drug release profile. This guide delves into the comparative analysis of drug release from PGMO-based formulations, presenting quantitative data, detailed experimental protocols, and a visual representation of the evaluation workflow. The data indicates that propylene glycol esters, including monooleates, can be tailored to achieve both rapid and sustained release profiles, depending on the overall formulation composition.
Comparative In Vitro Drug Release Data
The following tables summarize the in vitro release of various APIs from formulations containing propylene glycol esters and other oleogel systems. These studies demonstrate the versatility of these excipients in different formulation types for topical and transdermal administration.
Table 1: Drug Release from Formulations Containing Propylene Glycol Esters
| Active Pharmaceutical Ingredient (API) | Formulation Type | Propylene Glycol Ester Used | Key Release Findings |
| Celecoxib | Microemulsion | Propylene Glycol Dicaprylate/Dicaprate | Permeation rate of 22.89 ± 1.54 µg/cm²/h through rat skin, indicating effective topical delivery.[1] |
| Nicardipine | Nanoemulsion-based Gel | Propylene Glycol Monolaurate | High release of 85.35 ± 5.34% over 6 hours, suggesting rapid drug release.[1] |
| Glycyrrhizic Acid | Microemulsion | Propylene Glycol (as co-surfactant) | Increased drug permeation with higher surfactant concentrations, highlighting the role of the surfactant system in release.[1] |
| Metronidazole | Mucoadhesive Gel | Propylene Glycol (10% w/w) with Glyceryl Monooleate (65% w/w) | The formulation demonstrated controlled, sustained release following a Fickian diffusion mechanism.[2] |
| Diclofenac Sodium | Vanishing Cream | Propylene Glycol (7.5%) | Significantly increased penetration rate (flux) and membrane permeability. |
Table 2: Comparative Drug Release from Oleogels With and Without Propylene Glycol
| Active Pharmaceutical Ingredient (API) | Formulation Type | Key Release Findings |
| Indomethacin (B1671933) | Colloidal silica-based oleogels (various oils) | Release of indomethacin was generally faster than that of diclofenac, attributed to its higher lipid solubility.[2] |
| Diclofenac Sodium | Colloidal silica-based oleogels (various oils) | Slower and more continuous release compared to hydrogel formulations.[2] |
| Metronidazole | Olive oil and mustard oil-based oleogels | Showed thermoreversible behavior and pseudo-plasticity, with sustained drug delivery. |
| Ibuprofen (B1674241) | Bigel (Hydrogel and Oleogel combination) | After 6 hours, ibuprofen release from the bigel was 94.6 ± 3.2%, compared to 80.6 ± 3.9% from the oleogel and 59.5 ± 2.2% from the hydrogel.[3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of drug release from topical formulations.
Preparation of this compound-Based Oleogel
This protocol describes a general method for preparing a simple oleogel formulation containing a model drug.
-
Materials:
-
This compound (PGMO)
-
Gelling agent (e.g., Ethylcellulose, Colloidal Silicon Dioxide)
-
Active Pharmaceutical Ingredient (API)
-
Oil phase (e.g., mineral oil, vegetable oil) - if required
-
-
Procedure:
-
The gelling agent is dispersed in the oil phase (if used) or directly into the PGMO under constant stirring.
-
The mixture is heated to a specific temperature (e.g., 60-80 °C) to ensure complete dissolution of the gelling agent.
-
The API is then added to the hot mixture and stirred until a homogenous dispersion or solution is obtained.
-
The formulation is cooled to room temperature to allow for gel formation.
-
The resulting oleogel is characterized for its physical appearance, pH, viscosity, and drug content uniformity.
-
In Vitro Drug Release Study using Franz Diffusion Cell
This is a standard method for assessing the rate and extent of drug release from semi-solid dosage forms.
-
Apparatus:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or excised biological membrane (e.g., rat skin)
-
Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)
-
Magnetic stirrer
-
Water bath for temperature control (typically 37 ± 0.5°C)
-
-
Procedure:
-
The receptor compartment of the Franz diffusion cell is filled with the pre-warmed and de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
The membrane is mounted between the donor and receptor compartments, with the stratum corneum side facing the donor compartment if using skin.
-
A accurately weighed amount of the PGMO-based formulation is placed uniformly on the surface of the membrane in the donor compartment.
-
The diffusion cell is placed in the water bath, and the receptor medium is stirred continuously.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor medium is withdrawn for analysis.
-
An equal volume of fresh, pre-warmed receptor medium is immediately added to the receptor compartment to maintain sink conditions.
-
The concentration of the API in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.
-
The cumulative amount of drug released per unit area is plotted against time to determine the release profile.
-
Mandatory Visualizations
Experimental Workflow for Evaluating Topical Drug Delivery Systems
The following diagram illustrates a typical workflow for the development and evaluation of a topical drug delivery system, from formulation to in vitro characterization.
References
Propylene Glycol Monooleate: A Comparative Guide to In Vivo Bioavailability Enhancement
For Researchers, Scientists, and Drug Development Professionals
Propylene (B89431) glycol monooleate (PGMO) is a versatile excipient increasingly utilized in pharmaceutical formulations to enhance the oral bioavailability of poorly water-soluble drugs. Its ability to act as a solvent, emulsifier, and permeation enhancer makes it a valuable tool in the development of effective drug delivery systems. This guide provides an objective comparison of PGMO's performance with other alternatives, supported by in vivo experimental data, to aid in formulation decisions.
Performance Comparison: Propylene Glycol Monooleate vs. Alternatives
The following table summarizes in vivo pharmacokinetic data from studies evaluating formulations containing propylene glycol (a key component of PGMO) and propylene glycol monocaprylate (a substance chemically similar to PGMO) against other common bioavailability enhancers.
Disclaimer: The data presented below is compiled from separate studies involving different drugs and animal models. Direct comparison should be approached with caution. This information is intended to provide a relative sense of performance and highlight the potential of propylene glycol-based excipients.
| Drug | Formulation | Animal Model | Key Pharmacokinetic Parameters |
| PNU-91325 (Poorly Water-Soluble) | S-cosolvent with Propylene Glycol + HPMC | Dogs | Absolute Bioavailability: ~60% [1] |
| Neat Polyethylene Glycol (PEG) 400 | Dogs | Absolute Bioavailability: ~12% [1] | |
| Insulin (B600854) (Peptide Drug) | Capryol® 90 (Propylene Glycol Monocaprylate) + HCO-60 | Rats | Relative Bioavailability: 4.1% [2][3] |
| Capryol® 90 (Propylene Glycol Monocaprylate) + Gelucire® 44/14 | Rats | Relative Bioavailability: 3.8% [2][3] |
HPMC: Hydroxypropyl Methylcellulose, HCO-60: Hydrogenated Castor Oil
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for oral bioavailability studies in canine and rodent models, based on established practices.
Canine Oral Bioavailability Study Protocol (Adapted from studies on poorly soluble drugs)
1. Animal Model:
-
Species: Beagle dogs.
-
Health Status: Healthy, of a specified age and weight range.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study.
-
Housing: Housed in individual cages with controlled temperature, humidity, and light-dark cycles.
-
Diet: Fed a standard diet with free access to water. Animals are typically fasted overnight before drug administration.[4]
2. Study Design:
-
A crossover study design is often employed, where each dog receives all formulations with a washout period between treatments.
-
Groups are randomized to different formulation sequences.
3. Formulation and Dosing:
-
The test formulation containing the active pharmaceutical ingredient (API) and this compound is prepared.
-
A control or comparator formulation (e.g., API in an aqueous suspension or with another enhancer) is also prepared.
-
An intravenous (IV) formulation is used to determine the absolute bioavailability.
-
The drug is administered orally, often via gavage, followed by a fixed volume of water.[4]
4. Blood Sampling:
-
Blood samples are collected from a suitable vein (e.g., cephalic vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[4]
-
Blood is collected in tubes containing an appropriate anticoagulant.
-
Plasma is separated by centrifugation and stored frozen until analysis.
5. Bioanalytical Method:
-
A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method is used to quantify the drug concentration in plasma samples.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax) are calculated using non-compartmental analysis.
-
Absolute bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Rat Intestinal Instillation Study Protocol (Adapted from studies with Capryol® 90)
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Health Status: Healthy, within a specific weight range.
-
Housing and Diet: Similar to the canine protocol.
2. Surgical Procedure:
-
Rats are anesthetized.
-
A midline abdominal incision is made to expose the small intestine.
-
Jejunal loops of a specific length are isolated.
3. Dosing and Sampling:
-
The test formulation (e.g., insulin with Capryol® 90 and a solubilizer) is injected into the intestinal loop.[2][3]
-
Blood samples are collected from the tail vein or another suitable site at various time points.
4. Pharmacodynamic/Pharmacokinetic Analysis:
-
For drugs like insulin, a pharmacodynamic endpoint (e.g., blood glucose levels) can be measured.[3]
-
For other drugs, plasma concentrations are determined using a validated bioanalytical method.
-
Relative bioavailability is calculated by comparing the AUC of the test formulation to a reference formulation.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow of a typical in vivo oral bioavailability study.
References
A Comparative Guide to Analytical Methods for Quantifying Propylene Glycol Monooleate in Formulations
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of propylene (B89431) glycol monooleate, a common excipient in pharmaceutical formulations, is crucial for ensuring product quality, stability, and performance. The selection of an appropriate analytical method is a critical decision in the drug development process. This guide provides an objective comparison of the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information herein is supported by established experimental protocols and validation parameters to facilitate informed method selection and cross-validation.
Principles of Method Validation
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][2] Key validation characteristics, as defined by the International Council for Harmonisation (ICH) guidelines, are used to assess the performance of each method.[1][2][3] These include accuracy, precision, specificity, linearity, range, and sensitivity (limit of detection and limit of quantitation).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like propylene glycol monooleate. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For propylene glycol esters, Reverse-Phase HPLC (RP-HPLC) is often the method of choice.
Experimental Protocol: HPLC with Refractive Index (RI) Detection
A common approach for quantifying this compound, which lacks a strong UV chromophore, is HPLC with a refractive index (RI) detector.[4]
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Column: A suitable column for the separation of propylene glycol esters, such as two Shodex GPC KF-801 columns (8.0 mm I.D. x 300 mm) in series, is recommended.[5]
-
Mobile Phase: Tetrahydrofuran (THF) is commonly used as the mobile phase.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 40 °C.[5]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Injection Volume: 20 µL.
-
Quantification: An external standard calibration curve is constructed by plotting the peak area of this compound against known concentrations of a reference standard.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, analysis is typically performed after a derivatization step to increase its volatility and thermal stability.
Experimental Protocol: GC with Flame Ionization Detection (FID)
This method involves the derivatization of this compound to form a more volatile compound, which is then analyzed by GC with a Flame Ionization Detector (FID).
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and a capillary column.
-
Column: A fused silica (B1680970) capillary column, such as one coated with 95% methyl- 5% phenyl silicone, is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperature: Typically set at 250 °C and 300 °C, respectively.
-
Oven Temperature Program: A temperature gradient is used to ensure optimal separation. For example, an initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 10 minutes.
-
Sample Preparation (Derivatization): The sample is derivatized to form a silyl (B83357) ether. A common procedure involves reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) at 70°C for 30 minutes.[6]
-
Injection Volume: 1 µL.
-
Quantification: An internal standard method is often employed for better accuracy and precision. A known amount of an internal standard (e.g., heptadecane) is added to both the samples and the calibration standards.[6] A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-RI) | Gas Chromatography (GC-FID) |
| Principle | Separation of non-volatile compounds in a liquid mobile phase. | Separation of volatile compounds in a gaseous mobile phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile compounds; derivatization is often necessary for this compound. |
| Specificity | Good, but may have interferences from other non-volatile components in the formulation. | Excellent, especially when coupled with a mass spectrometer (GC-MS), providing high confidence in peak identity. |
| Sensitivity | Generally lower with an RI detector compared to a UV detector. The limit of detection for propylene glycol using HPLC-RI has been reported to be around 4 mg/L in aqueous samples.[7] | High sensitivity with an FID. The limit of detection for fatty acid methyl esters can be in the range of 0.21 to 0.54 µg/mL.[8] |
| Precision (RSD) | Typically ≤ 2.0% for system suitability.[5] | Can achieve excellent precision, with RSD values often below 2%. |
| Accuracy (Recovery) | Good, with recovery values typically between 95% and 105%. | Excellent, with recovery rates often in the range of 97-103%. |
| **Linearity (R²) ** | Excellent, with R² values > 0.999 often achievable. | Excellent, with R² values > 0.999 commonly reported for fatty acid analysis.[8] |
| Analysis Time | Run times are typically in the range of 10-30 minutes. | Run times can be shorter, often in the range of 15-25 minutes, but sample preparation (derivatization) adds to the overall time. |
| Cost & Complexity | The initial instrument cost can be high. The use of organic solvents as the mobile phase contributes to operational costs. | The instrument is generally less expensive than an HPLC system. The use of gases as the mobile phase is more cost-effective. The derivatization step adds complexity to the sample preparation. |
Logical Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, in accordance with ICH guidelines.
Caption: Workflow for the validation of an analytical method.
Experimental Workflow for Sample Analysis
The diagram below outlines the general experimental workflow for the quantification of this compound using either HPLC or GC.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. fao.org [fao.org]
- 7. [PDF] Determination of glycols by HPLC with refractive index detection | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Propylene Glycol Monooleate: Chemical vs. Enzymatic Routes
Propylene (B89431) glycol monooleate (PGMO), a versatile nonionic surfactant, finds extensive application in the food, pharmaceutical, and cosmetic industries as an emulsifier. Its synthesis can be broadly categorized into two primary approaches: traditional chemical methods and biocatalytic enzymatic processes. This guide provides a comparative evaluation of these two synthetic routes, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in selecting the optimal method for their specific applications.
Quantitative Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis of PGMO often involves a trade-off between reaction speed and cost versus product purity and environmental impact. The following table summarizes the key quantitative parameters for each method based on available literature.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Strong acids (e.g., p-toluenesulfonic acid), strong alkalis (e.g., potassium hydroxide), or Lewis acids.[1][2] | Lipases (e.g., Novozym 435, immobilized lipase (B570770) sp-382).[3][4][5] |
| Reaction Temperature | High temperatures, typically 150°C - 232°C (350° to 450° F).[2][6] | Mild temperatures, typically 30°C - 70°C.[5][7] |
| Reaction Time | Generally shorter, ranging from a few hours.[8] | Can be longer, from several hours to over a day to reach high conversion.[5][9] |
| Yield of Monoester | Variable, reported between 55-60% for direct esterification, can be higher with other methods.[2][3] | Generally high selectivity for monoesters, with yields reported from 40-70% up to 92.1% of the product mix.[3][5] |
| Purity & Byproducts | Often results in a mixture of monoesters and diesters, along with colored impurities and odors.[1][2] Purification (e.g., molecular distillation) is often required to achieve >90% purity.[10] | High purity with minimal diester formation (can be as low as 1.6%).[5] Considered a cleaner process with fewer byproducts.[3] |
| Environmental Impact | High energy consumption due to high temperatures. Use of corrosive catalysts can generate hazardous waste. | Lower energy consumption. Enzymes are biodegradable and the process is considered more environmentally friendly.[3] |
Experimental Protocols
Below are representative experimental protocols for both chemical and enzymatic synthesis of propylene glycol monooleate, compiled from various sources.
1. Chemical Synthesis: Direct Esterification
This protocol is based on the direct esterification of oleic acid with propylene glycol using an acid catalyst.
-
Materials: Oleic acid, propylene glycol, p-toluenesulfonic acid (catalyst), toluene (B28343) (optional, for azeotropic water removal).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine oleic acid and a molar excess of propylene glycol (e.g., 1:2 molar ratio).
-
Add the acid catalyst (e.g., 1-2% by weight of oleic acid).
-
Heat the mixture to a high temperature (e.g., 140-160°C).
-
Continuously remove the water formed during the reaction via azeotropic distillation with toluene to drive the equilibrium towards ester formation.
-
Monitor the reaction progress by measuring the acid value of the mixture.
-
Once the reaction is complete (i.e., the acid value is stable and low), cool the mixture.
-
Neutralize the catalyst with an alkaline solution.
-
The crude product, containing monoesters, diesters, and unreacted starting materials, can be purified by distillation to obtain high-purity this compound.[2]
-
2. Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol describes the synthesis of PGMO using an immobilized lipase in a solvent-free system.
-
Materials: Oleic acid, propylene glycol, immobilized lipase (e.g., Novozym 435 or another suitable lipase), molecular sieves (optional, for water removal).
-
Procedure:
-
In a temperature-controlled reaction vessel, combine oleic acid and propylene glycol, typically in a molar ratio of 1:3.[5]
-
Add the immobilized lipase catalyst, for example, at a loading of 5% based on the weight of oleic acid.[4]
-
If operating in a solvent-free system, ensure adequate mixing (e.g., 250 rpm) to minimize mass transfer limitations.[4]
-
Maintain the reaction at a mild temperature, for instance, 50°C.[5]
-
To enhance the conversion rate, water produced during the esterification can be removed by adding molecular sieves to the reaction mixture.[4][5]
-
The reaction is monitored over time (e.g., 6 hours or more) by taking samples and analyzing the composition via gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5][7]
-
Upon completion, the immobilized enzyme can be easily separated from the product mixture by simple filtration for potential reuse.
-
The resulting product typically has a high content of this compound with minimal diester formation.[5]
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflows for the chemical and enzymatic synthesis of this compound.
Caption: Comparative workflow of chemical versus enzymatic synthesis of PGMO.
Caption: Decision-making flowchart for PGMO synthesis methods.
Conclusion
References
- 1. JPH0674237B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]
- 3. US20070105204A1 - Methods for producing propylene glycol monoesters using a lipase - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Propylene glycol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. bakerpedia.com [bakerpedia.com]
In Vitro Permeation Studies: A Comparative Analysis of Propylene Glycol Monooleate and Other Chemical Enhancers
In the realm of transdermal drug delivery, the strategic selection of chemical permeation enhancers is paramount to overcoming the formidable barrier of the stratum corneum. This guide provides a comparative analysis of in vitro permeation studies, with a specific focus on the efficacy of propylene (B89431) glycol monooleate (PGMO) in relation to other well-established chemical enhancers. The data presented herein is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development.
Data Presentation: Comparative Permeation Enhancement
The following tables summarize quantitative data from various in vitro studies, comparing the permeation-enhancing effects of different chemical agents on a variety of active pharmaceutical ingredients (APIs). The enhancement ratio (ER) is a key metric, representing the factor by which an enhancer increases the drug's flux across the skin compared to a control formulation without the enhancer.
| Drug | Enhancer | Concentration (% w/v) | Flux (μg/cm²/h) | Enhancement Ratio (ER) |
| Alfuzosin Hydrochloride | Control (No Enhancer) | - | 7.59 ± 0.27 | 1.00 |
| Transcutol | 20 | 31.08 ± 0.21 | 3.94 | |
| Tween-20 | 2 | - | 3.85 | |
| Oleic Acid | - | - | - | |
| Data synthesized from a study on Alfuzosin Hydrochloride permeation.[1] |
| Drug | Enhancer | Concentration (% w/v) | Flux (μg/hr/cm²) | Enhancement Ratio (ER) |
| S-Methyl-l-Methionine (SMM) | Control (No Enhancer) | - | - | 1.00 |
| Oleic Acid | 5 | 7.98 ± 4.43 | - | |
| Oleic Acid + Ethanol | 1% Oleic Acid + 10% Ethanol | 7.11 | - | |
| Data from a study on S-Methyl-l-Methionine, highlighting the significant enhancing effect of oleic acid.[2] |
| Drug | Enhancer | Permeation Rate (mg·cm⁻²·h⁻¹) |
| Elemene | Control (No Enhancer) | - |
| Azone | 0.038 | |
| Propylene Glycol + Azone (1:1) | 0.156 | |
| This study demonstrates the synergistic effect of combining propylene glycol with azone to enhance the permeation of elemene.[3] |
Experimental Protocols
The in vitro permeation studies cited in this guide predominantly utilize Franz diffusion cells, a standard apparatus for assessing the passage of drugs through skin membranes. A detailed, generalized methodology is outlined below.
A. Skin Membrane Preparation
-
Source: Full-thickness abdominal skin from rats is commonly used.[1]
-
Excision and Preparation: Following sacrifice, the hair is carefully removed. The subcutaneous fat and any extraneous tissue are meticulously removed from the dermal side.[1]
-
Storage: The prepared skin is washed and stored under appropriate conditions (e.g., frozen) until use.
B. In Vitro Permeation Study using Franz Diffusion Cells
-
Apparatus: A Keshary-Chien or Franz diffusion cell is employed for the study.[1]
-
Membrane Mounting: The prepared skin membrane is mounted between the donor and receptor compartments of the diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate (B84403) buffer saline pH 7.4) to maintain sink conditions.[1] The medium is continuously stirred to ensure homogeneity.
-
Formulation Application: A precise amount of the test formulation (containing the API and the chemical enhancer) is applied uniformly to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment, and an equal volume of fresh buffer is replaced to maintain a constant volume.
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as UV-VIS spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Mandatory Visualization
The following diagram illustrates the typical workflow of an in vitro skin permeation study.
References
Safety Operating Guide
Proper Disposal of Propylene Glycol Monooleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of propylene (B89431) glycol monooleate, ensuring compliance with safety protocols and regulatory requirements.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). While some sources classify propylene glycol monooleate as not hazardous, others indicate it can be harmful if swallowed.[1][2][3] Therefore, exercising caution is essential.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE should be worn:
-
Gloves: Use proper glove removal technique to avoid skin contact.[1][4]
-
Eye Protection: Wear safety glasses with side-shields or a face shield.[1][5]
-
Protective Clothing: A lab coat or complete suit protecting against chemicals is recommended.[1][4]
-
Respiratory Protection: In situations where dusts or aerosols may be generated, use a suitable respirator.[1][4]
Spill Management
In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.
Spill Cleanup Protocol:
-
Contain the spill: Use an inert absorbent material to control the spread of a liquid spill.
-
Collect the waste: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][3][4]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1]
-
Provide the disposal service with the Safety Data Sheet to ensure they have all the necessary information for safe handling and transport.
-
Regulatory Framework
The disposal of chemical waste is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal framework for hazardous waste management.[10][11] State and local regulations may impose additional requirements.[10][12][13][14] It is crucial to be familiar with and adhere to the specific guidelines established by your institution and local authorities.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C21H42O4 | [1] |
| Molecular Weight | 358.56 g/mol | [1] |
| GHS Classification | Acute toxicity, oral (Category 4) in some SDSs | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. scipoly.com [scipoly.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wattbarind.com [wattbarind.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sbnsoftware.com [sbnsoftware.com]
- 11. epa.gov [epa.gov]
- 12. Rules for Hazardous Waste and Nonhazardous Industrial Waste Permits - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 13. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 14. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Propylene Glycol Monooleate
For laboratory professionals engaged in pioneering research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Propylene Glycol Monooleate, ensuring the well-being of personnel and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) is recommended.[1][2]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | Gloves | Chemical-impermeable gloves.[3] Always inspect gloves prior to use and use proper removal techniques. |
| Protective Clothing | Fire/flame resistant and impervious clothing.[3] A complete suit protecting against chemicals is recommended.[4] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation occurs, a full-face respirator is recommended.[3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[4] |
Operational Plan for Handling and Disposal
A systematic approach to the handling and disposal of this compound is critical for laboratory safety and environmental responsibility.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[3][5]
-
Store away from foodstuff containers and incompatible materials.[3]
Handling Procedures:
-
All handling should be conducted in a well-ventilated place.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
In Case of a Spill:
-
Remove all sources of ignition.[3]
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.[3]
-
Ensure adequate ventilation.[3]
-
Use personal protective equipment, including chemical impermeable gloves.[3]
-
Contain the spillage to prevent it from entering drains.[3]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[3]
Disposal Plan:
-
Collected waste should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[3]
-
The chemical should be kept in suitable and closed containers for disposal.[3]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air.[3] |
| Skin Contact | Immediately take off contaminated clothing. Rinse the affected area with pure water.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[3] |
| Ingestion | Rinse the mouth with water.[3] |
Note: In all cases of exposure, seek medical attention.
Quantitative Data Summary
| Property | Value |
| Appearance | Colorless liquid |
| pH | 6.0 |
| Melting Point | -59°C |
| Flash Point | 99°C (Closed Cup) |
| Specific Gravity | 1.036 |
| Explosive Limits | LEL - 2.6%, UEL - 12.5% |
Source: Safety Data Sheet[6]
Experimental Protocols
Detailed experimental protocols for toxicological and ecological effects were not available in the provided search results. The Safety Data Sheets indicate "no data available" for key metrics such as toxicity to fish, daphnia, algae, and microorganisms.[3]
Logical Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
